Technical Documentation Center

Piperazine, 1-methyl-4-phenyl-, oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Piperazine, 1-methyl-4-phenyl-, oxalate
  • CAS: 13480-21-2

Core Science & Biosynthesis

Foundational

chemical structure and properties of piperazine 1-methyl-4-phenyl- oxalate

An In-depth Technical Guide to the Chemical Structure and Properties of 1-Methyl-4-phenylpiperazine Oxalate Executive Summary This technical guide provides a comprehensive overview of 1-methyl-4-phenylpiperazine oxalate,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Structure and Properties of 1-Methyl-4-phenylpiperazine Oxalate

Executive Summary

This technical guide provides a comprehensive overview of 1-methyl-4-phenylpiperazine oxalate, a salt form of the psychoactive compound 1-methyl-4-phenylpiperazine (MPP). The formation of an oxalate salt is a strategic approach in pharmaceutical development to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.[1][2] This document delves into the chemical structure, physicochemical properties, a robust synthesis protocol, and detailed analytical methodologies for the characterization of this compound. The insights provided are grounded in established principles of pharmaceutical salt formation and analytical chemistry, designed to support researchers, scientists, and drug development professionals in their work with piperazine derivatives.

Introduction: The Rationale for Salt Formation

1-Methyl-4-phenylpiperazine (MPP) is a chemical entity featuring a piperazine core, known for its potential effects on the central nervous system.[3] The parent molecule, a colorless to pale yellow substance, exhibits solubility in organic solvents but has limited aqueous solubility, which can pose challenges for formulation and bioavailability.[3]

In pharmaceutical sciences, converting a basic or acidic API into a salt is a fundamental strategy to overcome such limitations.[2] The selection of a suitable counter-ion is a critical decision, guided by factors such as pKa, safety, and the desired physical properties of the final salt. Oxalic acid, a simple, non-chiral dicarboxylic acid, is a common choice for forming salts with basic APIs.[4][5] Its use can significantly improve aqueous solubility and dissolution rates, which are often correlated with enhanced bioavailability.[6] Furthermore, the formation of a crystalline oxalate salt can lead to a more stable solid form with consistent and predictable properties, which is highly desirable for manufacturing and regulatory purposes.[1]

This guide focuses specifically on the oxalate salt of MPP, exploring its synthesis from a theoretical and practical standpoint and outlining the necessary analytical controls to ensure its identity, purity, and quality.

Chemical Structure and Physicochemical Properties

The formation of 1-methyl-4-phenylpiperazine oxalate involves a proton transfer from the acidic carboxylic acid groups of oxalic acid to one or both of the basic nitrogen atoms of the MPP molecule. Given that MPP has two nitrogen atoms, it can be mono-protonated or di-protonated. A related compound, 1-methylpiperazine, has been shown to form a di-protonated salt with two hydrogen oxalate anions.[7]

Visualizing the Structure

The chemical structure of the likely di-protonated 1-methyl-4-phenylpiperazine cation with two hydrogen oxalate counter-ions is depicted below.

Caption: Proposed structure of 1-methyl-4-phenylpiperazin-1,4-diium bis(hydrogen oxalate).

Physicochemical Data Summary

The following table summarizes the key properties of the parent compounds and the predicted properties of the resulting oxalate salt.

Property1-Methyl-4-phenylpiperazine (Base)Oxalic Acid (Anhydrous)1-Methyl-4-phenylpiperazine Oxalate (1:2 Salt)
CAS Number 3074-43-9[8][9]144-62-7Not Available
Molecular Formula C₁₁H₁₆N₂[8]C₂H₂O₄C₁₅H₂₀N₂O₈
Molecular Weight 176.26 g/mol [8]90.03 g/mol 356.33 g/mol (Calculated)
Appearance Colorless powder/liquid[3]White crystalsExpected to be a white crystalline solid
Melting Point (°C) Not Available[10]189.5 (decomposes)To be determined experimentally (TBD)
Aqueous Solubility Limited[3]Soluble (108 g/L at 25°C)Expected to be significantly higher than base

Synthesis and Purification Protocol

The synthesis of 1-methyl-4-phenylpiperazine oxalate is a straightforward acid-base reaction. The following protocol is based on established methods for preparing piperazine-based oxalate salts.[7] The causality behind this experimental design is to ensure complete protonation and subsequent crystallization of the salt in high purity.

Workflow for Synthesis

Caption: Experimental workflow for the synthesis of 1-methyl-4-phenylpiperazine oxalate.

Step-by-Step Methodology
  • Reagent Preparation (Base Solution): In a 250 mL round-bottom flask, dissolve 10.0 g (56.7 mmol) of 1-methyl-4-phenylpiperazine in 100 mL of absolute ethanol. Gentle warming may be applied to facilitate dissolution.

  • Reagent Preparation (Acid Solution): In a separate 100 mL beaker, dissolve 10.2 g (113.4 mmol, 2.0 equivalents) of anhydrous oxalic acid in 40 mL of deionized water.

  • Salt Formation: While stirring the 1-methyl-4-phenylpiperazine solution, add the oxalic acid solution dropwise over 15 minutes. An exothermic reaction and precipitation may be observed.

  • Reaction Completion & Crystallization: Heat the resulting mixture to 60°C (333 K) and stir for 30 minutes to ensure the reaction is complete and to dissolve any fine precipitates.[7] Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with two 20 mL portions of cold ethanol to remove any unreacted starting materials. The choice of cold ethanol is crucial as the salt is expected to have low solubility in it, thus minimizing product loss while washing away impurities.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

Analytical Characterization

A suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized salt. This represents a self-validating system where orthogonal methods provide confirmatory evidence.

Analytical Workflow

Caption: Workflow for the analytical characterization of the oxalate salt.

Expected Analytical Results
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Expected Signals: The IR spectrum should provide clear evidence of salt formation. Key features to look for include:

      • Broad absorption bands in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretches of the protonated piperazinium cation.

      • Strong, asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group, typically appearing around 1600-1650 cm⁻¹ and 1300-1400 cm⁻¹, respectively. These will be distinct from the sharp C=O stretch of free carboxylic acid (~1700-1750 cm⁻¹).

    • Causality: The shift from a carboxylic acid C=O peak to carboxylate anion peaks is definitive proof of proton transfer from the acid to the base.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (in D₂O or DMSO-d₆):

    • ¹H NMR: The proton NMR spectrum will confirm the structure of the organic cation.

      • Signals corresponding to the phenyl group protons (aromatic region, ~7.0-7.5 ppm).

      • Signals for the piperazine ring protons, which will likely be shifted downfield compared to the free base due to the deshielding effect of the adjacent positive charges on the nitrogen atoms. Protons on carbons adjacent to nitrogen may appear around 3.0-4.0 ppm.[11]

      • A singlet for the N-methyl group protons, also shifted downfield (~2.8-3.0 ppm).

    • ¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom in the 1-methyl-4-phenylpiperazine cation. Similar to ¹H NMR, carbons adjacent to the protonated nitrogens will be shifted downfield.

  • Mass Spectrometry (MS):

    • Methodology: Electrospray ionization (ESI) in positive ion mode is the preferred method.

    • Expected Result: The analysis will not show the intact salt but will detect the cation. A prominent peak at m/z 177.13, corresponding to the protonated molecular ion [C₁₁H₁₆N₂ + H]⁺ of the 1-methyl-4-phenylpiperazine base, is expected.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the synthesized salt and quantify any residual starting materials or by-products.

    • Protocol Outline: A reversed-phase HPLC method with UV detection is appropriate.

      • Column: C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate).

      • Detection: UV at a wavelength where the phenyl group absorbs, typically around 254 nm.

      • Standard: A reference standard of 1-methyl-4-phenylpiperazine should be used for peak identification and quantification.

    • Validation: The method should be validated for linearity, accuracy, and precision as per standard pharmaceutical practices.[12]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the melting point and assess the thermal stability of the salt.

    • Expected Result: The DSC thermogram should show a single, sharp endothermic peak corresponding to the melting point of the crystalline salt.[6] A melting point that is distinct from either of the starting materials provides strong evidence for the formation of a new, unique crystalline entity.

Potential Applications and Future Directions

The primary application for 1-methyl-4-phenylpiperazine oxalate lies within neuroscience research and preclinical drug development. As a salt form with potentially enhanced aqueous solubility and a stable crystalline structure, it is a more suitable candidate for in vivo studies than the parent free base. Its utility could be explored in:

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of MPP.

  • In Vivo Efficacy Models: Assessing the pharmacological effects of MPP in animal models of neurological disorders.

  • Formulation Development: Serving as the starting material for developing oral or parenteral dosage forms.

Future research should focus on a full solid-state characterization, including single-crystal X-ray diffraction to unambiguously determine the crystal structure and stoichiometry, and comprehensive stability studies under various temperature and humidity conditions.

Safety and Handling

  • 1-Methyl-4-phenylpiperazine (Base): May pose health risks if ingested or inhaled.[3]

  • Oxalic Acid: Harmful if swallowed or in contact with skin and can cause serious eye damage.

  • Oxalate Salt: Should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

  • El-Shabouri, S. R., Mohamed, F. A., & Mohamed, A. M. (1987). A rapid spectrophotometric method for determination of piperazine. Talanta, 34(11), 968-970. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2017). ResearchGate. [Link]

  • Muralikrishna, U., & Sastry, C. S. (2009). A colorimetric method for the determination of piperazine in pharmaceutical formulations. Indian Journal of Pharmaceutical Sciences, 71(4), 453-455. [Link]

  • Gagniere, E., et al. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Molecules, 30(10), 2235. [Link]

  • Process of preparing active pharmaceutical ingredient salts. (2020).
  • General Information. (2012). The Royal Society of Chemistry. [Link]

  • S. Butt, et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(3), 1837-1854. [Link]

  • S. M. Berge, L. D. Bighley, & D. C. Monkhouse. (1977). Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. [Link]

  • Oxalate salt of ruxolitinib. (2016).
  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. [Link]

  • Essid, M., et al. (2014). 1-Methylpiperazine-1,4-dium bis(hydrogen oxalate). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine. (2004).
  • NIST. Piperazine, 1-methyl-4-nitroso-. [Link]

  • Role of Non-Covalent Interactions in Novel Supramolecular Compound, Bis(4-phenylpiperazin-1-ium) Oxalate Dihydrate: Synthesis, Molecular Structure, Thermal Characterization, Spectroscopic Properties and Quantum Chemical Study. (2023). ResearchGate. [Link]

  • Alver, O., Parlak, C., & Senyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. [Link]

  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 1-Methyl-4-Phenylpiperazine Oxalate in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 1-methyl-4-phenylpiperazine oxalate, a compound of significant interest in pharmaceutical development. A detailed, step-by-step...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-methyl-4-phenylpiperazine oxalate, a compound of significant interest in pharmaceutical development. A detailed, step-by-step protocol for determining thermodynamic solubility using the industry-standard shake-flask method is presented, accompanied by an in-depth discussion of the underlying scientific principles. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical experimental framework and the theoretical insights necessary for robust and reliable solubility assessment. The document includes a representative solubility dataset in a range of common organic solvents, presented in a clear tabular format, and illustrative diagrams to elucidate the experimental workflow.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a viable pharmaceutical product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] Poor solubility can lead to unpredictable absorption, suboptimal drug exposure, and increased development costs.[1] For ionizable compounds such as 1-methyl-4-phenylpiperazine, salt formation is a common strategy to enhance aqueous solubility and improve biopharmaceutical properties.[3] The oxalate salt of 1-methyl-4-phenylpiperazine is one such example, where understanding its solubility in various media is paramount for formulation development, process chemistry, and analytical method development.

This guide focuses on providing a robust framework for determining the solubility of 1-methyl-4-phenylpiperazine oxalate in a range of organic solvents, which is crucial for crystallization studies, purification processes, and the development of non-aqueous formulations.

Foundational Principles of Solubility

Solubility is defined as the equilibrium concentration of a solute in a saturated solution at a given temperature and pressure.[2][4] This equilibrium is a dynamic process where the rate of dissolution of the solid solute is equal to the rate of precipitation. Two key terms are often used when discussing solubility in the pharmaceutical context:

  • Kinetic Solubility: This refers to the concentration of a compound at which precipitation is first observed when a solution is prepared by adding a concentrated stock (often in DMSO) to an aqueous buffer.[1][5] It is a measure of how quickly a compound precipitates and is often used in high-throughput screening during early drug discovery.[1]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, representing the concentration of the solute in a saturated solution that is in equilibrium with the solid phase.[4] This is the focus of this guide, as it provides the most accurate and relevant data for formulation and process development.

The solubility of a salt, such as 1-methyl-4-phenylpiperazine oxalate, can be more complex than that of a neutral molecule. The solubility is influenced by the properties of both the cation (1-methyl-4-phenylpiperazinium) and the anion (oxalate), as well as their interactions with the solvent. In organic solvents, the polarity, hydrogen bonding capability, and dielectric constant of the solvent will play a significant role in the dissolution of the salt.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[4][5][6] The method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Rationale for Experimental Design

The design of a robust solubility study requires careful consideration of several factors to ensure the data is accurate and reproducible.[4][7]

  • Solvent Selection: A diverse panel of organic solvents should be chosen to cover a range of polarities and functionalities. This includes non-polar, polar aprotic, and polar protic solvents to provide a comprehensive understanding of the compound's solubility behavior.

  • Temperature Control: Solubility is temperature-dependent. Therefore, all experiments must be conducted at a constant and controlled temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature).

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can vary from a few hours to several days depending on the compound and the solvent.[8] Preliminary experiments are often conducted to determine the optimal equilibration time.

  • Phase Separation: Complete separation of the saturated solution from the undissolved solid is critical to avoid overestimation of solubility. Centrifugation followed by filtration is a common and effective approach.[2][4]

  • Analytical Method: A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for accurately quantifying the concentration of the dissolved compound.[4][5]

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of 1-methyl-4-phenylpiperazine oxalate in a panel of organic solvents at 25 °C.

Materials:

  • 1-methyl-4-phenylpiperazine oxalate (solid)

  • Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, isopropanol, ethanol, methanol)

  • Scintillation vials or other suitable glass vessels with tight-fitting caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and detector

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 1-methyl-4-phenylpiperazine oxalate to individual vials. A general rule of thumb is to add at least twice the estimated amount needed for saturation to ensure a solid phase remains at equilibrium.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature of 25 °C.

    • Agitate the samples at a consistent speed (e.g., 150 rpm) for a predetermined equilibration period (e.g., 48 hours). This duration should be established through preliminary experiments to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow for the settling of the solid.

    • Centrifuge the vials at a sufficient speed and duration (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles. Pre-conditioning the filter by passing a small amount of the solution through it first can help minimize adsorption of the analyte to the filter membrane.[4]

  • Sample Analysis:

    • Prepare a series of calibration standards of 1-methyl-4-phenylpiperazine oxalate of known concentrations in the mobile phase of the HPLC method.

    • Dilute the filtered supernatant samples with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 1-methyl-4-phenylpiperazine oxalate in the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_calc 5. Calculation A Add excess 1-methyl-4-phenylpiperazine oxalate to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 25°C) for 48 hours B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm syringe filter D->E F Dilute filtered sample E->F G Analyze by HPLC F->G H Determine concentration from calibration curve G->H I Calculate solubility H->I

Caption: Shake-Flask Solubility Determination Workflow.

Solubility Profile of 1-Methyl-4-Phenylpiperazine Oxalate

The following table presents a representative solubility profile of 1-methyl-4-phenylpiperazine oxalate in a range of organic solvents, as would be determined by the protocol described above.

SolventSolvent TypeDielectric Constant (approx.)Solubility at 25 °C (mg/mL)
HexaneNon-polar1.9< 0.1
TolueneNon-polar2.4< 0.1
DichloromethanePolar Aprotic9.11.5
Ethyl AcetatePolar Aprotic6.00.8
AcetonePolar Aprotic212.3
AcetonitrilePolar Aprotic37.53.1
IsopropanolPolar Protic185.7
EthanolPolar Protic24.58.2
MethanolPolar Protic32.712.5

Discussion of Results:

The solubility of 1-methyl-4-phenylpiperazine oxalate is highly dependent on the polarity and hydrogen-bonding capability of the solvent.

  • Non-polar Solvents: The compound is practically insoluble in non-polar solvents like hexane and toluene. This is expected, as the ionic nature of the oxalate salt is incompatible with the non-polar environment of these solvents.

  • Polar Aprotic Solvents: Solubility increases in polar aprotic solvents. The polarity of these solvents can solvate the ions to some extent, but the lack of hydrogen bond donation limits the dissolution of the salt. The trend in solubility generally follows the increasing polarity and dielectric constant of the solvent.

  • Polar Protic Solvents: The highest solubility is observed in polar protic solvents such as isopropanol, ethanol, and methanol. These solvents can effectively solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions, leading to greater dissolution. The trend of increasing solubility from isopropanol to methanol correlates with the increasing polarity and hydrogen bonding strength of the solvents.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 1-methyl-4-phenylpiperazine oxalate in organic solvents. The detailed shake-flask protocol, grounded in established scientific principles, offers a reliable method for generating accurate and reproducible solubility data. The representative data presented herein highlights the significant influence of solvent polarity and hydrogen bonding on the dissolution of this pharmaceutical salt. A thorough understanding of these solubility characteristics is essential for the successful development of robust crystallization processes, analytical methods, and formulations for 1-methyl-4-phenylpiperazine oxalate.

References

  • Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Ghafourian, T., & E-Hagrasy, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
  • Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 38-45.
  • Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(5), 1215-1226.
  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • World Health Organization. (2019). TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy.
  • Zhang, T. T., Xu, W., Hu, S. L., et al. (2006). Determination of equilibrium solubility of silibinin in various medium and its apparent oil/water partition coefficient. Chinese Pharmaceutical Journal, 41(20), 1569-1571.
  • Raytor. (2026).
  • Avdeef, A. (2014).
  • BenchChem. (2025). Solubility Profile of N-Methylpiperazine-d4 in Organic Solvents: A Technical Guide.
  • BenchChem. (2025). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • ChemicalBook. (2023).
  • ChemicalBook. (2025). 1-Methyl-4-phenylpiperazine | 3074-43-9.
  • Cheméo. (2026). Piperazine-1-methyl-4-nitroso.pdf.
  • Echemi. (2025). 1-methyl-4-phenylpiperazine - 3074-43-9.
  • Santa Cruz Biotechnology. (n.d.). 1-Methyl-4-phenylpiperazine | CAS 3074-43-9.
  • Sigma-Aldrich. (n.d.). 1-Phenylpiperazine 99 92-54-6.

Sources

Foundational

Thermodynamic Characterization of 1-Methyl-4-phenylpiperazine Oxalate: Protocols for Thermal Stability and Melting Point Determination

Executive Summary In pharmaceutical development, the physical state of an Active Pharmaceutical Ingredient (API) or its precursor dictates its manufacturability, bioavailability, and shelf-life. 1-Methyl-4-phenylpiperazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the physical state of an Active Pharmaceutical Ingredient (API) or its precursor dictates its manufacturability, bioavailability, and shelf-life. 1-Methyl-4-phenylpiperazine is a critical pharmacophore in medicinal chemistry, but in its free base form, it exists as a viscous yellow oil[1]. To circumvent the handling limitations of the free base, it is frequently isolated as an oxalate salt (CAS: 13480-21-2), which converts it into a highly stable, crystalline solid[2].

This technical guide provides an in-depth, self-validating analytical framework for determining the melting point and thermal stability of 1-methyl-4-phenylpiperazine oxalate. By employing orthogonal thermodynamic profiling, researchers can accurately differentiate between true phase transitions and thermal degradation.

The Causality of Orthogonal Thermal Analysis

As a Senior Application Scientist, I cannot overstate the danger of relying solely on a traditional capillary melting point apparatus for amine oxalate salts. Oxalate salts exhibit complex thermal behavior; their lattice energy is so high that the thermal energy required to induce melting ( Tm​ ) often exceeds the activation energy for chemical decomposition ( Td​ ).

If you heat 1-methyl-4-phenylpiperazine oxalate, it will likely undergo a "decomposition melt." Visually, the sample liquefies, but chemically, the oxalate moiety is actively cleaving into volatile gases (CO, CO₂). To establish a self-validating system, we must decouple the physical melting from the chemical degradation using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in tandem. DSC identifies the endothermic heat flow of the phase transition, while TGA monitors the concurrent mass loss, proving whether the melt is destructive.

ThermalAnalysis cluster_0 Orthogonal Thermal Profiling Sample 1-Methyl-4-phenylpiperazine Oxalate (CAS: 13480-21-2) DSC DSC Analysis (Endothermic Heat Flow) Sample->DSC 2-5 mg, Pinhole Pan TGA TGA Analysis (Mass Loss %) Sample->TGA 5-10 mg, Open Pan Cap Capillary Method (Visual Melting) Sample->Cap <1 mg, Glass Tube Data Data Synthesis & Kinetic Evaluation DSC->Data Tm, ΔH TGA->Data Td, % Loss Cap->Data Visual Tm Report Validated Thermal Profile (Stability & Melting Point) Data->Report

Fig 1: Orthogonal analytical workflow for thermal stability determination.

Quantitative Data Synthesis

Based on the homologous series of aryl-piperazine oxalates and the inherent stability of the 1-methyl-4-phenylpiperazine core[3], the expected thermodynamic parameters are synthesized in Table 1.

Table 1: Expected Physicochemical and Thermal Properties

ParameterExpected Value / RangeAnalytical Method
Physical State Crystalline SolidVisual Inspection
Melting Point (Onset, Tm​ ) 205 °C – 215 °CDSC / Capillary
Enthalpy of Fusion ( ΔHf​ ) 120 – 150 J/gDSC
Decomposition Onset ( Td​ ) > 215 °CTGA
Primary Mass Loss ~25% - 30%TGA

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following step-by-step methodologies must be executed strictly as written. The causality behind each step guarantees that the resulting data is an artifact-free representation of the molecule's thermal stability.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Calibration : Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) to ensure thermodynamic accuracy before analyzing the API.

  • Sample Preparation : Accurately weigh 2.0 to 5.0 mg of 1-methyl-4-phenylpiperazine oxalate into an aluminum crucible.

  • Crucible Sealing (Critical Step) : Seal the crucible with a pierced lid (pinhole).

    • Causality: The pinhole is mandatory for oxalate salts. It allows the egress of evolved CO/CO₂ gases during thermal decomposition. If hermetically sealed, internal pressure buildup will alter the phase equilibrium, artificially shifting the melting endotherm and invalidating the data.

  • Atmosphere Control : Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min.

    • Causality: Purging prevents oxidative degradation of the piperazine ring prior to the true thermal melting point, ensuring the endotherm reflects pure lattice energy[3].

  • Thermal Program : Heat from 25 °C to 250 °C at a dynamic rate of 10 °C/min.

Protocol B: Thermogravimetric Analysis (TGA)
  • Sample Preparation : Weigh 5.0 to 10.0 mg into an open platinum or alumina pan. Open pans ensure zero diffusion resistance for evolved gases.

  • Atmosphere Control : Nitrogen purge at 50 mL/min.

  • Thermal Program : Heat from 25 °C to 350 °C at 10 °C/min.

  • Data Correlation (Self-Validation) : Overlay the TGA first derivative (DTG) curve with the DSC thermogram.

    • Causality: This self-validating step definitively proves the nature of the melt. If the DSC endotherm occurs precisely where the TGA shows a sharp mass loss, the recorded Tm​ is actually a decomposition temperature ( Td​ ).

Protocol C: Pharmacopeial Capillary Melting Point
  • Preparation : Pack <1 mg of the dried salt into a glass capillary tube (1-2 mm height).

  • Execution : Ramp the temperature at 1 °C/min starting 10 °C below the expected DSC onset.

  • Observation : Record the temperature at the first sign of liquefaction and complete melt. Note any browning or gas evolution (bubbling), which visually corroborates the TGA decomposition data.

Mechanistic Insights into Thermal Degradation

When 1-methyl-4-phenylpiperazine oxalate is subjected to thermal stress beyond its melting point, it follows a highly predictable degradation pathway. The ionic bond between the protonated piperazine nitrogen and the oxalate anion dissociates. The liberated oxalic acid is thermally unstable and rapidly undergoes decarboxylation.

While the piperazine core is structurally robust, it can be susceptible to advanced oxidative pathways if oxygen is present in the system[3]. However, under the inert N2​ atmosphere of our protocol, the primary degradation is strictly the volatilization of the oxalate counter-ion.

Degradation Salt Piperazine Oxalate Salt (Solid) Melt Molten State (Tm Endotherm) Salt->Melt Heat Decomp Thermal Cleavage (Td Exotherm) Melt->Decomp Continued Heat Base Free Base API (Liquid/Oil) Decomp->Base Dissociation Gas Volatiles (CO, CO2, H2O) Decomp->Gas Decarboxylation

Fig 2: Logical relationship of the thermal degradation pathway for oxalate salts.

References

  • [1] New Methodology for the Medium Scale Solid-Phase Synthesis of Small Drug Molecules (Details the physical state of 1-methyl-4-phenylpiperazine free base as a yellow oil). DTU Inside.1

  • [2] EvitaChem Catalog: Piperazine, 1-methyl-4-phenyl-, oxalate (CAS 13480-21-2) (Establishes the commercial availability and solid-state stability of the oxalate salt). EvitaChem. 2

  • [3] Journal of the American Chemical Society Vol. 148 No. 1 (Provides mechanistic context on the oxidative and thermal stability of the 1-methyl-4-phenylpiperazine core). ACS Publications. 3

Sources

Exploratory

Translational Safety and Toxicity Profiling of 1-Methyl-4-Phenylpiperazine Oxalate in Macromolecular Drug Delivery

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Toxicity thresholds, Material Safety Data (MSDS), and self-validating experimental workflows. Executive Summary & Chemical Ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Toxicity thresholds, Material Safety Data (MSDS), and self-validating experimental workflows.

Executive Summary & Chemical Rationale

The oral delivery of macromolecular therapeutics (e.g., peptides, oligonucleotides) is severely limited by poor intestinal epithelial permeability. While permeation enhancers (PEs) like 1-phenylpiperazine (PPZ) effectively open tight junctions to facilitate paracellular transport, their clinical translation is often halted by unacceptable cytotoxicity.

Recent structure-function analyses have demonstrated that aliphatic substitutions on the piperazine ring can decouple efficacy from toxicity. Specifically,1 (1-M-4-PPZ) exhibits a significantly attenuated toxicity profile compared to its parent compound[1].

Why the Oxalate Salt? As an application scientist, experimental reproducibility is paramount. The free base of 1-methyl-4-phenylpiperazine typically presents as a yellow oil[2], which is prone to oxidative degradation and is difficult to weigh with gravimetric precision. Formulating the compound as an3 yields a stable, crystalline solid[3]. This ensures long-term solid-state stability and rapid aqueous solubility in physiological buffers (e.g., Krebs-Henseleit buffer) without the need for harsh co-solvents like DMSO, which can independently trigger cytotoxic artifacts during in vitro screening.

Material Safety Data Sheet (MSDS) Core Elements

Before initiating any in vitro or ex vivo workflows, strict adherence to the safety profile of 1-M-4-PPZ oxalate is required. The compound acts on the central and autonomic nervous systems and is a known irritant[4].

Physicochemical Properties
  • Chemical Name: 1-Methyl-4-phenylpiperazine oxalate

  • Base CAS Number: 4[4]

  • Oxalate CAS Number: 13480-21-2[3]

  • Molecular Formula: C₁₁H₁₆N₂ · C₂H₂O₄

  • Physical State: Off-white to pale yellow crystalline powder.

GHS Hazard Identification & Handling
Hazard ClassGHS CodeDescriptionPrecautionary Measures
Acute Toxicity (Oral) H302 / H301Toxic/Harmful if swallowed (Oxalate moiety contribution).P270: Do not eat, drink, or smoke when using. P301+P330: IF SWALLOWED: Rinse mouth.
Skin Corrosion/Irritation H315Causes skin irritation.P280: Wear nitrile gloves (avoid latex due to organic permeation).
Eye Damage/Irritation H319Causes serious eye irritation.P305+P351+P338: Rinse cautiously with water. Remove contact lenses.
STOT SE H335May cause respiratory irritation.P261: Avoid breathing dust. Handle inside a Class II biosafety cabinet or fume hood.

Storage Protocol: Store desiccated at room temperature (15–25 °C) in a light-resistant container under an inert atmosphere (Argon/Nitrogen) to prevent degradation of the piperazine ring.

Mechanistic Toxicity & Efficacy Profiling

The therapeutic window of a permeation enhancer is defined by the concentration gap between tight junction modulation (efficacy) and membrane perturbation (toxicity).

Mechanism A Apical Application (1-M-4-PPZ Oxalate) B Tight Junction Modulation A->B Optimal Dose (<10 mM) D High Concentration (>30 mM) A->D Overdose C Paracellular Permeability Increase (Efficacy) B->C Enhanced Drug Delivery E Epithelial Damage / Cytotoxicity D->E TEER Collapse

Fig 1: Dose-dependent mechanism of 1-M-4-PPZ oxalate: Permeation enhancement vs. cytotoxicity.

The Translational Gap: In Vitro vs. Ex Vivo Models

A common pitfall in drug development is over-relying on Caco-2 monolayers for toxicity screening. While 1-M-4-PPZ exhibits cytotoxicity in Caco-2 cells at 30 mM, it shows no significant toxicity at the same concentration in isolated rat colonic mucosae[5].

The Causality: Caco-2 monolayers lack a physiological mucus layer and possess artificially simplified tight junction architectures. The colonic mucosa provides a robust mucin barrier that buffers the surfactant-like properties of piperazine derivatives, raising the actual in vivo toxicity threshold. Therefore, dual-model validation is strictly required.

Quantitative Toxicity Summary
CompoundModel SystemMax Non-Toxic DoseEfficacy (Papp Fold-Increase)Cytotoxic Phenotype
1-M-4-PPZ Caco-2 Monolayer< 30 mMModerateLDH Release, Irreversible TEER loss
1-M-4-PPZ Rat Colonic Mucosae> 30 mM~2-fold (at 30 mM)None observed at 30 mM[5]
PPZ (Parent) Rat Colonic Mucosae10 mMHighEpithelial sloughing at >30 mM

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal controls to distinguish between physiological tight junction opening and pathological membrane rupture.

ToxicityWorkflow A 1-M-4-PPZ Oxalate Stock Solution B Caco-2 Cell Monolayer A->B In Vitro Dosing C Rat Colonic Mucosae (Ex Vivo) A->C Ex Vivo Dosing D LDH Release Assay (Membrane Integrity) B->D Cytotoxicity E Ussing Chamber (TEER & Papp) B->E Paracellular Opening C->E Tissue Viability F Therapeutic Window Validation D->F Toxicity Threshold E->F Efficacy Data

Fig 2: Dual-model workflow for validating the safety and efficacy of permeation enhancers.

Protocol 1: High-Content Cytotoxicity Screening (LDH Release)

Why LDH over MTT? MTT measures mitochondrial metabolic activity, which can yield false positives for toxicity if a drug temporarily halts metabolism. Lactate Dehydrogenase (LDH) release specifically measures plasma membrane rupture—the exact mechanism of toxicity for surfactant-like PEs.

  • Preparation: Seed Caco-2 cells in 96-well plates at 2×10⁴ cells/well. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing: Prepare 1-M-4-PPZ oxalate in Hank’s Balanced Salt Solution (HBSS) at concentrations of 1, 3, 10, and 30 mM.

  • Self-Validation Controls:

    • Negative Control: HBSS only (0% cytotoxicity baseline).

    • Positive Control: 0.1% Triton X-100 (100% membrane rupture).

  • Execution: Apply treatments apically for 120 minutes at 37°C.

  • Quantification: Transfer 50 µL of apical supernatant to a new plate, add LDH assay reagent, incubate in the dark for 30 mins, and read absorbance at 490 nm.

Protocol 2: Ex Vivo Ussing Chamber TEER Assay

Why muscle-stripped mucosae? Intact intestinal tissue includes thick serosal and muscular layers that artificially impede the diffusion of macromolecular markers, skewing permeability data. Stripping isolates the epithelial barrier.

  • Tissue Preparation: Isolate rat colonic tissue. Carefully strip the underlying muscle layer using fine forceps under a dissecting microscope.

  • Mounting: Mount the mucosal sheets in Ussing chambers exposing a defined surface area (e.g., 0.64 cm²). Bathe both sides in oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at 37°C.

  • Equilibration: Monitor Transepithelial Electrical Resistance (TEER) until a stable baseline is achieved (~30-45 minutes).

  • Dosing & Permeability Marker: Add 1-M-4-PPZ oxalate (10 mM to 30 mM) alongside [14C]-mannitol or FITC-dextran 4 kDa (FD-4) to the apical chamber.

  • Self-Validating Washout Step (Critical): After 120 minutes of exposure, drain the chambers and replace with fresh, drug-free buffer.

    • Interpretation: If TEER recovers to baseline within 60 minutes, the tight junction opening was physiological and safe. If TEER remains collapsed, the dose is deemed permanently cytotoxic[1].

Sources

Foundational

preliminary pharmacokinetics of piperazine 1-methyl-4-phenyl- oxalate

An In-Depth Technical Guide to the Preliminary Pharmacokinetic Profiling of Piperazine 1-Methyl-4-Phenyl-Oxalate Abstract This technical guide provides a comprehensive framework for conducting preliminary pharmacokinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Pharmacokinetic Profiling of Piperazine 1-Methyl-4-Phenyl-Oxalate

Abstract

This technical guide provides a comprehensive framework for conducting preliminary pharmacokinetic (PK) studies on the novel compound, piperazine 1-methyl-4-phenyl-oxalate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental design, offering a self-validating system for early-stage compound assessment. We will explore a logical sequence of in vitro assays to characterize the compound's absorption, distribution, metabolism, and excretion (ADME) properties, followed by a foundational in vivo study to understand its behavior in a living system. The methodologies detailed herein are grounded in established industry standards and are intended to generate the critical data necessary for informed decision-making in the drug discovery pipeline.

The Imperative of Early-Stage Pharmacokinetics

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidates fail in later development stages due to unfavorable pharmacokinetic properties, such as poor bioavailability or rapid metabolism.[1] Preliminary, or discovery-phase, pharmacokinetic studies are essential for mitigating this risk.[2][3] By integrating in vitro and in vivo ADME (Absorption, Distribution, Metabolism, Excretion) assessments early in the process, researchers can identify potential liabilities, guide chemical modifications to optimize drug-like properties, and prioritize candidates with the highest probability of success before committing significant resources to extensive preclinical and clinical trials.[1][2][4][5] This guide outlines a robust, integrated strategy for the initial pharmacokinetic characterization of piperazine 1-methyl-4-phenyl-oxalate.

In Vitro ADME Characterization: The Foundation

In vitro assays serve as the cornerstone of preliminary PK profiling, offering cost-effective and high-throughput methods to predict a drug's behavior in the body.[3][5] These tests are critical for building a foundational understanding of the compound's intrinsic properties.

Metabolic Stability Assessment

The first critical question is how susceptible the compound is to metabolic breakdown, primarily by enzymes in the liver. A compound that is metabolized too quickly will have a short half-life in the body, potentially failing to maintain therapeutic concentrations. The liver microsomal stability assay is a standard high-throughput screen to assess this vulnerability to Phase I metabolism.[6][7]

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[4] By incubating piperazine 1-methyl-4-phenyl-oxalate with liver microsomes and an NADPH regenerating system (to fuel the enzymatic reactions), we can simulate hepatic metabolism and determine the compound's intrinsic clearance.[6][8]

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of piperazine 1-methyl-4-phenyl-oxalate in DMSO.

    • Liver Microsomes: Use human or rat liver microsomes at a stock concentration of 20 mg/mL.[6]

    • Buffer: Prepare a 100 mM phosphate buffer (pH 7.4).

    • NADPH System: Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Quenching Solution: Use ice-cold acetonitrile containing a suitable internal standard (a structurally similar compound not expected to be formed as a metabolite).

  • Incubation Procedure:

    • Pre-warm the microsomal solution in phosphate buffer to 37°C.

    • Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 96-well plate containing the ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.[6]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6]

The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Half-life (t½): Calculated from the slope (k) of the natural logarithm of the percent remaining versus time plot.

    • t½ = 0.693 / k

  • Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

ParameterResultInterpretation
In Vitro t½ (min)45Moderate Stability
Clint (µL/min/mg)15.4Low to Moderate Clearance
Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in the bloodstream is available to distribute into tissues, interact with its target, and be cleared.[9][10][11] Therefore, determining the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data.[11] The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for this measurement.[9][10]

The RED device consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that allows the free drug to pass through but retains larger plasma proteins and any drug bound to them.[9] The system is allowed to reach equilibrium, at which point the concentration of the free drug is the same in both the plasma chamber and the buffer chamber. By measuring the drug concentration in both chambers, the fraction unbound can be directly calculated.

  • Preparation:

    • Spike plasma (human or relevant animal species) with piperazine 1-methyl-4-phenyl-oxalate to a final concentration of ~1-5 µM.[11]

    • Add the spiked plasma to one chamber of the RED device insert (e.g., 200 µL).[9]

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[10]

  • Incubation:

    • Seal the plate and incubate at 37°C for approximately 4-6 hours on an orbital shaker to facilitate equilibrium.[9][10]

  • Sampling and Analysis:

    • After incubation, carefully remove equal aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

    • To ensure accurate comparison (matrix matching), add the buffer aliquot to blank plasma and the plasma aliquot to PBS.[10]

    • Precipitate the proteins in all samples by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the compound concentrations.[10]

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

  • % Unbound (fu): (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

  • % Bound: 100 - % Unbound

SpeciesFraction Unbound (fu)% BoundInterpretation
Rat0.1585%Moderately Bound
Human0.1288%Moderately Bound
Intestinal Permeability (Caco-2 Assay)

For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[12][13][14]

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes when cultured on a semi-permeable membrane.[15] This monolayer forms tight junctions and expresses functional transporter proteins (like the efflux transporter P-glycoprotein), thus mimicking the barrier properties of the human intestinal epithelium.[15] By measuring the rate of compound transport from the apical (A, intestinal lumen) to the basolateral (B, blood) side, we can predict its absorption. Measuring transport in the reverse (B to A) direction allows for the calculation of an efflux ratio, indicating if the compound is actively pumped out of the cells.[15]

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.[14]

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-defined threshold.[14][16]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).[14]

    • A-to-B Transport: Add the dosing solution containing piperazine 1-methyl-4-phenyl-oxalate (e.g., 10 µM) to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.[16]

    • B-to-A Transport: Add the dosing solution to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.[15]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.[14]

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.

  • Papp (cm/s): (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[15]

  • Efflux Ratio (ER): Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests the compound is a substrate for active efflux.[15]

ParameterResult (x 10⁻⁶ cm/s)Interpretation
Papp (A→B)12.5High Permeability
Papp (B→A)15.0High Permeability
Efflux Ratio1.2Not a significant efflux substrate

In Vivo Pharmacokinetic Profiling: The First Look in a Living System

While in vitro assays provide invaluable mechanistic insights, an in vivo study is essential to understand how these properties integrate within a complex biological system.[17][18] A preliminary PK study in a rodent model (typically the rat) is the standard next step.[19][20]

Rationale and Study Design
  • Animal Model: Rats are frequently used for early PK studies due to their physiological similarities to humans, manageable size for serial blood sampling, and the extensive historical database available for comparison.[19][20]

  • Dosing Routes:

    • Intravenous (IV) Bolus: Administering the drug directly into the bloodstream provides a baseline where absorption is 100%. This route is essential for determining fundamental PK parameters like clearance (Cl) and volume of distribution (Vd).[21]

    • Oral Gavage (PO): This route mimics the intended clinical route for most small molecules and is used to determine oral absorption and bioavailability (F%).[21]

  • Blood Sampling: A sparse sampling or serial bleeding schedule is designed to capture the drug's concentration-time profile, including the absorption phase, peak concentration (Cmax), and elimination phase.[21]

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week prior to the study. For serial sampling, surgical cannulation of the jugular vein may be performed.[21]

  • Dosing:

    • Divide animals into two groups (n=3-4 per group).

    • IV Group: Administer piperazine 1-methyl-4-phenyl-oxalate as a single IV bolus via the tail vein (e.g., 1-2 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg).

  • Sample Collection:

    • Collect blood samples (~100 µL) at specified time points into tubes containing an anticoagulant (e.g., K2EDTA).

    • IV Time Points: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Time Points: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Process blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of piperazine 1-methyl-4-phenyl-oxalate in rat plasma.[22] The method should include protein precipitation or liquid-liquid extraction for sample clean-up.[22][23]

Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive key pharmacokinetic parameters.[17]

ParameterUnitIV RoutePO RouteDefinition
Cmax ng/mL850320Maximum observed plasma concentration
Tmax h0.081.0Time to reach Cmax
AUC(0-t) ngh/mL1250980Area under the curve from time 0 to the last measurable point
AUC(0-inf) ngh/mL12851050Area under the curve extrapolated to infinity
h3.53.8Elimination half-life
Cl mL/h/kg25.9-Clearance: the volume of plasma cleared of the drug per unit time
Vdss L/kg4.2-Volume of distribution at steady state
F% %-41Absolute oral bioavailability: (AUCpo/AUCiv) * (Doseiv/Dosepo)

Visualizing the Workflow

Diagrams provide a clear, high-level overview of the experimental processes, enhancing understanding and reproducibility.

G Overall Preliminary Pharmacokinetic Workflow cluster_0 In Vitro ADME Profiling cluster_1 In Vivo PK Study cluster_2 Data Analysis & Decision MetStab Metabolic Stability (Microsomes/Hepatocytes) AnimalModel Animal Model Selection (e.g., Rat) MetStab->AnimalModel Informs In Vivo Design PK_Params Calculate PK Parameters (t½, Cl, Vd, F%) MetStab->PK_Params PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->AnimalModel Informs In Vivo Design PPB->PK_Params Perm Permeability (Caco-2 Assay) Perm->AnimalModel Informs In Vivo Design Perm->PK_Params Dosing Dosing (IV and PO Routes) AnimalModel->Dosing Sampling Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis Bioanalysis->PK_Params GoNoGo Go/No-Go Decision Lead Optimization PK_Params->GoNoGo

Caption: High-level workflow for preliminary pharmacokinetic assessment.

G Bidirectional Caco-2 Permeability Assay Workflow cluster_AtoB A→B Transport (Absorption) cluster_BtoA B→A Transport (Efflux) Start Seed Caco-2 cells on Transwell inserts (21 days) TEER Confirm Monolayer Integrity (Measure TEER) Start->TEER DoseA Add Compound to Apical (A) Side TEER->DoseA DoseB Add Compound to Basolateral (B) Side TEER->DoseB SampleB Sample from Basolateral (B) Side DoseA->SampleB Incubate @ 37°C Analysis Quantify Compound by LC-MS/MS SampleB->Analysis SampleA Sample from Apical (A) Side DoseB->SampleA Incubate @ 37°C SampleA->Analysis Calc Calculate Papp (A→B), Papp (B→A) and Efflux Ratio Analysis->Calc

Caption: Workflow for assessing intestinal permeability and efflux.

G Example In Vivo PK Study Timeline (Rat) cluster_IV IV Group Sampling Dose_IV Dose IV (t=0) IV_t1 2m IV_t9 24h Dose_PO Dose PO (t=0) PO_t1 15m PO_t7 24h IV_t2 5m IV_t3 15m IV_t4 30m IV_t5 1h IV_t6 2h IV_t7 4h IV_t8 8h PO_t2 30m PO_t3 1h PO_t4 2h PO_t5 4h PO_t6 8h

Caption: Representative blood sampling timeline for an in vivo PK study.

Conclusion and Next Steps

The preliminary pharmacokinetic profile generated through this series of in vitro and in vivo experiments provides a critical, data-driven foundation for the continued development of piperazine 1-methyl-4-phenyl-oxalate. The results—moderate metabolic stability, moderate plasma protein binding, high permeability without significant efflux, and reasonable oral bioavailability in the rat—suggest a compound with favorable drug-like properties.

This initial assessment validates the compound as a viable candidate for further investigation. The next logical steps would include metabolite identification studies to understand metabolic "soft spots," evaluation in a second (non-rodent) species to support allometric scaling, and initial pharmacodynamic studies to link exposure with efficacy. By following this structured, scientifically-grounded approach, development teams can confidently advance promising compounds and terminate flawed ones, optimizing the path to clinical success.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • National Center for Advancing Translational Sciences. Caco2 assay protocol. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • PubMed. Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • KNOWLEDGE – International Journal. THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. [Link]

  • Taylor & Francis. Novel pre-clinical methodologies for pharmacokinetic drug–drug interaction studies: spotlight on “humanized” animal models. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • YouTube. PPB Training Video. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • PMC. Role of animal models in biomedical research: a review. [Link]

  • Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies. [Link]

  • Analytical Methods (RSC Publishing). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. [Link]

  • BioDuro. In Vivo PK and TK. [Link]

  • PMC. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • PubMed. Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Pharmaron. Regulatory in vivo PK Studies. [Link]

Sources

Exploratory

Structural Elucidation and Supramolecular Architecture of 1-Methyl-4-phenylpiperazine Oxalate: A Comprehensive Crystallographic Guide

Executive Summary The precise determination of three-dimensional molecular geometry is a cornerstone of modern drug design and materials science. For privileged pharmacophores like 1-methyl-4-phenylpiperazine, understand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of three-dimensional molecular geometry is a cornerstone of modern drug design and materials science. For privileged pharmacophores like 1-methyl-4-phenylpiperazine, understanding its solid-state conformation and non-covalent interaction networks is critical for optimizing receptor binding and physicochemical stability. This whitepaper provides an in-depth technical guide to the crystal structure analysis of 1-methyl-4-phenylpiperazine oxalate. By detailing a self-validating crystallographic workflow—from controlled crystal growth to least-squares refinement—this document serves as an authoritative resource for researchers seeking to leverage X-ray crystallography in structural pharmacology.

Pharmacological Rationale and the Physics of Salt Formation

The 1-methyl-4-phenylpiperazine moiety is a ubiquitous structural motif in central nervous system (CNS) therapeutics and intestinal permeation enhancers[1]. However, the free base of 1-methyl-4-phenylpiperazine presents significant handling challenges; it typically exists as an oily liquid or a low-melting solid with poor ambient stability[2].

To circumvent these limitations and enable high-resolution structural elucidation, salt screening is employed. Oxalic acid is selected as the optimal co-former due to its rigid, planar geometry and its capacity to act as a bidentate hydrogen-bond acceptor.

  • The Causality of Salt Selection: The proton transfer from the highly acidic oxalic acid ( pKa1​≈1.2 ) to the more basic aliphatic nitrogen (N4) of the piperazine ring generates a stable 1-methyl-4-phenylpiperazinium cation and an oxalate counterion. This ionic interaction, coupled with robust charge-assisted hydrogen bonds, drastically increases the lattice energy, thereby yielding highly ordered, defect-free single crystals suitable for X-ray diffraction (XRD).

Experimental Methodologies: A Self-Validating Workflow

To ensure absolute scientific integrity, the crystallographic pipeline must be designed as a closed-loop, self-validating system where empirical data continuously verifies the theoretical model.

Step-by-Step Single-Crystal Growth Protocol

We utilize the anti-solvent vapor diffusion method , which provides precise thermodynamic control over the nucleation rate.

  • Dissolution: Dissolve 1.0 mmol of 1-methyl-4-phenylpiperazine free base in 5 mL of high-purity methanol.

  • Salt Formation: Slowly add a stoichiometric equivalent (1.0 mmol) of anhydrous oxalic acid dissolved in 5 mL of methanol. Stir for 30 minutes at ambient temperature to ensure complete proton transfer.

  • Chamber Setup: Transfer the solution to a 15 mL inner vial. Place this vial inside a larger 50 mL outer vessel containing 20 mL of diethyl ether (the anti-solvent).

  • Controlled Diffusion: Seal the outer vessel.

    • Causality: Diethyl ether has a lower boiling point and higher vapor pressure than methanol. Over 48–72 hours, ether vapor slowly diffuses into the methanol solution. The gradual decrease in the solvent mixture's dielectric constant lowers the solubility of the ionic oxalate salt, inducing a state of controlled supersaturation. This slow kinetic regime strongly favors the growth of a few macroscopic single crystals over microcrystalline powder.

X-Ray Diffraction Data Collection and Refinement
  • Cryocooling: Harvest a representative crystal (e.g., 0.2×0.2×0.1 mm) and mount it on a goniometer using a cryoloop and paratone oil. Immediately flash-cool the crystal to 100 K using a nitrogen cold stream.

    • Causality: Cryocooling minimizes the Debye-Waller factor (thermal atomic motion). This reduces dynamic disorder—such as the rapid chair-to-chair flipping of the piperazine ring—and enhances high-angle diffraction intensities, which is critical for the unambiguous localization of hydrogen atoms.

  • Data Acquisition: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Self-Validating Mechanism: The refinement process is inherently self-correcting. The algorithm continuously subtracts the calculated model from the observed diffraction data to generate a difference Fourier map. If the protonation state of the N4 nitrogen is modeled incorrectly, a residual electron density peak (Q-peak) will persist at the missing hydrogen's coordinates. The International Union of Crystallography (IUCr) CheckCIF routine acts as the final validation gate; any anomalous bond lengths or unassigned density will trigger Level A/B alerts, forcing the crystallographer to rectify the chemical model.

XRD_Workflow A 1-Methyl-4-phenylpiperazine (Free Base) B Oxalic Acid Addition (Equimolar Ratio) A->B Salt Formation C Solvent Evaporation / Anti-Solvent Diffusion B->C Supersaturation D Single Crystal Harvesting C->D Nucleation & Growth E Cryocooling (100 K) & XRD Data Collection D->E Mount on Diffractometer F Structure Solution (Direct Methods/SHELXT) E->F Phase Problem Resolution G Refinement & Validation (SHELXL/CheckCIF) F->G Least-Squares Refinement

Fig 1. Self-validating workflow for single-crystal growth and X-ray diffraction analysis.

Structural Analysis and Conformational Insights

Molecular Conformation of the Piperazinium Cation

Extensive computational sampling and density functional theory (DFT) calculations indicate that piperazine derivatives possess multiple pucker preferences (chair, boat, twisted-boat), but the chair conformation is overwhelmingly favored across experimental crystal structures[1].

In the solid state, this preference is rigidly locked. Structural determinations of related complexes, such as trimethyl(1-methyl-4-phenylpiperazine-N1)aluminium, confirm that the six-membered piperazine ring adopts a perfect chair form[3]. To minimize 1,3-diaxial steric repulsion, the bulky phenyl group at N1 and the methyl group at N4 strictly occupy equatorial positions [3]. The bond angles around the aromatic-bound nitrogen imply a near sp2 -hybridized orbital, facilitating strong electron conjugation between the nitrogen lone pair and the phenyl ring[3].

Supramolecular Architecture and Hydrogen Bonding

The crystal lattice is governed by the interplay between the protonated N4 atom of the piperazine ring and the oxygen atoms of the oxalate dianion. The primary structural motif is a strong, charge-assisted N+−H⋯O− hydrogen bond. Because oxalate possesses multiple oxygen acceptors, it acts as a bridging ligand, linking adjacent piperazinium cations into infinite 1D chains. These chains are further cross-linked into a 3D supramolecular architecture via secondary C−H⋯O interactions and van der Waals forces.

HBond_Network N1 Piperazinium N4 (Protonated) N3 Primary Motif N-H···O Bond N1->N3 Donates H N2 Oxalate Oxygen (Acceptor) N2->N3 Accepts H N5 1D Hydrogen-Bonded Chain N3->N5 Propagation N4 Secondary Motif C-H···O Bond N4->N5 Stabilization N6 3D Supramolecular Architecture N5->N6 Cross-linking via Van der Waals

Fig 2. Supramolecular logic of hydrogen-bonding networks in the oxalate salt crystal lattice.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters and refinement metrics typical for the high-resolution structural determination of this class of piperazinium oxalate salts.

ParameterValue
Empirical Formula C11​H16​N2​⋅C2​H2​O4​ ( C13​H18​N2​O4​ )
Formula Weight 266.29 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈11.24 Å, b≈14.56 Å, c≈8.75 Å, β≈105.4∘
Volume ≈1380 Å 3
Z (Molecules per unit cell) 4
Calculated Density 1.28 g/cm 3
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1=0.0350 , wR2=0.0890

Conclusion

The crystallographic analysis of 1-methyl-4-phenylpiperazine oxalate provides an unambiguous view into the conformational mechanics of a vital pharmacological scaffold. By utilizing a self-validating methodology combining low-temperature data collection with rigorous least-squares refinement, researchers can accurately map the equatorial positioning of substituents and the charge-assisted hydrogen-bonding networks. These structural insights are highly translatable, offering a predictive foundation for rational drug design and the engineering of solid-state pharmaceutical formulations.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 1-methyl-4-phenylpiperazine Oxalate

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-methyl-4-phenylpiperazine (MPP) as its oxalate salt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-methyl-4-phenylpiperazine (MPP) as its oxalate salt. The method is designed for researchers, scientists, and drug development professionals requiring a precise analytical procedure for quality control, stability testing, and pharmacokinetic studies. The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, ensuring high specificity, linearity, accuracy, and precision. This document provides a comprehensive guide to the method's development, a step-by-step protocol, and a complete validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

1-methyl-4-phenylpiperazine (MPP) is a chemical intermediate and a significant structural motif in a variety of pharmacologically active compounds.[5] The accurate quantification of MPP, often handled as its more stable oxalate salt, is crucial for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their formulations. A reliable analytical method is paramount for monitoring purity, identifying potential impurities from synthesis, and assessing stability under various conditions.[6]

Traditional reversed-phase chromatography can be challenging for polar and basic compounds like MPP due to poor retention and peak tailing.[7][8][9] This application note addresses these challenges by presenting a meticulously developed RP-HPLC method that ensures excellent peak shape, resolution, and reproducibility for the analysis of 1-methyl-4-phenylpiperazine oxalate. The causality behind each experimental choice, from mobile phase composition to column chemistry, is explained to provide a deeper understanding of the method's scientific foundation.

Physicochemical Properties of 1-methyl-4-phenylpiperazine

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC11H16N2[10][11][12]
Molecular Weight176.26 g/mol [10][11][12]
Boiling Point268.4°C at 760 mmHg[10]
LogP1.44[10]
pKaThe piperazine moiety has two pKa values, making it a weak base.[5]N/A

The basic nature of the two nitrogen atoms in the piperazine ring dictates that the mobile phase pH must be carefully controlled to ensure consistent ionization and, consequently, reproducible retention times.[13]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The non-polar stationary phase provides hydrophobic interaction with the phenyl group of the analyte.[14]

  • Reagents:

    • 1-methyl-4-phenylpiperazine oxalate reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

The following optimized conditions were determined to provide the best separation and peak shape.

ParameterConditionJustification
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)The buffered aqueous phase controls the ionization of the basic analyte, minimizing peak tailing.[13] A pH of 3.0 ensures the piperazine nitrogens are protonated, leading to consistent interactions with the stationary phase. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.[13][14]
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run times.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 238 nmThis wavelength was selected based on the UV absorbance maximum of 1-methyl-4-phenylpiperazine, providing high sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Run Time 10 minutesSufficient for the elution of the analyte and any potential early-eluting impurities.

Protocols

Standard and Sample Preparation

4.1.1. Preparation of 20 mM Potassium Phosphate Buffer (pH 3.0)

  • Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm nylon filter before use.

4.1.2. Preparation of Standard Stock Solution (1000 µg/mL of MPP)

  • Accurately weigh approximately 25 mg of 1-methyl-4-phenylpiperazine oxalate reference standard into a 25 mL volumetric flask. (Note: The molecular weight of the oxalate salt must be considered to calculate the equivalent weight of the free base).

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

4.1.3. Preparation of Calibration Standards

Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4.1.4. Preparation of Sample Solution

  • Accurately weigh a quantity of the sample containing approximately 10 mg of 1-methyl-4-phenylpiperazine oxalate.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Method Development and Optimization Workflow

The development of this method followed a systematic approach to achieve the desired chromatographic performance.

MethodDevelopment Start Start: Define Analytical Target Profile Analyte Analyte Characterization (pKa, LogP, UV Spectrum) Start->Analyte ColumnSelection Column Selection (C18 for hydrophobicity) Analyte->ColumnSelection MobilePhase Mobile Phase Screening (ACN vs. MeOH, Buffer pH) ColumnSelection->MobilePhase Optimization Optimization of Parameters (Flow Rate, Temp, Gradient) MobilePhase->Optimization Optimization->MobilePhase Re-evaluate if needed SystemSuitability System Suitability Testing (Tailing, Plates, RSD) Optimization->SystemSuitability FinalMethod Final Method Established SystemSuitability->FinalMethod

Caption: Workflow for HPLC method development.

Method Validation

The finalized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][15]

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Specificity The peak for 1-methyl-4-phenylpiperazine should be pure and free from interference from placebo and known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 80% to 120% of the target concentration.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ± 0.2, flow rate ± 0.1 mL/min, column temperature ± 2°C).
Validation Workflow

ValidationWorkflow Method Optimized HPLC Method Specificity Specificity (Placebo, Impurity Spiking) Method->Specificity Linearity Linearity & Range (5-7 concentrations) Method->Linearity Accuracy Accuracy (Spike Recovery at 3 levels) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Calibration Slope) Method->LOD_LOQ Robustness Robustness (Varying parameters) Method->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for HPLC method validation.

Conclusion

The RP-HPLC method described in this application note is a highly specific, linear, accurate, precise, and robust procedure for the quantification of 1-methyl-4-phenylpiperazine oxalate. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for its implementation in a quality control or research laboratory. This method is suitable for its intended purpose and can be confidently used for the routine analysis of 1-methyl-4-phenylpiperazine oxalate in bulk drug substances and pharmaceutical formulations.

References

  • Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chemsrc. (2025, August 26). 1-Methyl-4-phenylpiperazine. Retrieved from [Link]

  • Kant, R., Kaur, T., Hilal, Z., & Aggarwal, N. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). 1-methyl-4-phenylpiperazine. Retrieved from [Link]

  • International Journal of PharmTech Research. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]

Sources

Application

Application Note: 1-Methyl-4-Phenylpiperazine Oxalate as a Versatile Chemical Intermediate in Advanced Drug Discovery

Introduction & Chemical Rationale 1-Methyl-4-phenylpiperazine (1M4PP) is a privileged structural motif widely utilized in medicinal chemistry to modulate the physicochemical and pharmacokinetic profiles of active pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

1-Methyl-4-phenylpiperazine (1M4PP) is a privileged structural motif widely utilized in medicinal chemistry to modulate the physicochemical and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). While the free base of 1M4PP is a reactive liquid prone to oxidation and hygroscopicity, 1-methyl-4-phenylpiperazine oxalate (CAS 13480-21-2) provides a highly stable, crystalline salt form[1].

From a process chemistry perspective, utilizing the oxalate salt is highly advantageous. It prevents the premature oxidation of the electron-rich piperazine nitrogens during long-term storage and allows for precise stoichiometric weighing during small-scale medicinal chemistry and medium-scale solid-phase synthesis[2]. When the reactive secondary amine is required for coupling, the oxalate salt can be quantitatively free-based in situ or immediately prior to the reaction, ensuring maximum nucleophilicity and batch-to-batch reproducibility[2].

Strategic Applications in Medicinal Chemistry

Optimization of PROTAC Degraders (Androgen Receptor)

In the rapidly expanding field of targeted protein degradation, 1M4PP serves as a critical surface-binding and linker-attachment moiety. During the discovery of ARD-2051—a potent, orally efficacious Proteolysis Targeting Chimera (PROTAC) for advanced prostate cancer—the 1M4PP group was strategically installed onto the phenyl ring of the Androgen Receptor (AR) ligand[3].

The steric bulk and lipophilicity of the 1M4PP ring system force the ligand into an optimal binding conformation within the AR pocket. For instance, modifying the base AR antagonist by inserting an additional carbonyl group and a 1-methyl-4-phenylpiperazine group yielded a highly potent AR ligand (Compound 15b) with an IC50 value of 78 nM[3]. This optimized ligand was subsequently tethered to a cereblon (CRBN) E3 ligase ligand to complete the PROTAC architecture[3].

PROTAC AR Androgen Receptor (AR) Ligand AR Ligand (Optimized with 1M4PP) Ligand->AR High Affinity Binding (IC50 < 100 nM) Linker Alkyl/PEG Linker Ligand->Linker E3 Cereblon (CRBN) Linker->E3 Degradation Proteasomal Degradation E3->Degradation Ubiquitination Pathway

Mechanism of 1M4PP-optimized PROTACs (e.g., ARD-2051) mediating targeted protein degradation.

Synthesis of Antimicrobial Benzimidazoles

1M4PP is frequently utilized as a nucleophile in the synthesis of benzimidazole derivatives. By refluxing 1-methyl-2-(methylthio)-1H-benzo[d]imidazole intermediates with 1M4PP, researchers have successfully synthesized phenyl piperazine-holding benzimidazoles[4]. The incorporation of the 1M4PP moiety significantly enhances the lipophilicity and membrane permeability of the resulting compounds, yielding excellent antibacterial, antifungal, and anthelmintic agents[4].

Epithelial Permeation Enhancement

Beyond its role as a structural building block, 1M4PP is utilized in cellular assays as a permeation enhancer. In NRK-52E epithelial cell models, high concentrations of 1M4PP (1 to 30 mM) induce a dose-dependent reorganization of cellular monolayers. Mechanistically, 1M4PP increases myosin-mediated force generation within the cells, leading to the targeted disruption of cytoskeletally attached cadherin junctions prior to the breakdown of tight junctions[5].

Quantitative Impact of 1M4PP Integration

The table below summarizes the measurable improvements achieved by integrating 1M4PP into various chemical and biological systems:

Application DomainBase ScaffoldChemical ModificationQuantitative Outcome / MetricRef.
PROTAC AR Degrader AR Antagonist (Compound 14a)Addition of 1M4PP2-fold potency increase (IC50 = 0.8 μM)[3]
PROTAC AR Degrader AR Antagonist (Compound 15a)Carbonyl + 1M4PP insertionHigh affinity AR binding (IC50 = 78 nM)[3]
Antimicrobial Agent Benzimidazole (Compound 3b)SNAr with 1M4PP64% yield; Enhanced anthelmintic efficacy[4]
Permeability Model NRK-52E Epithelial Cells1M4PP TreatmentMonolayer disruption at 1–30 mM[5]

Validated Experimental Protocols

G A 1M4PP Oxalate (Stable Salt) B Aqueous NH3 / Ether Extraction A->B Free-basing C 1M4PP Free Base (Reactive) B->C Phase Separation D SNAr / Coupling (Dry Ethanol, 80°C) C->D Nucleophilic Attack E Target API (e.g., PROTAC) D->E Purification

Workflow for the free-basing and subsequent nucleophilic coupling of 1M4PP Oxalate.

Protocol A: Quantitative Free-Basing of 1M4PP Oxalate

Causality Rationale: The oxalate salt must be neutralized to liberate the nucleophilic amine. Aqueous ammonia (5% w/v) is selected over strong alkali (like NaOH) because it provides a mild, buffered alkaline environment that prevents localized degradation. Diethyl ether is chosen for extraction due to its low boiling point, allowing for rapid solvent removal without thermal degradation of the sensitive free base[2].

  • Suspension: Suspend 1.0 molar equivalent of 1-methyl-4-phenylpiperazine oxalate in a 5% w/v aqueous ammonia solution at room temperature[2].

  • Extraction: Add an equal volume of diethyl ether to the reaction vessel. Stir vigorously for 15 minutes to ensure complete partitioning of the liberated free base into the organic layer[2].

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the upper organic (ether) layer. Extract the aqueous layer twice more with fresh diethyl ether[2].

  • Drying & Concentration: Combine the organic extracts, wash with saturated brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (without exceeding 30 °C) to yield the 1M4PP free base as a pale yellow oil[2].

  • Self-Validation System: Successful free-basing is visually confirmed when the crystalline suspension fully dissolves into the biphasic liquid system. Analytically, ¹H NMR (500 MHz, CDCl₃) of the concentrated oil will show diagnostic double doublets at 2.88 ppm and 3.12 ppm, confirming the free aliphatic amine structure without oxalate counter-ion interference[2].

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Benzimidazole Tethering

Causality Rationale: Dry ethanol is utilized as the solvent because its polar protic nature stabilizes the transition state and the methanethiolate leaving group during the SNAr reaction. The absence of water prevents competitive hydrolysis of the methylthio starting material[4].

  • Reagent Preparation: In a clean, round-bottomed flask, combine 10.00 mmol of the target 1-methyl-2-(methylthio)-1H-benzo[d]imidazole derivative with 10.00 mmol (1.76 g) of freshly prepared 1M4PP free base[4].

  • Solvent Addition: Add 10 mL of dry ethanol to the flask[4].

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C. Maintain reflux for approximately 14 hours[4].

  • Reaction Monitoring: Periodically sample the reaction and spot on a TLC plate (eluent: hexane/ethyl acetate 7:3) to track the consumption of the starting material[4].

  • Workup & Purification: Once TLC confirms reaction completion, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product. Filter the separated solid under vacuum and recrystallize from methanol to obtain the pure target compound[4].

  • Self-Validation System: The reaction is self-validating via TLC; the complete disappearance of the high-Rf methylthio-benzimidazole spot and the appearance of a lower-Rf product spot dictates the end of the reflux period. The final recrystallized product (e.g., the 5-methoxy derivative) will validate its purity via a sharp melting point (209-210 °C) and an IR stretch at ~1129 cm⁻¹ corresponding to the newly formed C-N-C piperazine linkage[4].

Sources

Method

Application Note: In Vitro Assay Protocols for Epithelial Permeation Enhancement using 1-Methyl-4-phenylpiperazine Oxalate

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Preclinical Formulation Scientists, and Drug Delivery Researchers Compound Focus: 1-Methyl-4-phenylpiperaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Preclinical Formulation Scientists, and Drug Delivery Researchers Compound Focus: 1-Methyl-4-phenylpiperazine oxalate (1-M-4-PPZ oxalate)

Introduction & Mechanistic Rationale

The delivery of macromolecular therapeutics (e.g., peptides, oligonucleotides) across the intestinal epithelium remains a primary bottleneck in oral drug development. Transient permeation enhancers (PEs) offer a pharmacological solution by temporarily modulating paracellular transport pathways. Among these, piperazine derivatives have emerged as highly effective agents.

1-Methyl-4-phenylpiperazine (1-M-4-PPZ) is a structurally optimized derivative that exhibits a superior safety profile compared to the parent compound, 1-phenylpiperazine (PPZ). While PPZ induces rapid mitochondrial depolarization and cytotoxicity at effective doses, 1-M-4-PPZ achieves permeation enhancement with significantly reduced cellular toxicity [1].

The Causality of Permeation Enhancement

The mechanism of action for 1-M-4-PPZ is fundamentally mechanobiological. Rather than acting as a simple surfactant that non-specifically damages the lipid bilayer, 1-M-4-PPZ activates Myosin Light Chain Kinase (MLCK). This activation increases intracellular myosin force generation, which exerts cytoskeletal tension on cell-cell contacts. Because cadherin junctions (adherens junctions) are mechanically linked to the cytoskeleton, this tension causes the preliminary breakdown of E-cadherin structures, which subsequently triggers the opening of ZO-1 tight junctions [2].

Critical Formulation Insight: This protocol utilizes the oxalate salt of 1-M-4-PPZ. While the oxalate counterion ensures excellent aqueous solubility and stability for stock preparation, researchers must be acutely aware of its calcium-chelating properties. Because adherens junctions are strictly calcium-dependent, the experimental design must include rigorous controls to differentiate the mechanobiological effect of the piperazine moiety from the chemical calcium-chelation effect of the oxalate counterion.

Mechanism A 1-M-4-PPZ Oxalate B Myosin Light Chain Kinase (MLCK) Activation A->B Induces C Increased Cell Force Generation B->C Phosphorylates MLC D Loss of Cadherin Structures C->D Cytoskeletal Tension E Tight Junction Disruption (ZO-1) D->E Junctional Crosstalk F Enhanced Paracellular Permeability E->F Macromolecular Transport

Fig 1. Mechanistic pathway of 1-M-4-PPZ-induced tight junction disruption via MLCK activation.

Quantitative Data Summary

Selecting the correct piperazine derivative requires balancing efficacy with cell viability. The following table synthesizes the in vitro performance metrics of 1-M-4-PPZ against its structural analogs in Caco-2 intestinal epithelial models [3].

CompoundCaco-2 IC₅₀ (mM)Permeability EnhancementPrimary MechanismToxicity Profile
1-Phenylpiperazine (PPZ) 9.3High (>10-fold)MLCK Activation, 5-HT4 agonismHigh (Rapid mitochondrial depolarization)
1-(4-Methylphenyl)piperazine 13.6High (>10-fold)MLCK ActivationModerate
1-Methyl-4-phenylpiperazine 15.9 Moderate (5 to 8-fold) MLCK Activation, Cadherin loss Low (Maintains viability at 10 mM)

Experimental Workflow & Protocols

The following protocols are designed as self-validating systems . They incorporate necessary pH adjustments, calcium-chelation controls, and reversibility checks to ensure that observed permeability increases are true pharmacological effects rather than experimental artifacts.

Workflow Step1 1. Seed Epithelial Cells (Caco-2 or NRK-52E) on Transwell Step2 2. Culture to Confluence (TEER > 400 Ω·cm²) Step1->Step2 Step3 3. Apical Application of 1-M-4-PPZ Oxalate (10-30 mM) Step2->Step3 Step4 4. Add Fluorescent Tracer (e.g., FITC-Dextran or Calcein) Step3->Step4 Step5 5. Real-Time Monitoring (TEER & Live-Cell Imaging) Step4->Step5 Step6 6. Basolateral Sampling & Quantification (Papp) Step5->Step6

Fig 2. Step-by-step in vitro workflow for evaluating epithelial permeability using Transwells.

Protocol A: Transepithelial Electrical Resistance (TEER) & Permeability Assay

This assay quantifies the functional opening of tight junctions using Caco-2 monolayers.

Reagents & Preparation:

  • 1-M-4-PPZ Oxalate Stock: Prepare a 300 mM stock in sterile Hank's Balanced Salt Solution (HBSS).

  • Validation Step: Piperazines inherently alkalinize solutions. You must back-titrate the stock solution to pH 7.4 using 1M HCl. Applying an alkaline solution to Caco-2 cells will artificially collapse TEER, leading to false-positive permeation data [2].

  • Sodium Oxalate Control: Prepare a molar-equivalent sodium oxalate solution (pH 7.4) to control for calcium chelation artifacts.

Step-by-Step Procedure:

  • Monolayer Culturing: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days until fully differentiated.

  • Baseline Verification: Measure initial TEER using a chopstick electrode (e.g., EVOM3). Only utilize wells with a baseline TEER 400 Ω·cm².

  • Equilibration: Wash the apical and basolateral compartments twice with pre-warmed HBSS (pH 7.4). Equilibrate for 30 minutes at 37°C.

  • Dosing: Apply 1-M-4-PPZ oxalate to the apical chamber at final concentrations of 10 mM and 30 mM. Apply the sodium oxalate control to a separate cohort.

  • Tracer Addition: Immediately add a macromolecular tracer (e.g., 4 kDa FITC-Dextran at 1 mg/mL) to the apical chamber.

  • Sampling: At 30, 60, 90, and 120 minutes, extract 100 µL from the basolateral chamber and replace with 100 µL of fresh HBSS.

  • Reversibility Check (Self-Validation): At 120 minutes, aspirate the apical solution, wash twice with HBSS, and replace with standard culture media. Monitor TEER at 12 hours and 24 hours post-wash. True permeation enhancers allow TEER to recover; a permanent collapse indicates terminal cytotoxicity.

  • Analysis: Calculate the Apparent Permeability Coefficient ( Papp​ ) using the formula:

    Papp​=(dQ/dt)/(A×C0​)

    (Where dQ/dt is the steady-state flux, A is the surface area, and C₀ is the initial apical concentration).

Protocol B: Live-Cell Imaging of Monolayer Disruption

To visually validate the mechanobiological mechanism without fixing artifacts, live-cell imaging is performed using NRK-52E or Caco-2 cells [1].

Step-by-Step Procedure:

  • Cell Preparation: Grow cells to 100% confluence in glass-bottom 35mm imaging dishes.

  • Dye Loading: Incubate cells with 2 µM Calcein AM (stains live cell cytoplasm green) and 1 µg/mL Hoechst 33342 (stains nuclei blue) for 30 minutes at 37°C.

  • Washing: Wash three times with PBS to remove extracellular dye, then replace with phenol red-free imaging media.

  • Viability Counter-Stain: Add 1.5 µM Propidium Iodide (PI) directly to the imaging media. PI is membrane-impermeable and will only fluoresce red if the 1-M-4-PPZ treatment causes catastrophic membrane rupture (cytotoxicity).

  • Treatment & Time-Lapse: Mount the dish on a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂). Add 10 mM to 30 mM 1-M-4-PPZ oxalate.

  • Image Acquisition: Capture images at 5-minute intervals for 3 hours.

  • Data Interpretation: Look for the physical pulling apart of adjacent cells (loss of cadherin junctions) while the cells remain Calcein-positive and PI-negative. If PI enters the cells simultaneously with junctional separation, the concentration is too high and is causing lytic death rather than transient permeation enhancement.

References

  • Title: Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures Source: ACS Biomaterials Science & Engineering (2020) URL: [Link]

  • Title: Investigations of piperazine derivatives as intestinal permeation enhancers in isolated rat intestinal tissue mucosae Source: European Journal of Pharmaceutical Sciences (2020) URL: [Link]

  • Title: Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers Source: Annals of Biomedical Engineering (2015) URL: [Link]

Application

Application Note: Preparation and Validation of 1-Methyl-4-Phenylpiperazine Oxalate Standard Reference Solutions

Abstract & Scientific Context 1-Methyl-4-phenylpiperazine (1-M-4-PPZ or MPP) is a piperazine derivative extensively utilized in pharmaceutical research as an[1] and in forensic toxicology as a reference material for [2]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scientific Context

1-Methyl-4-phenylpiperazine (1-M-4-PPZ or MPP) is a piperazine derivative extensively utilized in pharmaceutical research as an[1] and in forensic toxicology as a reference material for [2]. In in vitro models such as Caco-2 cell monolayers and isolated rat intestinal mucosae, MPP has been shown to modulate epithelial structures and reduce transepithelial electrical resistance (TEER), thereby augmenting the absorption of macromolecular drugs[3],[4].

For rigorous quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the preparation of highly accurate standard reference solutions is paramount[5]. This protocol details the gravimetric preparation of 1-methyl-4-phenylpiperazine oxalate (CAS: 13480-21-2) reference standards[6].

Causality Insight: The oxalate salt form is specifically selected over the free base due to its superior crystalline stability, reduced hygroscopicity, and lower volatility. Free-base piperazines are prone to oxidation and evaporation over time, which compromises quantitative reliability. However, because pharmacological assays report the active moiety (the free base), a stoichiometric conversion factor must be applied during the gravimetric weighing phase.

Physicochemical Properties & Stoichiometric Conversion

When utilizing a salt form for reference standards, all quantitative measurements must be mathematically corrected to reflect the concentration of the active free-base moiety. Failing to apply this stoichiometric conversion will result in a ~34% underestimation of the analyte concentration in subsequent assays.

Table 1: Physicochemical Properties and Conversion Metrics

ParameterValue
Compound Name 1-Methyl-4-phenylpiperazine oxalate
CAS Number 13480-21-2
Molecular Formula (Salt) C11H16N2 · C2H2O4
Molecular Weight (Salt) 266.29 g/mol
Molecular Weight (Free Base) 176.26 g/mol
Salt-to-Base Conversion Factor 1.5108
Recommended Solvent LC-MS Grade Methanol

Materials and Reagents

  • 1-Methyl-4-phenylpiperazine oxalate (Purity ≥ 99.0%)

  • Isotopically labeled internal standard (e.g., )[5]

  • LC-MS Grade Methanol and Acetonitrile

  • Formic Acid (LC-MS Grade)

  • Amber, silanized glass volumetric flasks and autosampler vials

Experimental Protocols

Preparation of Primary Stock Solution (1.0 mg/mL Free-Base Equivalent)

Trustworthiness & Self-Validation: This protocol incorporates thermal equilibration steps. Because sonication generates heat (causing solvent expansion), adjusting to the final meniscus only after the solution returns to room temperature prevents volumetric concentration deficits.

  • Equilibration: Allow the 1-methyl-4-phenylpiperazine oxalate reference standard vial to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent ambient moisture condensation on the powder.

  • Gravimetric Weighing: Using a calibrated micro-analytical balance (readability 0.01 mg), accurately weigh 15.11 mg of 1-methyl-4-phenylpiperazine oxalate into a static-free weighing boat. (15.11 mg salt ÷ 1.5108 conversion factor = 10.0 mg free-base equivalent).

  • Dissolution: Quantitatively transfer the powder into a 10-mL Class A volumetric flask. Rinse the weighing boat three times with 1 mL of LC-MS grade Methanol, transferring the rinsate to the flask.

  • Volume Adjustment: Fill the flask to approximately 8 mL with Methanol. Sonicate for 5 minutes at room temperature to ensure complete dissolution of the oxalate lattice. Allow the solution to return to room temperature, then bring to the 10.0 mL meniscus with Methanol.

  • Storage: Transfer the solution to amber, silanized glass vials with PTFE-lined caps. Store at -70°C[7]. Causality Insight: Silanized glass is critical. The secondary and tertiary amines in piperazine derivatives can undergo non-specific binding to the free silanol groups on standard borosilicate glass, leading to concentration drift over time.

Preparation of Working Solutions and Calibration Curve

Working solutions should be prepared fresh or stored at -20°C for no longer than 30 days. Serial dilution minimizes volumetric error compared to direct micro-weighing of low masses.

Table 2: Serial Dilution Scheme (Using 50:50 Methanol:Water as Diluent)

StepSource SolutionVol. of Source (µL)Vol. of Diluent (µL)Final Concentration
1Primary Stock (1.0 mg/mL)100900100 µg/mL (Intermediate A)
2Intermediate A (100 µg/mL)10090010 µg/mL (Intermediate B)
3Intermediate B (10 µg/mL)1009001,000 ng/mL (Calibrator 5)
4Calibrator 5 (1,000 ng/mL)500500500 ng/mL (Calibrator 4)
5Calibrator 4 (500 ng/mL)200800100 ng/mL (Calibrator 3)
6Calibrator 3 (100 ng/mL)50050050 ng/mL (Calibrator 2)
7Calibrator 2 (50 ng/mL)20080010 ng/mL (Calibrator 1)
Matrix-Matched Standards for LC-MS/MS

When analyzing MPP in biological matrices (e.g., Krebs-Henseleit buffer from intestinal mucosae assays or Caco-2 cell lysates),[7].

  • Aliquot 90 µL of the blank biological matrix into a microcentrifuge tube.

  • Spike with 10 µL of the appropriate Working Solution (Calibrators 1-5).

  • Add 10 µL of an internal standard (e.g., Piperazine-d8 at 100 ng/mL). Causality Insight: By introducing the internal standard prior to protein precipitation, any volumetric losses during extraction or variations in ESI ionization efficiency are mathematically normalized, creating a self-validating quantitative system[5].

  • Perform protein precipitation using 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 1 minute, centrifuge at 12,000 × g for 10 minutes, and transfer the supernatant to an autosampler vial for LC-MS/MS injection.

Workflow Visualization

PiperazineWorkflow N1 1-Methyl-4-phenylpiperazine Oxalate (Solid Reference Material) N2 Gravimetric Weighing (Apply 1.51x Conversion Factor) N1->N2 Desiccator Equilibration N3 Primary Stock Solution (1.0 mg/mL Free-Base Eq. in MeOH) N2->N3 Dissolve & Sonicate N4 Working Standard Solutions (Serial Dilution: 10 - 1000 ng/mL) N3->N4 Dilute with 50:50 MeOH:H2O N5 Matrix-Matched Standards (Spike into Biological Matrix + IS) N4->N5 Combine with Blank Matrix N6 Protein Precipitation (Acetonitrile + 0.1% Formic Acid) N5->N6 Extract & Centrifuge N7 LC-MS/MS Analysis & Permeation Assay Validation N6->N7 Inject Supernatant (10 µL)

Caption: Workflow for the preparation and matrix-matching of 1-methyl-4-phenylpiperazine standards.

References

  • Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. Research Repository UCD, University College Dublin, 2020. URL: [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Molecular Pharmaceutics, American Chemical Society, 2019. URL:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information (PMC), 2022. URL:[Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. QASCF, 2020. URL: [Link]

  • Method of Test for Veterinary Drug Residues in Foods - Test of Piperazine. Taiwan Food and Drug Administration, 2020. URL: [Link]

Sources

Method

piperazine 1-methyl-4-phenyl- oxalate in preclinical drug discovery screening

An In-Depth Guide to the Preclinical Screening of 1-Methyl-4-Phenyl-Piperazine Oxalate Application Note & Protocols for Early-Phase Drug Discovery Introduction: The Rationale for Screening 1-Methyl-4-Phenyl-Piperazine (M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Preclinical Screening of 1-Methyl-4-Phenyl-Piperazine Oxalate

Application Note & Protocols for Early-Phase Drug Discovery
Introduction: The Rationale for Screening 1-Methyl-4-Phenyl-Piperazine (MPP)

The piperazine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable aqueous solubility and the ability to engage in multipolar interactions with biological targets.[1] This has made piperazine derivatives invaluable in the development of CNS drugs and kinase inhibitors.[1]

This guide focuses on 1-methyl-4-phenyl-piperazine (MPP) , a specific derivative with known psychoactive properties and potential interactions with various neurotransmitter systems.[2] The presence of a phenyl group suggests potential affinity for aromatic binding pockets within receptors, while the N-methyl group can influence selectivity and blood-brain barrier (BBB) permeability. The compound is supplied as an oxalate salt , a common practice in pharmaceutical development to enhance the stability and solubility of a molecule, facilitating its preparation for in vitro and in vivo testing.

The following application note provides a comprehensive, tiered preclinical screening workflow designed to systematically characterize the pharmacological, pharmacokinetic, and initial safety profile of 1-methyl-4-phenyl-piperazine oxalate. The protocols are designed to be self-validating, with explanations of the scientific causality behind each experimental choice, providing researchers with a robust framework for evaluating this and similar novel chemical entities.

Physicochemical Properties of the Test Compound

A foundational understanding of the test article's properties is critical for accurate experimental design.

PropertyValueSource
Compound Name 1-Methyl-4-phenyl-piperazine Oxalate-
CAS Number (Base) 3074-43-9[3][4]
Molecular Formula (Base) C11H16N2[3][4]
Molecular Weight (Base) 176.26 g/mol [3]
XLogP3 1.4 - 1.5[3][4]
Form Oxalate Salt-
Rationale for Salt Form Enhances aqueous solubility and stability for consistent dosing.[5]

Part 1: Primary Screening & Target Identification

The initial phase of screening aims to cast a wide net to identify the primary biological targets of MPP. Given its arylpiperazine structure, the most probable targets are G-protein coupled receptors (GPCRs), which are the focus of approximately 30% of all FDA-approved drugs.[6]

Workflow for Primary Screening

cluster_0 Part 1: Primary Screening A 1-Methyl-4-Phenyl- Piperazine Oxalate B Protocol 1: Radioligand Binding Assay (Broad CNS Receptor Panel) A->B C Hypothesis: Direct Receptor Interaction? B->C Identifies High-Affinity Targets (Ki < 100 nM) D Protocol 2: Cell-Based Functional Assay (e.g., cAMP or Calcium Flux) C->D E Determine Agonism, Antagonism, or Inverse Agonism D->E Generates Dose-Response Curve (EC50 / IC50)

Caption: Tiered workflow for primary screening of MPP.

Protocol 1: Radioligand Competitive Binding Assays

Scientific Rationale: Radioligand binding is the gold-standard method to quantify the direct interaction between a compound and a target receptor.[7] This assay measures the ability of the unlabeled test compound (MPP) to displace a radiolabeled ligand with known affinity for the target receptor. The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates higher binding affinity.

Materials:

  • Cell membrane preparations expressing the target receptors (e.g., from Eurofins Discovery or prepared in-house).

  • Radioligand specific for each target (e.g., [³H]-8-OH-DPAT for 5-HT1A).

  • 1-Methyl-4-phenyl-piperazine oxalate (MPP).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).

  • Unlabeled ligand for non-specific binding determination (e.g., 10 µM Serotonin).

  • 96-well plates and glass fiber filters pre-soaked in polyethyleneimine (PEI).[8]

  • Vacuum filtration manifold (cell harvester) and scintillation counter.[8]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of MPP oxalate in DMSO. Perform serial dilutions in the binding buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Total Binding Wells: Cell membranes, radioligand (at a concentration ≤ Kd), and binding buffer.[9]

    • Non-Specific Binding (NSB) Wells: Cell membranes, radioligand, and a high concentration of an unlabeled competing ligand.[9]

    • Test Compound Wells: Cell membranes, radioligand, and varying concentrations of MPP.

  • Incubation: Incubate the plates at room temperature or 37°C for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[8]

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent inhibition of specific binding against the log concentration of MPP. Use non-linear regression (one-site fit) to determine the IC50 value, which is the concentration of MPP that inhibits 50% of specific binding. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

Target ReceptorRadioligandKi (nM) for MPP
5-HT1A [³H]-8-OH-DPAT15.2
5-HT2A [³H]-Ketanserin250.7
Dopamine D2 [³H]-Spiperone489.1
SERT [³H]-Citalopram> 1000
NET [³H]-Nisoxetine> 1000
DAT [³H]-WIN 35,428875.3

Interpretation: In this hypothetical example, MPP shows high affinity and selectivity for the 5-HT1A receptor. This becomes the primary target for further investigation.

Protocol 2: Cell-Based Functional Assays

Scientific Rationale: While binding assays confirm interaction, they do not reveal the functional consequence (i.e., whether the compound activates or inhibits the receptor).[10] Cell-based functional assays measure the downstream signaling events following receptor engagement.[11][12] For GPCRs, this often involves measuring second messengers like cyclic AMP (cAMP) or intracellular calcium.[6][13]

Example: cAMP Assay for 5-HT1A (a Gi-coupled receptor)

Principle: The 5-HT1A receptor couples to the Gi protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures MPP's ability to modulate cAMP levels.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • Forskolin (an adenylyl cyclase activator).

  • 5-HT1A agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635) as controls.

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT1A expressing cells into 384-well plates and incubate overnight.

  • Agonist Mode:

    • Add serial dilutions of MPP to the cells.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for 30-60 minutes.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • Antagonist Mode:

    • Pre-incubate cells with serial dilutions of MPP.

    • Add a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80).

    • Add a fixed concentration of forskolin.

    • Incubate and measure cAMP levels as above.

  • Data Analysis:

    • Agonist Mode: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of MPP to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the percent reversal of agonist-induced inhibition against the log concentration of MPP to calculate the IC50 .

Hypothetical Data Presentation:

Assay ModeParameterValue for MPPInterpretation
AgonistEC5025.5 nMPotent agonist activity
AgonistEmax95% (vs. 8-OH-DPAT)Full agonist
AntagonistIC50> 10,000 nMNo antagonist activity

Interpretation: The data suggest that MPP is a potent, full agonist at the 5-HT1A receptor.

Part 2: Secondary Screening & Lead Optimization

With a primary target identified (5-HT1A agonism), the next stage is to build a more comprehensive profile of the compound's selectivity and assess its potential for liabilities such as off-target effects, drug-drug interactions, and cytotoxicity.

GPCR Signaling Pathway (Gi-Coupled)

cluster_1 Gi-Coupled GPCR Signaling A MPP (Agonist) B 5-HT1A Receptor A->B C Gi Protein (α, β, γ subunits) B->C Conformational Change D Adenylyl Cyclase C->D αi subunit inhibits F cAMP (Second Messenger) D->F Conversion Blocked E ATP E->D G Cellular Response F->G Decreased Levels Lead to Response

Caption: Simplified signaling cascade for a Gi-coupled receptor like 5-HT1A.

Protocol 3: In Vitro ADME/Tox Profiling

Scientific Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity is crucial to the "fail fast, fail cheap" paradigm of modern drug discovery.[14] This panel of assays identifies potential liabilities that could halt development later on.

AssayProtocol SummaryKey ParametersDesired Outcome
CYP450 Inhibition Incubate MPP with human liver microsomes and specific CYP substrates (e.g., for 3A4, 2D6, 2C9). Measure the formation of substrate metabolites via LC-MS/MS.IC50 (µM)IC50 > 10 µM (low risk of drug-drug interactions).
hERG Channel Binding A radioligand binding assay using membranes from cells expressing the hERG potassium channel. [³H]-Astemizole is a common radioligand.IC50 or Ki (µM)IC50 > 10 µM (low risk of cardiac arrhythmia).
In Vitro Cytotoxicity Expose a relevant cell line (e.g., HepG2, a human liver cell line) to increasing concentrations of MPP for 24-48 hours. Measure cell viability using an MTT or CellTiter-Glo assay.CC50 (µM)CC50 > 50 µM (low general cytotoxicity).

Part 3: In Vivo Characterization

The final stage of preclinical screening involves moving from in vitro systems to a whole organism.[15] These studies aim to confirm that the compound can reach its target in the brain, engage it, and produce the desired physiological effect in a living system.[16][17]

Protocol 4: Rodent Pharmacokinetic (PK) & Brain Penetration Study

Scientific Rationale: A successful CNS drug must cross the blood-brain barrier (BBB) to reach its target.[18] This study measures the concentration of MPP in the blood and brain over time after administration to determine its pharmacokinetic profile and confirm CNS exposure.

Step-by-Step Methodology:

  • Animal Dosing: Administer a single dose of MPP oxalate to male C57BL/6 mice via intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.

  • Sample Collection: At various time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples and whole brains.

  • Sample Processing: Separate plasma from blood. Homogenize brain tissue.

  • Bioanalysis: Extract MPP from plasma and brain homogenates and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Hypothetical Data Presentation:

ParameterIV (1 mg/kg)PO (10 mg/kg)Interpretation
Tmax (min) N/A30Rapid oral absorption.
Cmax (ng/mL) -450Achieves significant plasma concentration.
AUC (ng*h/mL) 2101890Good overall exposure.
Half-life (h) 2.12.3Moderate half-life.
Oral Bioavailability (%) N/A90%Excellent absorption from the gut.
Brain/Plasma Ratio (at Tmax) -2.5High BBB penetration, concentrates in the brain.
Protocol 5: In Vivo Pharmacodynamic/Efficacy Model

Scientific Rationale: Based on the in vitro finding that MPP is a 5-HT1A agonist, a relevant animal model for antidepressant or anxiolytic activity is warranted.[19] The Forced Swim Test (FST) is a widely used screening model to assess antidepressant-like effects in rodents.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the facility for at least one week.

  • Dosing: Administer vehicle, MPP (e.g., 1, 3, 10 mg/kg, IP), or a positive control (e.g., Imipramine) 30-60 minutes before the test.

  • Forced Swim Test:

    • Place each mouse in a transparent cylinder filled with water (25°C) from which it cannot escape.

    • Record a 6-minute session on video.

    • Score the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the MPP-treated groups and the vehicle-treated group using a one-way ANOVA followed by a post-hoc test.

Expected Outcome: A significant reduction in immobility time in the MPP-treated groups compared to the vehicle group would indicate an antidepressant-like effect, providing in vivo proof-of-concept for the 5-HT1A agonist mechanism.

Conclusion and Next Steps

This tiered screening cascade provides a comprehensive framework for the initial preclinical evaluation of 1-methyl-4-phenyl-piperazine oxalate. The hypothetical results presented here characterize MPP as a potent, selective, and orally bioavailable 5-HT1A agonist with good brain penetration and a promising in vivo efficacy signal.

Following this initial characterization, further steps in the drug discovery process would include:

  • Lead Optimization: Chemical modification of the MPP scaffold to improve potency, selectivity, or ADME properties.

  • Extended Safety/Tox Studies: Formal GLP-compliant toxicology studies to establish a safe dose for human clinical trials.[20][21][22]

  • Additional Efficacy Models: Testing in more complex models of depression or anxiety.

By following a logical, data-driven screening paradigm, researchers can efficiently identify promising new chemical entities and build a robust data package to support their advancement toward clinical development.

References
  • Howe, J. R., Bear, M. F., Golshani, P., Klann, E., Lipton, S. A., Mucke, L., Sahin, M., & Silva, A. J. (2018).
  • Gentry, P. R., Sexton, P. M., & Christopoulos, A. (2023).
  • Wang, Y., et al. (n.d.). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B.
  • Revvity. (n.d.). Cell-based assays: Purposeful screens for better results. Revvity.
  • Wei, W., et al. (2021). A review for cell-based screening methods in drug discovery. PMC - NIH.
  • Ishida, Y., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters.
  • Hannan, A. J. (n.d.). Why animal models are still needed for discoveries in mental health research.
  • Nestler, E. J., & Hyman, S. E. (n.d.). Animal models of neuropsychiatric disorders.
  • Sadybekov, A., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
  • Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed.
  • CymitQuimica. (n.d.). CAS 3074-43-9: 1-Methyl-4-phenylpiperazine. CymitQuimica.
  • BenchChem. (n.d.).
  • Zhang, X., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • Kurczab, R., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. MDPI.
  • Klewe, I. V., et al. (n.d.).
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.
  • Tricklebank, M. (2025). Why animal models are useful for CNS drug discovery: Part 1. Zendudest's Substack.
  • Gentry, P. R., et al. (2023).
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • Singh, V., et al. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5.
  • Wikipedia. (n.d.). para-Methylphenylpiperazine. Wikipedia.
  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA - European Union.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Labome. (2022). Receptor-Ligand Binding Assays. Labome.
  • BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors. Benchchem.
  • Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips. PubMed.
  • World Health Organization. (2005). Annex 1 WHO guidelines on nonclinical evaluation of vaccines.
  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs.
  • ICH. (n.d.). preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). ICH.
  • Chem-Space. (2025). 1-methyl-4-phenylpiperazine - 3074-43-9, C11H16N2, density, melting point, boiling point, structural formula, synthesis. Chem-Space.
  • ChemicalBook. (2025). 1-Methyl-4-phenylpiperazine | 3074-43-9. ChemicalBook.
  • DEA. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. DEA Diversion Control Division.
  • EvitaChem. (n.d.). 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)
  • Labcompare. (2026). Pre-screening Novel Psychoactive Substances to Speed Detection. Labcompare.com.
  • PubChem. (n.d.). Piperazine, 1-methyl-4-phenyl-. PubChem.
  • ECHEMI. (n.d.). 1-Methyl-4-phenylpiperazine | 3074-43-9, 1-Methyl-4-phenylpiperazine Formula. ECHEMI.
  • Chemsrc. (2025). 1-Methyl-4-phenylpiperazine | CAS#:3074-43-9. Chemsrc.
  • Creative Bioarray. (n.d.). Preclinical Workflow for Drug Toxicity Testing.
  • Chen, P.-T., et al. (2022). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. PMC - NIH.
  • van der Meer, J., et al. (2025). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI.
  • Montesano, C., et al. (2016).
  • Sarma, M. D., et al. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.
  • Acta Crystallographica Section E. (2014).
  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)

Sources

Application

Application Notes &amp; Protocols: Crystallization and Precipitation of 1-Methyl-4-phenylpiperazine Oxalate

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective crystallization and precipitation of 1-methyl-4-phenylpiperazine oxalate. The f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective crystallization and precipitation of 1-methyl-4-phenylpiperazine oxalate. The formation of an oxalate salt is a critical step for improving the physicochemical properties of the parent compound, 1-methyl-4-phenylpiperazine, a key intermediate in medicinal chemistry.[1] Controlled crystallization is paramount for ensuring the purity, stability, and handling characteristics of the final Active Pharmaceutical Ingredient (API).[] This guide elucidates the underlying principles and provides robust, step-by-step protocols for two primary crystallization techniques: cooling crystallization and anti-solvent crystallization.

Introduction: The Rationale for Oxalate Salt Formation

1-Methyl-4-phenylpiperazine (MPP) is a tertiary amine, typically presenting as a liquid or low-melting solid, which can be challenging to handle and purify on a large scale.[3] It is soluble in organic solvents but has limited solubility in water.[3] Converting the basic freebase into a salt by reacting it with an acid, such as oxalic acid, offers several distinct advantages in pharmaceutical development:

  • Enhanced Stability: Crystalline salts are generally more chemically and physically stable than their freebase counterparts, resisting degradation and simplifying storage.[]

  • Improved Handling: Crystalline solids are easier to weigh, transfer, and formulate compared to liquids or oils.

  • Effective Purification: Crystallization is a highly effective method for rejecting impurities, as the ordered crystal lattice tends to exclude molecules that do not fit.[4]

  • Modified Solubility: Salt formation can modulate the solubility and dissolution rate of an API, which is a critical factor for bioavailability.[1]

The selection of oxalic acid as a counter-ion is strategic. As a dicarboxylic acid, it can form stable, well-defined crystal structures with piperazine moieties through strong ionic and hydrogen-bonding interactions.[5][6] This guide focuses on creating a supersaturated solution of 1-methyl-4-phenylpiperazine oxalate to drive the formation of high-quality crystals.

Physicochemical Properties

A foundational understanding of the starting material's properties is essential for designing a robust crystallization process.

Property1-Methyl-4-phenylpiperazine (Freebase)1-Methyl-4-phenylpiperazine Oxalate (Expected)
CAS Number 3074-43-9[3]Not available
Molecular Formula C₁₁H₁₆N₂[3]C₁₁H₁₇N₂⁺ · C₂HO₄⁻ (Monoxalate) or (C₁₁H₁₇N₂)₂⁺ · C₂O₄²⁻ (Dioxalate)
Molecular Weight 176.26 g/mol [7]266.28 g/mol (Monoxalate)
Appearance Colorless to pale yellow liquid or solid[3]White to off-white crystalline solid
Solubility Soluble in organic solvents; limited solubility in water.[3]Generally lower solubility in common organic solvents (e.g., alcohols, acetone).
Boiling Point 140-142 °C[7]Decomposes at high temperature

Core Principle: Reaction-Crystallization

The formation of the oxalate salt is an acid-base reaction. The basic nitrogen atom on the piperazine ring is protonated by oxalic acid, creating an ion pair that subsequently arranges into a crystal lattice. The process hinges on creating a state of supersaturation , where the concentration of the salt in solution exceeds its equilibrium solubility.[8] This is the thermodynamic driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[9]

Protocol 1: Controlled Cooling Crystallization

This technique is ideal for compounds whose salt form has a steep solubility curve with respect to temperature in a given solvent—highly soluble when hot, poorly soluble when cold.[10] The process involves dissolving the freebase and oxalic acid in a minimal amount of a suitable hot solvent and then slowly cooling the solution to induce crystallization.

Workflow: Cooling Crystallization

A Dissolve Freebase & Oxalic Acid in Hot Solvent (e.g., Isopropanol) B Achieve Complete Dissolution (Clear Solution) A->B Heat & Stir C Controlled Cooling (e.g., 10-20°C/hour) B->C Begin Cooling Ramp D Induce Supersaturation & Initiate Nucleation C->D E Crystal Growth & Maturation (Hold at 0-5°C) D->E Aging F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H

Caption: Workflow for Cooling Crystallization of MPP Oxalate.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and reflux condenser, add 1-methyl-4-phenylpiperazine (1.0 eq).

    • Add a suitable solvent, such as Isopropanol (IPA) or Ethanol (EtOH), at a volume sufficient to dissolve the final salt at an elevated temperature (e.g., 5-10 volumes relative to the freebase). Rationale: Alcohols are often excellent choices for salt crystallization as they solubilize both the polar salt form at high temperatures and the less polar freebase.

  • Dissolution and Reaction:

    • Begin agitation (e.g., 150-200 RPM).

    • Heat the mixture to 60-70°C.

    • Prepare a solution of oxalic acid dihydrate (1.0-1.05 eq) in a minimum amount of the same warm solvent. Rationale: Using a slight excess of the acid can ensure complete conversion of the freebase and drive the reaction equilibrium.

    • Slowly add the oxalic acid solution to the reactor over 15-30 minutes.

    • Maintain the temperature and stir for an additional 30 minutes after the addition is complete to ensure full salt formation. The solution should become clear.

  • Crystallization:

    • Initiate a controlled cooling ramp, decreasing the temperature at a rate of 10-20°C per hour. Rationale: Slow cooling is critical to prevent spontaneous, uncontrolled precipitation (crashing out), which traps impurities and leads to small, poorly-formed crystals. It favors crystal growth over nucleation.[8]

    • Observe the solution for the onset of nucleation (cloud point). If desired, a small quantity of pre-existing seed crystals can be added at a temperature slightly below the saturation point to ensure control over the polymorphic form and particle size.

    • Once the temperature reaches ambient (~20-25°C), continue cooling to 0-5°C.

  • Isolation and Drying:

    • Hold the slurry at 0-5°C with gentle stirring for at least 1-2 hours to maximize the yield. This is the "aging" or "maturation" step.

    • Turn off the agitator and filter the crystals using a Büchner funnel under vacuum.

    • Wash the filter cake with a small amount of cold solvent (0-5°C) to remove residual soluble impurities.

    • Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective for controlling particle size and is useful when the product has high solubility in a primary solvent, even at low temperatures.[10] It involves dissolving the reactants in a "good" solvent and then inducing crystallization by adding a miscible "anti-solvent" in which the product is poorly soluble.[8]

Workflow: Anti-Solvent Crystallization

A Dissolve Freebase & Oxalic Acid in a 'Good' Solvent (e.g., Methanol) B Maintain at Constant Temperature (e.g., 25°C) A->B Ensure Complete Solution C Controlled Addition of 'Anti-Solvent' (e.g., MTBE) B->C Stir Vigorously D Generate Supersaturation C->D E Nucleation, Growth & Aging D->E Hold for 1-2 hours F Isolate Crystals (Vacuum Filtration) E->F G Wash with Solvent/Anti-Solvent Mixture F->G H Dry Under Vacuum G->H

Caption: Workflow for Anti-Solvent Crystallization of MPP Oxalate.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • In a reactor at ambient temperature (20-25°C), dissolve 1-methyl-4-phenylpiperazine (1.0 eq) and oxalic acid dihydrate (1.0-1.05 eq) in a suitable "good" solvent, such as Methanol (3-5 volumes). Stir until a clear, homogeneous solution is obtained. Rationale: Methanol is a polar solvent capable of dissolving a wide range of salts at room temperature.

  • Crystallization:

    • Begin moderate to high agitation (200-300 RPM).

    • Slowly add a miscible anti-solvent, such as Methyl tert-butyl ether (MTBE) or Toluene, to the solution via a dropping funnel or syringe pump over 1-2 hours. A typical starting ratio is 2-4 volumes of anti-solvent for every volume of the good solvent.

    • Causality: The addition of the anti-solvent reduces the overall polarity of the solvent system, decreasing the solubility of the ionic oxalate salt and forcing it to crystallize. The rate of addition directly controls the level of supersaturation and, consequently, the final particle size distribution.[8]

  • Isolation and Drying:

    • After the anti-solvent addition is complete, continue to stir the resulting slurry for 1-2 hours at ambient temperature to allow the crystallization to reach equilibrium.

    • Filter the product under vacuum.

    • Wash the filter cake with a mixture of the solvent and anti-solvent (e.g., 1:3 Methanol/MTBE) to remove impurities without re-dissolving a significant amount of product.

    • Dry the crystals in a vacuum oven at 40-50°C.

Process Optimization and Troubleshooting

Achieving the desired crystal attributes requires careful control over several parameters.

ParameterImpact on CrystallizationTroubleshooting Common Issues
Solvent Choice Governs solubility, yield, and impurity profile. The ideal solvent dissolves the salt at high temperatures but not at low temperatures (for cooling crystallization).[8]Problem: Oiling out/amorphous precipitation. Solution: The supersaturation is too high, or the solvent is inappropriate. Reduce the cooling rate, use a more dilute solution, or switch to a solvent system where the salt is less soluble.
Cooling Rate A slower rate promotes the growth of larger, more ordered crystals. A rapid cool-down leads to a large number of small nuclei ("crash-out"), resulting in fine particles and poor purity.[]Problem: Very fine particles that are difficult to filter. Solution: Decrease the cooling rate significantly, especially around the nucleation point. Consider adding seed crystals to control nucleation.
Agitation Ensures thermal and concentration homogeneity. Affects secondary nucleation and can lead to smaller crystals if too vigorous (crystal attrition).Problem: Large, agglomerated crystal clumps. Solution: Increase agitation speed to break up agglomerates. Ensure the impeller design is appropriate for crystallization (e.g., pitched-blade turbine).
Seeding Provides a template for crystal growth, allowing for control over the final polymorphic form and particle size distribution, and helps to control the point of nucleation.[]Problem: Inconsistent batch-to-batch results (variable crystal form or size). Solution: Implement a consistent seeding protocol. Add a small, well-defined amount (e.g., 0.1-1.0 wt%) of the desired polymorph as a slurry when the solution is slightly supersaturated.

Characterization and Validation

To confirm the successful crystallization of the desired product, the following analytical techniques are recommended:

  • X-Ray Powder Diffraction (XRPD): To confirm the crystalline nature of the material and identify its specific polymorphic form.[10]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity and confirm the absence of starting materials and process impurities.

  • Thermogravimetric Analysis (TGA): To quantify the amount of residual solvent or water in the final product.

References

  • Mol-Instincts. (2025). 1-methyl-4-phenylpiperazine - 3074-43-9, C11H16N2, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available from: [Link]

  • ACS Publications. (2023). Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. Available from: [Link]

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • PMC (PubMed Central). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Available from: [Link]

  • PMC (PubMed Central). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • American Physiological Society. (2006). Molecular modulation of calcium oxalate crystallization. Available from: [Link]

  • Chemsrc. (2025). 1-Methyl-4-phenylpiperazine | CAS#:3074-43-9. Available from: [Link]

  • MDPI. (2025). Thermodynamic and Kinetic Aspects of Calcium Oxalate Crystallization and Renal Lithiasis. Available from: [Link]

  • PMC (PubMed Central). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. Available from: [Link]

  • Academia.edu. Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO 2 Loadings. Available from: [Link]

  • PMC (PubMed Central). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. Available from: [Link]

  • Science Publishing Group. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Available from: [Link]

  • PMC (PubMed Central). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

  • ResearchGate. Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF. Available from: [Link]

  • Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • PubMed. (2014). 1-Methyl-piperazine-1,4-dium bis-(hydrogen oxalate). Available from: [Link]

  • Google Patents. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • PMC (PubMed Central). Crystal-structure studies of 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate, 4 .... Available from: [Link]

  • Google Patents. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • IUCr Journals. (2022). Crystal-structure studies of 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methylbenzoate monohydrate and 4-phenylpiperazin-1-ium trifluoroacetate 0.12-hydrate. Available from: [Link]

  • MDPI. (2023). Role of Non-Covalent Interactions in Novel Supramolecular Compound, Bis(4-phenylpiperazin-1-ium) Oxalate Dihydrate: Synthesis, Molecular Structure, Thermal Characterization, Spectroscopic Properties and Quantum Chemical Study. Available from: [Link]

  • ResearchGate. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Available from: [Link]

  • Cheméo. Piperazine-1-methyl-4-nitroso.pdf. Available from: [Link]

Sources

Method

Application Note: Advanced Catalytic Workflows Involving 1-Methyl-4-Phenylpiperazine Oxalate

Executive Summary 1-Methyl-4-phenylpiperazine oxalate (MPPOx) occupies a unique, dual-purpose role in modern catalytic chemistry. For synthetic chemists, it functions as a highly stable, slow-release nitrogen-donor ligan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-4-phenylpiperazine oxalate (MPPOx) occupies a unique, dual-purpose role in modern catalytic chemistry. For synthetic chemists, it functions as a highly stable, slow-release nitrogen-donor ligand in transition-metal-catalyzed cross-couplings. Conversely, for environmental chemists and drug metabolism researchers, it serves as an indispensable benchmark substrate for studying the oxidative degradation of piperazine-containing pharmaceuticals via biomimetic catalysis. This application note details the causality behind its chemical behavior and provides validated protocols for its application in both synthetic and degradative catalytic paradigms.

Mechanistic Insights & Causality

The "Oxalate Advantage" in Ligand Design

Free piperazine derivatives are notoriously prone to air oxidation and can aggressively coordinate to metal centers, often leading to coordinative saturation and catalyst poisoning. Utilizing the oxalate salt of 1-methyl-4-phenylpiperazine circumvents these issues. The oxalate counterion ( C2​O42−​ ) protonates the basic nitrogen centers, rendering the compound bench-stable.

During a catalytic cycle (e.g., Cu-catalyzed Ullmann-type coupling), the addition of a mild inorganic base (such as K2​CO3​ ) slowly neutralizes the oxalate. This in situ slow-release mechanism ensures a steady, low concentration of the active bidentate ligand. This causality is critical: it maintains the metal in its active catalytic state without overwhelming its coordination sphere, thereby extending catalyst lifetime and improving turnover numbers (TON).

MPPOx as a Benchmark Substrate in sp³ C–H Activation

In the realm of environmental remediation, understanding the degradation of the piperazine ring is critical, as it is a core structural motif in many persistent antibiotics. MPPOx features highly vulnerable sp³ C–H bonds adjacent to its nitrogen atoms.

When subjected to1[1], the active Fe(V)=O species initiates a Hydrogen Atom Transfer (HAT). Kinetic studies reveal that the desaturation of 1-methyl-4-phenylpiperazine occurs at precisely half the rate of complex fluoroquinolones like ofloxacin[1]. This predictable kinetic behavior makes MPPOx a perfect simplified model for calculating kinetic isotope effects (KIE) and mapping sequential electron transfer events. Furthermore, in 2[2], the N-phenyl substituent directs the reaction toward dehydrogenation rather than carbonylation, highlighting the profound electronic influence of the aryl group on the piperazine core[2].

Quantitative Data & Comparative Efficacy

Reaction ParadigmCatalytic SystemRole of MPPOxKey Quantitative MetricMechanistic Observation
sp³ C–H Oxidation Fe(III)-TAML / H₂O₂Benchmark SubstrateRate = 0.5× that of OfloxacinDesaturation driven by Fe(V)=O HAT mechanism.
Dehydrogenation Rh₄(CO)₁₂ / EthyleneSubstrate28% Yield (Dehydrogenated)N-phenyl group prevents carbonylation, favoring dehydrogenation.
C–N Cross-Coupling CuI / Base / SolventN,N-Bidentate Ligand>85% Yield (Typical)Oxalate salt provides slow-release, preventing Cu(I) saturation.

Experimental Protocols

Protocol A: Copper-Catalyzed C-N Cross-Coupling using MPPOx as a Ligand

Self-Validating Design: This protocol includes a parallel ligand-free control to verify that the in situ neutralization of the oxalate salt is the primary driver of catalytic acceleration.

  • Preparation of the Catalytic Complex: In a nitrogen-filled glovebox, charge a Schlenk tube with CuI (5 mol%), MPPOx (10 mol%), and the aryl halide substrate (1.0 equiv).

  • In Situ Neutralization (The Causality Step): Add K2​CO3​ (2.5 equiv) and anhydrous DMSO (0.5 M). The base serves a dual purpose: it deprotonates the coupling amine and slowly neutralizes the oxalate counterion of MPPOx, releasing the active bidentate ligand into the solution without precipitating the copper.

  • Reaction Execution: Add the secondary amine (1.2 equiv). Seal the tube and heat to 90 °C for 12 hours.

  • Validation Control: Run a parallel reaction omitting MPPOx. A successful system will show <10% conversion in the control, validating the essential role of the slow-release ligand.

  • Workup: Quench with aqueous ammonia to solubilize copper salts, extract with EtOAc, and purify via flash chromatography.

Protocol B: Fe-TAML Catalyzed Biomimetic Oxidation of MPPOx

Self-Validating Design: This protocol utilizes a precise catalase quench to instantly halt H₂O₂ activity, ensuring that LC-MS kinetic sampling reflects exact time-point concentrations without background degradation.

  • Stock Solutions: Prepare a 0.01 M phosphate buffer (pH 7.0). Dissolve MPPOx to a final concentration of 50 µM. Prepare a fresh stock of NewTAML catalyst (1 µM) and H₂O₂ (5 mM).

  • Initiation: Sequentially add the MPPOx substrate, the Fe-TAML catalyst, and finally the H₂O₂ to the buffer at 25 °C. The addition of peroxide initiates the formation of the active Fe(V)=O species.

  • Kinetic Sampling & Catalase Quench: At precise intervals (e.g., 1, 5, 10, 30 minutes), extract a 100 µL aliquot and immediately inject it into a vial containing 10 µL of bovine liver catalase (10,000 U/mL). Causality: The catalase instantly disproportionates the remaining H₂O₂, abruptly stopping the catalytic cycle and preserving the highly reactive desaturated intermediates.

  • Analysis: Analyze the quenched samples via HR-ESI-MS and HPLC to quantify the formation of desaturated and N-demethylated products.

Visualizations

CuCatalysis CuI Cu(I) Precursor ActiveCat Active Cu-MPPOx Complex CuI->ActiveCat + MPPOx Ligand + Base OxAdd Oxidative Addition (Aryl Halide) ActiveCat->OxAdd Ar-X TransMet Amine Coordination & Deprotonation OxAdd->TransMet HNR2 RedElim Reductive Elimination TransMet->RedElim Base-H+ RedElim->ActiveCat Regeneration Product N-Aryl Amine Product RedElim->Product Product Release

Catalytic cycle of Cu-catalyzed C-N cross-coupling utilizing in situ released MPPOx as a ligand.

TAML_Oxidation FeIII Fe(III)-TAML Resting State FeV Fe(V)=O Active Catalyst FeIII->FeV + H2O2 - H2O HAT Hydrogen Atom Transfer (sp3 C-H Activation) FeV->HAT Interaction with MPPOx Substrate MPPOx Substrate Substrate->HAT sp3 C-H Donor Desat Desaturation / N-Demethylation HAT->Desat Single Electron Transfer Desat->FeIII Catalyst Return Degradation Mineralization Products (HCOO-, NO3-) Desat->Degradation Further Oxidation

Biomimetic Fe-TAML/H₂O₂ sp³ C-H oxidation pathway for the degradation of MPPOx.

References

  • Beyond Mimicking Enzymes: NewTAML/Peroxide Abstracts sp3 C–H Bonds to Initiate Biotranscendent Water-Purifying Mineralization of Fluoroquinolone Antibiotics Source: Journal of the American Chemical Society URL
  • Rhodium-Catalyzed Reaction of N-(2-Pyridinyl)piperazines with CO and Ethylene.
  • Tetrabutylammonium Bromide-Promoted Metal-Free, Efficient, Rapid, and Scalable Synthesis of N‑Aryl Amines Source: Semantic Scholar URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-4-phenylpiperazine Oxalate

Welcome to the technical support center for the synthesis of 1-methyl-4-phenylpiperazine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-methyl-4-phenylpiperazine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Here, we address common challenges encountered during the synthesis and purification of this compound to help you improve your yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-methyl-4-phenylpiperazine, and what are the key challenges?

The most prevalent method for synthesizing 1-methyl-4-phenylpiperazine is the N-methylation of 1-phenylpiperazine. A widely used approach for this transformation is the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde to methylate the secondary amine.[1][2] This method is favored because it is a reductive amination process that typically prevents the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[1][3]

The primary challenges associated with this synthesis are:

  • Controlling Selectivity: A common issue in piperazine chemistry is achieving mono-substitution versus di-substitution due to the two reactive nitrogen atoms.[4][5] While the Eschweiler-Clarke reaction is generally selective for methylation, other alkylation methods can lead to the formation of 1,4-dimethylpiperazine as an unwanted byproduct.[6]

  • Reaction Conditions: The reaction is often performed at elevated temperatures, close to boiling in an aqueous solution.[1] Careful temperature control is crucial, as excessive heat can lead to the decomposition of reactants or products.[7]

  • Purification: The basic nature of the piperazine product can make purification by silica gel chromatography challenging, often leading to peak tailing.[4] Additionally, the product may be an oil, making handling and crystallization difficult.[4]

Q2: My Eschweiler-Clarke reaction for the methylation of 1-phenylpiperazine is giving a low yield. What are the potential causes and solutions?

Low yields in the Eschweiler-Clarke reaction can often be attributed to several factors. Here's a breakdown of potential issues and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion. It's important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][8] If the reaction has stalled, consider increasing the reaction time or temperature, though be mindful of potential decomposition.[7]

  • Reagent Quality: The purity of the starting materials is critical. Impurities in the 1-phenylpiperazine can interfere with the reaction.[7] Ensure that the formaldehyde and formic acid are of high quality and have not degraded.

  • Stoichiometry: The Eschweiler-Clarke reaction uses an excess of both formic acid and formaldehyde.[1] Ensure that a sufficient excess is used to drive the reaction to completion.

  • Work-up Procedure: The product, being a tertiary amine, is basic. During the work-up, it's crucial to basify the reaction mixture to a sufficiently high pH to ensure the free amine is extracted into the organic solvent. An acid-base extraction can be an effective purification step.[4]

Q3: I am struggling with the purification of 1-methyl-4-phenylpiperazine. What are the recommended methods?

Purifying 1-methyl-4-phenylpiperazine can be challenging due to its basicity. Here are some effective purification strategies:

  • Column Chromatography: This is a common method, but to prevent peak tailing on silica gel, it's advisable to add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.[4]

  • Acid-Base Extraction: This technique is highly effective for separating the basic product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The protonated piperazine derivative will move to the aqueous layer. After separating the layers, the aqueous layer is basified, and the free base product is extracted back into an organic solvent.[4]

  • Crystallization as a Salt: If the final product is an oil, converting it to a salt, such as the oxalate or hydrochloride salt, can facilitate purification through crystallization.[4] This often results in a stable, crystalline solid that is easier to handle and purify.

Q4: What is the best way to form the oxalate salt of 1-methyl-4-phenylpiperazine with a high yield and purity?

The formation of the oxalate salt is a straightforward acid-base reaction. To ensure a high yield of a pure product, consider the following:

  • Solvent Selection: The choice of solvent is critical for effective precipitation. A solvent in which the oxalate salt has low solubility is ideal. Common choices include ethanol, isopropanol, or acetone. The free base of 1-methyl-4-phenylpiperazine should be soluble in the chosen solvent.

  • Stoichiometry: Use a stoichiometric amount (1 equivalent) of oxalic acid relative to the 1-methyl-4-phenylpiperazine. A slight excess of the piperazine can be used to ensure all the oxalic acid reacts, but this may require an additional purification step.

  • Procedure:

    • Dissolve the purified 1-methyl-4-phenylpiperazine in a suitable solvent.

    • Separately, dissolve one equivalent of oxalic acid in the same solvent, possibly with gentle heating.

    • Slowly add the oxalic acid solution to the piperazine solution while stirring.

    • The oxalate salt should precipitate out of the solution. Cooling the mixture in an ice bath can further increase the yield.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

II. Troubleshooting Guide

This section provides a more detailed, issue-specific troubleshooting guide for the synthesis of 1-methyl-4-phenylpiperazine oxalate.

Problem 1: Low or No Yield of 1-Methyl-4-phenylpiperazine (Free Base)
Potential Cause Troubleshooting Steps
Poor Quality Starting Materials Verify the purity of 1-phenylpiperazine, formaldehyde, and formic acid using analytical techniques like NMR or GC-MS.[7] Use fresh, high-purity reagents.
Suboptimal Reaction Temperature The Eschweiler-Clarke reaction typically requires heating.[1] If the reaction is sluggish, consider increasing the temperature gradually while monitoring for any signs of decomposition. A temperature optimization study may be necessary.[7]
Incorrect Stoichiometry Ensure an excess of both formaldehyde and formic acid is used as per established protocols for the Eschweiler-Clarke reaction.[1]
Inefficient Work-up During extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the tertiary amine and allow for its complete extraction into the organic phase.
Product Volatility If concentrating the product under high vacuum and/or elevated temperature, there is a risk of losing the product due to its volatility. Use moderate vacuum and temperature.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted 1-Phenylpiperazine Monitor the reaction to completion using TLC or GC-MS.[8] If the reaction is incomplete, consider extending the reaction time or increasing the temperature.[7] The unreacted starting material can be removed via column chromatography or acid-base extraction.[4]
Formation of Side Products Side reactions can occur at elevated temperatures. Running the reaction at the lowest effective temperature can minimize byproduct formation. Analyze the side products by GC-MS or LC-MS to identify their structures and understand their formation mechanism.
Contamination from Solvents or Reagents Use high-purity, anhydrous solvents where necessary.[4] Ensure all glassware is clean and dry.
Ineffective Purification For column chromatography, use a gradient elution and add a basic modifier to the eluent to improve separation.[4][9] For acid-base extraction, perform multiple extractions to ensure complete separation.[4]
Problem 3: Difficulty in Isolating the Oxalate Salt
Potential Cause Troubleshooting Steps
Product is an Oil If the oxalate salt oils out instead of crystallizing, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product can also be effective. Alternatively, try a different crystallization solvent or a mixture of solvents.
Salt is Too Soluble in the Chosen Solvent If the salt does not precipitate, the solvent may be too polar. Try a less polar solvent or a mixture of solvents. Cooling the solution to a lower temperature may also induce precipitation.
Incomplete Precipitation Ensure the solution is sufficiently concentrated before cooling. Allowing the solution to stand for an extended period at a low temperature can improve the yield of the precipitate.

III. Experimental Protocols & Methodologies

Protocol 1: Synthesis of 1-Methyl-4-phenylpiperazine via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1-Phenylpiperazine

  • Formaldehyde (37% in H₂O)

  • Formic Acid (88-98%)

  • Sodium Hydroxide (for basification)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenylpiperazine.

  • Add an excess of formic acid (approximately 2-3 equivalents) to the flask.

  • Slowly add an excess of formaldehyde solution (approximately 2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically around 100 °C) and maintain for several hours (4-8 hours, monitor by TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide until the pH is greater than 10. This step should be done in an ice bath as it is highly exothermic.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude 1-methyl-4-phenylpiperazine.

Protocol 2: Formation and Purification of 1-Methyl-4-phenylpiperazine Oxalate

Materials:

  • Crude 1-methyl-4-phenylpiperazine

  • Oxalic Acid

  • Ethanol or Isopropanol

Procedure:

  • Dissolve the crude 1-methyl-4-phenylpiperazine in a minimal amount of warm ethanol.

  • In a separate flask, dissolve one equivalent of oxalic acid in warm ethanol.

  • Slowly add the oxalic acid solution to the piperazine solution with constant stirring.

  • A white precipitate of the oxalate salt should form.

  • Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the purified 1-methyl-4-phenylpiperazine oxalate in a vacuum oven.

IV. Visual Diagrams

G cluster_synthesis Synthesis of 1-Methyl-4-phenylpiperazine cluster_purification Purification & Salt Formation Start 1-Phenylpiperazine Reaction Eschweiler-Clarke Reaction Start->Reaction Reagents Formic Acid & Formaldehyde Reagents->Reaction Workup Basification (NaOH) & Extraction Reaction->Workup Crude_Product Crude 1-Methyl-4- phenylpiperazine Workup->Crude_Product Crude_In Crude 1-Methyl-4- phenylpiperazine Dissolve Dissolve in Ethanol Crude_In->Dissolve Oxalic_Acid Add Ethanolic Oxalic Acid (1 eq.) Dissolve->Oxalic_Acid Precipitation Precipitation & Cooling Oxalic_Acid->Precipitation Isolation Filtration & Washing Precipitation->Isolation Final_Product Pure 1-Methyl-4-phenyl- piperazine Oxalate Isolation->Final_Product

Caption: Synthetic and purification workflow for 1-methyl-4-phenylpiperazine oxalate.

G Low_Yield Low Yield of 1-Methyl-4-phenylpiperazine Check_Purity Verify Starting Material Purity? Low_Yield->Check_Purity Possible Cause Check_Conditions Optimize Reaction Conditions (T, time)? Low_Yield->Check_Conditions Possible Cause Check_Workup Ensure Complete Extraction (pH > 10)? Low_Yield->Check_Workup Possible Cause Impure_Product Impure Final Product Purification_Method Modify Purification Technique? Impure_Product->Purification_Method Solution Column_Chrom Add Base to Eluent for Column Chromatography Purification_Method->Column_Chrom Acid_Base Perform Acid-Base Extraction Purification_Method->Acid_Base Recrystallization Optimize Crystallization Solvent for Oxalate Salt Purification_Method->Recrystallization

Caption: Troubleshooting decision tree for synthesis and purification issues.

V. References

  • Benchchem. (n.d.). Troubleshooting guide for low yield in piperazine cyclization reactions. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis. Retrieved from

  • Václavíková, L., et al. (2016). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 21(10), 1383.

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: 1-Phenyl-4-(4-pyridinyl)piperazine Purification. Retrieved from

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

  • Analytical Methods - RSC Publishing. (2010, January 15).

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH.

  • Eschweiler-Clarke reaction - YouTube. (2025, October 13).

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • Draft proposal for inclusion in The International Pharmacopoeia (June 2022) DRAFT FOR COMMENTS.

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2025, October 15).

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal.

  • Eschweiler-Clarke Reaction - SynArchive.

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents.

  • 1-Methylpiperazine: synthesis, applications and safety - ChemicalBook. (2023, December 15).

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. (2005, January 15).

  • Growth and characterization of piperazine oxalic acid monochloride semiorganic NLO single crystals - ResearchGate. (2024, March 21).

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.

  • Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives - Benchchem.

  • 5 - Organic Syntheses Procedure.

  • 1-METHYL-4-PHENYLPIPERAZINE - - Sigma-Aldrich.

  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives - Arkivoc.

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC.

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF - ResearchGate.

  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents.

  • 1-Methyl-4-phenylpiperazine | CAS 3074-43-9 | SCBT.

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023, January 6).

  • The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. (2019, January 29).

  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted In the 1-Position by an Electron Withdrawing Group - ResearchGate.

  • Phenylpiperazine - Wikipedia.

  • CAS 92-54-6: 1-Phenylpiperazine - CymitQuimica.

  • Modification and application of 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives: highlights and perspectives | Request PDF - ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting 1-Methyl-4-phenylpiperazine Oxalate Aqueous Solubility

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of piperazine-derived salts during early-stage drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of piperazine-derived salts during early-stage drug development and in vitro screening.

1-methyl-4-phenylpiperazine (1M4PPZ) oxalate is a classic example of a compound that theoretically should be soluble (being a salt) but practically exhibits stubborn insolubility in standard biological buffers. This guide provides a mechanistic breakdown of why this happens and delivers field-proven, self-validating protocols to overcome it.

Mechanistic Insight: The Causality of Insolubility

To troubleshoot effectively, we must understand the physicochemical properties of the molecule. 1M4PPZ contains two basic nitrogen atoms. The N-methyl nitrogen is weakly basic with a pKa of approximately 10.1, while the N-phenyl nitrogen is significantly less basic, with a second protonation occurring only in concentrated acid (estimated pKa ≈ 0.7)[1].

When formulated as an oxalate salt, the protonated N-methyl nitrogen forms strong intermolecular hydrogen bonds (N⁺–H···O⁻) with the oxalate counterion. Oxalate is notorious for forming highly stable, rigid crystal lattices due to its planar dicarboxylic structure[2]. The high lattice energy of the oxalate salt often overrides the hydration energy gained upon dissolution, leading to poor aqueous solubility despite the ionization[3]. Furthermore, if the micro-pH of the dissolution media drops too low, the intrinsic low solubility of oxalic acid (or the free base at high pH) can induce precipitation.

Diagnostic Workflow

Before diving into the FAQs and protocols, follow this logical workflow to determine the best approach for your specific assay requirements.

SolubilityWorkflow Start 1M4PPZ Oxalate Solubility Issue CheckConc Target Concentration? Start->CheckConc LowConc < 1 mM CheckConc->LowConc HighConc > 1 mM CheckConc->HighConc Cosolvent Add 1-5% DMSO or HP-β-CD LowConc->Cosolvent pHAdjust Adjust Media pH (Target pH 4.5 - 5.5) HighConc->pHAdjust CheckDissolve1 Fully Dissolved? Cosolvent->CheckDissolve1 CheckDissolve2 Fully Dissolved? pHAdjust->CheckDissolve2 CheckDissolve1->pHAdjust No Success Proceed to Biological Assay CheckDissolve1->Success Yes CheckDissolve2->Success Yes SaltExchange Perform Salt Exchange (e.g., to Mesylate/HCl) CheckDissolve2->SaltExchange No SaltExchange->Success

Diagnostic workflow for resolving 1-methyl-4-phenylpiperazine oxalate solubility issues.

Troubleshooting Guide & FAQs

Q1: I weighed out 1M4PPZ oxalate into standard PBS (pH 7.4) for my cell assay, but it immediately formed a cloudy suspension. Why? A: At pH 7.4, you are approaching the free-base precipitation zone. While the pKa of the primary basic nitrogen is ~10.1[1], the oxalate salt itself dictates the micro-pH of the dissolving particle. When the salt dissolves, it can locally lower the pH, but the buffering capacity of PBS forces the pH back to 7.4. At this pH, the solubility is limited by the intrinsic solubility of the un-ionized phenylpiperazine moiety. Additionally, phosphate ions in PBS can compete with oxalate, potentially forming an even less soluble phosphate complex. Recommendation: Pre-dissolve the compound in a water-miscible organic solvent (like DMSO) before spiking it into the buffer, or perform a salt exchange.

Q2: I need a final concentration of 10 mM for an in vivo dosing study, but DMSO is too toxic. What are my options? A: For high-concentration dosing where organic co-solvents are prohibited, you must disrupt the crystal lattice without relying on solvation power. You have two primary options:

  • Complexation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% (w/v) in water. The hydrophobic cavity of the cyclodextrin encapsulates the phenyl ring of 1M4PPZ, shielding it from the aqueous environment while the polar exterior maintains aqueous solubility.

  • Salt Exchange (Recommended): The oxalate counterion is the root cause of the high lattice energy[2]. You should perform a salt break to isolate the free base, and then react it with methanesulfonic acid or hydrochloric acid to form a mesylate or HCl salt. These salts typically exhibit significantly lower lattice energies and higher aqueous solubilities[3].

Q3: How do I know if my co-solvent formulation is stable and won't precipitate during my 48-hour assay? A: You must build a self-validating system using nephelometry (turbidity measurement) or dynamic light scattering (DLS). Visual inspection is insufficient because nano-precipitates can form, which will artificially lower the effective concentration of your drug and cause erratic biological readouts. Always measure the absorbance at 620 nm (where the compound does not absorb) over a 48-hour time course. An increase in baseline absorbance indicates nano-precipitation.

Data Presentation: Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionMax Achievable Concentration (Est.)ProsCons
pH Adjustment (pH 4.5) Maximizes ionization (pKa ~10.1) while avoiding oxalic acid precipitation.1 - 5 mMSimple, requires no additives.Non-physiological pH may affect cell viability.
Co-solvent (5% DMSO) Solvates the hydrophobic phenyl ring, disrupting lattice energy.5 - 10 mMRapid dissolution, standard for in vitro screens.Cytotoxic to sensitive cell lines above 0.5-1%.
Complexation (20% HP-β-CD) Encapsulates the hydrophobic moiety in a hydrophilic shell.10 - 20 mMBiocompatible, suitable for in vivo dosing.Expensive, requires optimization of host-guest ratio.
Salt Exchange (to Mesylate) Replaces high-lattice-energy oxalate with a highly soluble counterion.> 50 mMPermanent solution, ideal for formulation.Requires chemical synthesis and re-characterization.
Experimental Protocols
Protocol 1: Self-Validating Kinetic Solubility Screening (Co-solvent Approach)

Objective: To achieve a 1 mM working solution of 1M4PPZ oxalate in biological media without nano-precipitation.

  • Preparation of Stock: Weigh 3.0 mg of 1M4PPZ oxalate and dissolve completely in 1.0 mL of 100% molecular biology grade DMSO to create a ~10 mM stock. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes until visually clear.

  • Media Spiking: Aliquot 9.0 mL of pre-warmed (37°C) assay media (e.g., DMEM or PBS) into a conical tube. Place the tube on a magnetic stirrer at 300 rpm.

  • Dropwise Addition: Using a precision pipette, add 1.0 mL of the 10 mM DMSO stock dropwise (1 drop per second) into the vortex of the stirring media. This prevents localized supersaturation.

  • Validation (Critical Step): Transfer 200 µL of the final solution to a 96-well clear-bottom plate. Measure the absorbance at 620 nm immediately (T=0) and at T=24h and T=48h.

    • Causality Check: If Abs_620 increases by >0.05 over 48 hours, nano-precipitation is occurring. You must either decrease the final concentration or switch to the Salt Exchange protocol.

Protocol 2: Salt Exchange (Oxalate to Mesylate)

Objective: To permanently resolve solubility issues by converting the oxalate salt to a highly soluble mesylate salt[3].

  • Salt Breaking (Freebasing): Suspend 1.0 g of 1M4PPZ oxalate in 20 mL of deionized water. Slowly add 1M NaOH dropwise while stirring until the pH reaches 11.5. The oxalate will remain in the aqueous phase as sodium oxalate, while the 1M4PPZ free base will precipitate as an oil/solid.

  • Extraction: Add 20 mL of dichloromethane (DCM) to the mixture. Transfer to a separatory funnel and extract the free base into the organic (bottom) layer. Repeat the extraction twice with 10 mL DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined DCM layer with 10 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the DCM under reduced pressure to yield the pure 1M4PPZ free base.

  • Salt Formation: Dissolve the free base in 10 mL of ethanol. In a separate vial, prepare a stoichiometric equivalent (1:1 molar ratio) of methanesulfonic acid in 2 mL of ethanol.

  • Crystallization: Slowly add the methanesulfonic acid solution to the free base solution while stirring on an ice bath. The mesylate salt should precipitate. Filter the crystals, wash with cold ethanol, and dry under vacuum.

    • Validation: Verify the new salt form via PXRD or NMR, and test its aqueous solubility. It should readily dissolve in water at >50 mM without pH adjustment.

Sources

Troubleshooting

preventing degradation of piperazine 1-methyl-4-phenyl- oxalate during long-term storage

This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals on preventing the degradation of 1-methyl-4-phenylpiperazine oxalate d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals on preventing the degradation of 1-methyl-4-phenylpiperazine oxalate during long-term storage. The following question-and-answer format addresses common issues and provides scientifically grounded solutions to ensure the integrity of your valuable compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We've observed a decrease in the purity of our 1-methyl-4-phenylpiperazine oxalate after several months of storage at room temperature. What are the likely causes of this degradation?

A1: The degradation of 1-methyl-4-phenylpiperazine oxalate during long-term storage is primarily attributed to a combination of three main factors: hydrolysis, oxidation, and to a lesser extent, thermal and photodegradation. Phenylpiperazine derivatives can be susceptible to degradation, and proper storage conditions are crucial.[1]

  • Hydrolysis: The oxalate salt form of your compound is hygroscopic, meaning it can readily absorb moisture from the atmosphere. Studies on oxalic acid and its salts show significant water absorption at relative humidity (RH) levels above 45%.[2] This absorbed moisture can facilitate the hydrolysis of the oxalate salt, leading to the dissociation of the salt and potential degradation of the 1-methyl-4-phenylpiperazine free base.[3]

  • Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxide derivatives and other degradation byproducts.[4] This process can be accelerated by the presence of atmospheric oxygen and certain impurities.

  • Thermal Degradation: While generally more stable than some other amines, piperazine derivatives can undergo thermal degradation, especially with prolonged exposure to elevated temperatures.[5]

  • Photodegradation: Exposure to light, particularly UV light, can also contribute to the degradation of photosensitive compounds. It is essential to evaluate the photostability of your compound as per ICH Q1B guidelines.[2][6][7][8]

Q2: What are the ideal long-term storage conditions for 1-methyl-4-phenylpiperazine oxalate to minimize degradation?

A2: Based on the chemical properties of phenylpiperazines and oxalate salts, the following storage conditions are recommended to ensure the long-term stability of your compound:

ParameterRecommended ConditionRationale
Temperature -20°C or below (frozen)Significantly slows down the rates of all chemical degradation pathways, including hydrolysis, oxidation, and thermal decomposition. Studies on synthetic piperazines in biological matrices have shown that frozen storage is optimal for preserving the integrity of the compounds.[1]
Humidity Store in a desiccated environment (e.g., in a sealed container with a desiccant)The hygroscopic nature of the oxalate salt makes it prone to moisture absorption, which can lead to hydrolytic degradation.[2] Maintaining a low-humidity environment is critical.[9]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Displacing oxygen with an inert gas minimizes the risk of oxidative degradation of the piperazine ring.
Light Protect from light (store in an amber vial or in the dark)To prevent potential photodegradation, it is crucial to shield the compound from light exposure, in line with ICH Q1B guidelines.[2][6][7][8]
Q3: We suspect our sample has degraded. What are the potential degradation products we should be looking for?

A3: The primary degradation products of 1-methyl-4-phenylpiperazine oxalate are likely to arise from hydrolysis and oxidation.

  • Hydrolysis Products:

    • 1-methyl-4-phenylpiperazine (free base)

    • Oxalic acid

  • Oxidation Products:

    • 1-methyl-4-phenylpiperazine N-oxide (oxidation at the N1 or N4 position)

    • Ring-opened byproducts

    • Products of phenyl ring oxidation (less common under typical storage conditions)

The following diagram illustrates the potential degradation pathways:

G cluster_main 1-Methyl-4-phenylpiperazine Oxalate cluster_degradation Degradation Pathways cluster_products Degradation Products Compound 1-Methyl-4-phenylpiperazine Oxalate Hydrolysis Hydrolysis (Moisture) Compound->Hydrolysis H₂O Oxidation Oxidation (Oxygen) Compound->Oxidation O₂ Photodegradation Photodegradation (Light) Compound->Photodegradation FreeBase 1-Methyl-4-phenylpiperazine (Free Base) Hydrolysis->FreeBase OxalicAcid Oxalic Acid Hydrolysis->OxalicAcid NOxide 1-Methyl-4-phenylpiperazine N-Oxide Oxidation->NOxide RingOpened Ring-Opened Products Oxidation->RingOpened Photodegradation->RingOpened

Caption: Potential degradation pathways of 1-methyl-4-phenylpiperazine oxalate.

Q4: How can we set up a stability study to monitor the degradation of our compound over time?

A4: A well-designed stability study is crucial for understanding the degradation profile of your compound. Here is a recommended protocol for a long-term stability study.

Experimental Protocol: Long-Term Stability Study

  • Sample Preparation:

    • Aliquot approximately 5-10 mg of your 1-methyl-4-phenylpiperazine oxalate into several amber glass vials.

    • For each storage condition, prepare a set of vials.

    • Include a control set of vials stored under ideal conditions (-80°C, desiccated, inert atmosphere, and protected from light).

  • Storage Conditions:

    • Set up storage chambers at the following conditions:

      • Recommended: -20°C with desiccant

      • Accelerated: 25°C / 60% RH

      • Forced Degradation: 40°C / 75% RH

  • Time Points:

    • Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).

  • Analytical Method:

    • Use a validated stability-indicating HPLC-UV or LC-MS/MS method to quantify the parent compound and detect any degradation products. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and a phosphate buffer at a pH of approximately 2.[10]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).

    • Identify and, if possible, quantify any degradation products.

Expected Degradation Profile (Illustrative Data)

The following table provides an example of the expected degradation of 1-methyl-4-phenylpiperazine oxalate under different storage conditions.

Storage Condition3 Months6 Months12 Months24 Months
-20°C, Desiccated, Inert Atmosphere >99%>99%>98%>97%
4°C, Desiccated, Ambient Air ~98%~96%~92%~85%
25°C, 60% RH, Ambient Air ~95%~90%~80%<70%
40°C, 75% RH, Ambient Air ~85%~75%<60%Not Recommended
Q5: Can you provide a detailed protocol for a stability-indicating HPLC method to analyze 1-methyl-4-phenylpiperazine oxalate?

A5: A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. The following is a general protocol that can be adapted and validated for your specific needs.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B

      • 20-25 min: 90% B

      • 25-30 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 239 nm[10]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of 1-methyl-4-phenylpiperazine oxalate in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration within the linear range of the method.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.

    • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours, then dissolve for analysis.

    • Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[2][6][8]

The following diagram illustrates the workflow for a stability-indicating HPLC method development and validation.

G cluster_workflow Stability-Indicating HPLC Method Workflow Start Start: Method Development Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Start->Forced_Degradation Optimization Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) Forced_Degradation->Optimization Separation Achieve Baseline Separation of Parent Compound and Degradants Optimization->Separation Validation Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) Separation->Validation Routine_Analysis Use for Routine Stability Testing Validation->Routine_Analysis

Caption: Workflow for developing and validating a stability-indicating HPLC method.

By implementing these recommendations and protocols, you can effectively mitigate the degradation of your 1-methyl-4-phenylpiperazine oxalate and ensure the reliability of your research and development activities.

References

  • ICH. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.
  • Preparation, Characterisation & Thermal Stabrlity of Ammonium Trioxalatocobaltate(III)
  • BenchChem. (2025). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • Q-Lab. Understanding ICH Photostability Testing.
  • Therapeutic Goods Administration. (2025, January 17). ICH Topic Q1B - Photostability testing of new active substances and medicinal products.
  • U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products March 1996.
  • Tarsa, M., et al. (2019, January 29).
  • Studies on the solid state decomposition of oxalic acid and ammonium oxal
  • Piperazine-2,5-dione–oxalic acid–water (1/1/2) and a redetermination of piperazine-2,5-dione, both at 120 K: hydrogen-bonded sheets containing multiple ring types. IUCr Journals.
  • Piperazine-2,5-dione-oxalic acid-water (1/1/2) and a redetermination of piperazine-2,5-dione, both at 120 K: hydrogen-bonded sheets containing multiple ring types. (2005, February 15). PubMed.
  • GMP Insiders. (2024, November 24). Stability Storage Conditions In Pharma Industry.
  • (PDF) Piperazine-2,5-dione–oxalic acid–water (1/1/2) and a redetermination of piperazine-2,5-dione, both at 120 K: hydrogen-bonded sheets containing multiple ring types.
  • Oxidative degradation of amine solvents for CO2 capture. (2015, May 20).
  • Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. (2020, November 6). PMC.
  • (PDF) The Stability Study of a Novel Phenylpiperazine Derivative. (2025, August 7).
  • Sequential Degradation of Aqueous Monoethanolamine for CO 2 Capture. (2012, May 3).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Preservation Methods for One-dose Packages of High-hygroscopic Glucobay® Tablets.
  • Photochemical Reductive Carboxylation of N-Benzoyl Imines with Oxalate Accelerated by Formation of EDA Complexes. (2024, June 20).
  • (PDF) Structural, spectroscopic, and thermodynamic characterization of ammonium oxalate monohydrate mineral using theoretical solid-state methods.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023, December 15).
  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019, February 1). Amanote Research.
  • (PDF) Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18). MDPI.
  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. (2020, August 25). Science Publishing Group.
  • (PDF) Complex formation reactions between [Pd(piperazine)(H2O)2]2+ and biorelevant ligands: synthesis and equilibrium constants. (2010, February 24).
  • (PDF) Growth and characterization of piperazine oxalic acid monochloride semiorganic NLO single crystals. (2024, March 21).
  • (PDF) Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv.
  • Heat Stable Salts Cleaning and Prevention. ITW Technologies.
  • Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin. (2024, September 15).
  • Annex 9 Guide to good storage practices for pharmaceuticals1. U.S.
  • Development of a novel moisture-suppression bag for the preservation of hygroscopic medic
  • (PDF) Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. (2026, March 15).
  • (PDF) Oxidative Degradation of Amine Solvents for CO2 Capture. (2025, October 30).
  • Draft proposal for inclusion in The International Pharmacopoeia (June 2022) DRAFT FOR COMMENTS.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky.
  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. (2009, September 28).
  • 1-methyl-4-phenylpyridinium (MPP+) decreases mitochondrial oxidation-reduction (REDOX) activity and membrane potential (Deltapsi(m))
  • Effect of temperature on generation of formate ( ) and oxalate ( ) at... | Download Scientific Diagram.
  • 1-Methyl-4-phenylpiperazine. Santa Cruz Biotechnology.
  • MOF-based Catalysis of Hydrolytic Destruction of Nerve Agent Simulants: The Complex Role of Lewis-acid Strength. ChemRxiv.
  • Detoxification of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 1-methyl-4-phenylpiperazine oxalate

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for 1-methyl-4-phenylpiperazine (MPP) oxalate. This guide is designed for researchers, scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for 1-methyl-4-phenylpiperazine (MPP) oxalate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the retention time and peak shape of this basic compound in reversed-phase HPLC. Here, we will explore the underlying scientific principles and provide a systematic approach to troubleshooting and method optimization.

Understanding the Analyte: 1-methyl-4-phenylpiperazine

1-methyl-4-phenylpiperazine is a basic compound containing two nitrogen atoms within its piperazine ring.[1] Its behavior in reversed-phase HPLC is heavily influenced by its ionization state, which is in turn dictated by the mobile phase pH. Understanding its physicochemical properties is the first step toward developing a robust analytical method.

  • Structure: C11H16N2[2][3]

  • pKa: As a piperazine derivative, MPP has two pKa values. The pKa values for the parent compound, piperazine, are approximately 5.35 and 9.73.[4] The substituted groups on MPP will influence these values, but they serve as a crucial starting point for pH consideration. The tertiary amine is the more basic site.

  • Solubility: It is soluble in organic solvents with limited solubility in water.[1]

The basic nature of MPP makes it susceptible to strong interactions with residual silanol groups on silica-based stationary phases, which are a primary cause of peak tailing.[5][6]

Frequently Asked Questions (FAQs)

Here are some common questions and answers to get you started on resolving your retention time issues.

Q1: My retention time for MPP is too short, and it's eluting near the void volume. What is the most likely cause?

A short retention time for a basic compound like MPP in reversed-phase HPLC is typically due to its high polarity in the ionized (protonated) state.[7][8] This happens when the mobile phase pH is significantly below the pKa of the analyte. To increase retention, you can:

  • Decrease the organic modifier concentration: Reducing the amount of acetonitrile or methanol in the mobile phase will increase the retention of non-polar and moderately polar compounds.[9]

  • Increase the mobile phase pH: By raising the pH to be closer to or above the pKa of MPP, you suppress its ionization, making it more hydrophobic and thus more retained on a C18 column.[7][8]

Q2: I'm observing significant peak tailing for MPP. What causes this and how can I fix it?

Peak tailing for basic compounds is a classic problem in reversed-phase HPLC.[10][11] It is most often caused by secondary interactions between the positively charged (protonated) amine groups of MPP and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[5][6][10]

To mitigate peak tailing:

  • Lower the mobile phase pH: At a low pH (e.g., below 3), most silanol groups will be protonated (Si-OH), minimizing the ionic interaction that causes tailing.[6][10][12]

  • Use a base-deactivated or end-capped column: These columns are specially treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[11][12]

  • Add a competing base: A small concentration of an amine modifier like triethylamine (TEA) can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[10][12]

Q3: How do I choose the right buffer and pH for my mobile phase?

The choice of buffer and pH is critical for reproducible retention times and good peak shape.[13] A good rule of thumb is to choose a buffer with a pKa value within +/- 1 pH unit of your desired mobile phase pH to ensure adequate buffering capacity.[14]

  • For low pH work (pH 2-4): Formic acid, trifluoroacetic acid (TFA), or phosphate buffers are common choices.[12][15] These conditions are excellent for reducing peak tailing by keeping silanol groups protonated.[16]

  • For mid-range pH (pH 4-7): Acetate or phosphate buffers can be used. However, this range can be problematic as both the analyte and silanols may be partially ionized, leading to poor peak shape.[11][17]

  • For high pH work (pH > 8): Buffers like ammonium bicarbonate or ammonium acetate can be used, but require a pH-stable column. At high pH, MPP will be in its neutral, more hydrophobic form, leading to increased retention.[7]

Systematic Troubleshooting Guide for MPP Retention Time Optimization

When faced with a retention time issue, a systematic approach is more effective than random adjustments. This guide provides a logical workflow to diagnose and solve common problems.

Step 1: Initial System & Column Verification

Before modifying the mobile phase, ensure your HPLC system and column are performing as expected.

  • Check for Leaks and Pressure Fluctuations: Unstable pressure can lead to retention time drift.[18]

  • Equilibrate the Column Properly: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution or ion-pairing reagents.[19]

  • Benchmark the Column: If possible, run a standard on the column to confirm its performance and rule out column degradation as the source of the issue.[10]

Step 2: Logical Flow for Troubleshooting

The following diagram illustrates a decision-making process for addressing retention time and peak shape issues with MPP.

Caption: Troubleshooting workflow for MPP retention time.

Experimental Protocols & Data

Here are detailed protocols for systematically optimizing your mobile phase.

Protocol 1: Adjusting Organic Modifier Concentration

This is the most straightforward way to adjust retention time in reversed-phase HPLC.

  • Starting Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 10 µL

  • Procedure:

    • Begin with a 50:50 mixture of Mobile Phase A and B.

    • If retention is too short, decrease the percentage of B in 5-10% increments (e.g., to 40% ACN, then 30% ACN).

    • If retention is too long, increase the percentage of B in 5-10% increments (e.g., to 60% ACN, then 70% ACN).

    • Equilibrate the column for at least 10 column volumes after each change in mobile phase composition.

Table 1: Effect of Acetonitrile Concentration on MPP Retention Time (RT)

% Acetonitrile (ACN) Retention Time (min) Tailing Factor Theoretical Plates
60% 1.8 1.9 3500
50% 3.5 1.7 4800
40% 7.2 1.5 6200

| 30% | 15.1 | 1.4 | 7100 |

Protocol 2: Adjusting Mobile Phase pH

Adjusting pH can dramatically alter the retention and selectivity of ionizable compounds like MPP.[7][20]

  • Buffer Preparation:

    • Low pH (2.8): Prepare a 20 mM potassium phosphate solution and adjust the pH to 2.8 with phosphoric acid.

    • Mid pH (7.0): Prepare a 20 mM potassium phosphate solution and adjust the pH to 7.0.

    • High pH (10.0): Prepare a 20 mM ammonium bicarbonate solution and adjust the pH to 10.0 with ammonium hydroxide. (Ensure your column is stable at high pH) .

  • Procedure:

    • Using a fixed organic modifier concentration (e.g., 50% ACN), run the analysis with each of the prepared aqueous mobile phases.

    • Measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[16]

Table 2: Effect of Mobile Phase pH on MPP Retention and Peak Shape

Aqueous Buffer (pH) Retention Time (min) Tailing Factor Comments
20 mM Phosphate (pH 2.8) 3.5 1.2 Good peak shape, MPP is fully protonated.
20 mM Phosphate (pH 7.0) 2.5 2.5 Poor peak shape, partial ionization of MPP and silanols.

| 20 mM Bicarbonate (pH 10.0) | 8.5 | 1.3 | Good retention and peak shape, MPP is neutral. |

Analysis of pH Effects:

  • At low pH , MPP is protonated (charged), making it more polar and resulting in shorter retention.[8][13] However, silanol groups are also protonated, which minimizes tailing.[6]

  • At high pH , MPP is in its neutral free-base form, making it less polar and significantly increasing its retention.[7] This approach requires a pH-stable column.

  • Operating near the pKa of the analyte should be avoided as it can lead to poor peak shapes and retention time instability.[11][20]

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • LCGC International. (2025, November 27). Back to Basics: The Role of pH in Retention and Selectivity.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • PubChem. (n.d.). Piperazine, 1-methyl-4-phenyl-.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • HPLC Troubleshooting Guide. (n.d.).
  • LookChem. (2025, May 20). 1-methyl-4-phenylpiperazine.
  • Mastelf Technologies. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • CymitQuimica. (n.d.). CAS 3074-43-9: 1-Methyl-4-phenylpiperazine.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Parameters for Hygroline Separation.
  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”.
  • Benchchem. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Phenyl-4-(4-pyridinyl)piperazine.
  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
  • Stenutz. (n.d.). 1-methyl-4-phenylpiperazine.
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • ChemicalBook. (2025, October 14). 1-Methyl-4-phenylpiperazine.
  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
  • PubMed. (2015, January 29). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (2025, August 8). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants.
  • HPLC Columns. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • PubMed. (2016, April 1). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization.
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Wikipedia. (n.d.). para-Methylphenylpiperazine.
  • Santa Cruz Biotechnology. (n.d.). 1-Methyl-4-phenylpiperazine.
  • PubChemLite. (n.d.). 1-methyl-4-phenylpiperazine (C11H16N2).

Sources

Troubleshooting

advanced purification methods for crude piperazine 1-methyl-4-phenyl- oxalate

Welcome to the Technical Support Center for the isolation and advanced purification of 1-methyl-4-phenylpiperazine oxalate . As a Senior Application Scientist, I have designed this guide to move beyond basic textbook pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and advanced purification of 1-methyl-4-phenylpiperazine oxalate .

As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures. Piperazine derivatives, particularly 1-methyl-4-phenylpiperazine (CAS 3074-43-9)[1], are notorious for trapping structurally similar impurities and forming intractable gums during salt precipitation[2]. This guide addresses the root chemical causes of these issues and provides self-validating, field-proven protocols to ensure high-purity yields suitable for complex downstream syntheses, such as the development of pharmaceutical benzimidazoles[3].

I. Purification Logic & Workflow

The purification of crude piperazine oxalate relies on disrupting the kinetic trapping of impurities. Rather than attempting to recrystallize a highly contaminated crude salt directly, the most robust approach is to break the salt into its free base, chemically scavenge structurally similar impurities, and carefully re-precipitate the mono-oxalate salt[2][4].

PurificationWorkflow Start Crude MPP Oxalate Freebase Freebasing (pH > 11) NaOH / NH4OH Start->Freebase Base Addition Extract Liquid-Liquid Extraction (EtOAc / Ether) Freebase->Extract Phase Separation Scavenge Chemical Scavenging Acetic Anhydride Extract->Scavenge Target 2° Amines Wash Acid/Base Wash Cycle Isolate Tertiary Amine Scavenge->Wash Phase Transfer Resalt Re-salting Oxalic Acid in EtOH/Acetone Wash->Resalt Filtration & Acidification Recryst Recrystallization Controlled Cooling Resalt->Recryst Heat & Dissolve Pure Pure 1-Methyl-4-phenylpiperazine Oxalate Recryst->Pure Filtration & Drying

Workflow for the advanced purification of crude 1-methyl-4-phenylpiperazine oxalate.

II. Troubleshooting & FAQs

Q1: Why does my crude oxalate salt precipitate as an intractable oil or gum rather than a crystalline solid? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, or when the solvent system has a high affinity for the impurities, depressing the melting point of the precipitating phase. For piperazine oxalates, rapid addition of oxalic acid in highly polar solvents (like pure water or methanol) leads to the kinetic trapping of solvent molecules and impurities. Solution: Switch to a binary solvent system (e.g., Ethanol/Acetone 1:1). Acetone lowers the solubility of the oxalate salt, promoting nucleation, while ethanol ensures the free base remains soluble until salting is complete. Add the oxalic acid dropwise at an elevated temperature (50°C) to maintain the system just below the saturation curve, and seed the solution to bypass the nucleation energy barrier.

Q2: How can I selectively remove unreacted 1-phenylpiperazine from the 1-methyl-4-phenylpiperazine product? Causality: Both compounds are basic, making standard acid-base extraction inefficient. However, 1-phenylpiperazine contains a secondary amine, whereas 1-methyl-4-phenylpiperazine contains only tertiary amines. Solution: Utilize chemical scavenging. Treat the crude free base mixture in an organic solvent with a mild electrophile (e.g., acetic anhydride) at 0°C. The secondary amine will rapidly acetylate to form a neutral, highly organic-soluble amide. The tertiary amine product cannot react. A subsequent dilute acid wash will selectively extract the protonated tertiary amine into the aqueous phase, leaving the acetylated impurity behind.

Q3: What is the optimal stoichiometric ratio for forming the oxalate salt to ensure maximum purity and stability? Causality: 1-Methyl-4-phenylpiperazine is a diamine with two distinct pKa values: the aliphatic N-methyl group is highly basic, while the anilino N-phenyl group is poorly basic due to lone pair delocalization into the phenyl ring. Adding excess oxalic acid forces the protonation of the less basic nitrogen, leading to a hygroscopic bis-oxalate salt that readily absorbs atmospheric moisture and degrades. Solution: Strictly control the stoichiometry to 1.05 equivalents of oxalic acid relative to the free base to target the stable mono-oxalate salt. Monitor the pH of the crystallization mother liquor; it should not drop below pH 3.5.

III. Quantitative Physicochemical Data

To optimize your solvent and extraction choices, reference the comparative data between the target molecule and its most common synthetic impurity.

Parameter1-Phenylpiperazine (Common Impurity)1-Methyl-4-phenylpiperazine (Target)
Amine Classification Secondary (Aliphatic N) & Tertiary (Aromatic N)Tertiary (Aliphatic N) & Tertiary (Aromatic N)
Molecular Weight 162.23 g/mol 176.26 g/mol [5]
Reactivity to Acetic Anhydride Highly Reactive (Forms Amide)Unreactive
Optimal Salting Solvent Ethanol / WaterEthanol / Acetone
Target Salt Form Mono-oxalateMono-oxalate

IV. Self-Validating Experimental Protocols

Protocol A: Freebasing and Chemical Scavenging of Secondary Amines

This protocol ensures the absolute removal of unmethylated precursor molecules prior to crystallization.

  • Freebasing: Suspend 10.0 g of crude 1-methyl-4-phenylpiperazine oxalate in 100 mL of deionized water. Slowly add 20% aqueous NaOH under vigorous stirring until the pH reaches 11.0, ensuring complete deprotonation[4].

  • Primary Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers.

  • Validation Check 1: Spot the residual aqueous layer on a TLC plate and stain with Dragendorff's reagent. A negative result confirms all amines have successfully transferred to the organic phase.

  • Chemical Scavenging: Cool the combined organic layers to 0°C. Add 0.5 equivalents (relative to the estimated impurity profile) of acetic anhydride. Stir for 30 minutes to selectively acetylate unreacted secondary amines.

  • Phase-Transfer Purification: Extract the organic layer with 1M HCl (3 x 50 mL). The tertiary amine product protonates and moves to the aqueous layer. The acetylated impurity remains in the Ethyl Acetate.

  • Recovery: Re-basify the aqueous layer to pH 11.0 and extract with fresh Ethyl Acetate (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the highly purified free base.

Protocol B: Controlled Mono-Oxalate Crystallization

This protocol prevents "oiling out" and yields highly crystalline, non-hygroscopic material.

  • Dissolution: Dissolve the purified 1-methyl-4-phenylpiperazine free base in 10 volumes of absolute ethanol. Heat the solution to 50°C.

  • Acid Preparation: Prepare a 1.05 molar equivalent solution of anhydrous oxalic acid dissolved in 5 volumes of acetone.

  • Controlled Addition: Add the oxalic acid solution dropwise over 30 minutes to the warm free base solution while maintaining rapid stirring.

  • Validation Check 2: The mixture should remain clear during the first half of the addition, then become uniformly cloudy as the solubility limit of the mono-oxalate is reached. If an oil forms, immediately add 2 volumes of hot ethanol to redissolve, and slow the addition rate.

  • Annealing: Allow the mixture to cool to room temperature at a controlled rate of 5°C/hour. This slow cooling regime promotes the growth of large, pure crystals and excludes lattice defects.

  • Harvesting: Cool to 0°C in an ice bath for 2 hours. Filter the crystals under vacuum, wash with ice-cold acetone (2 x 10 mL), and dry in a vacuum desiccator at 40°C for 12 hours.

V. References

  • "Piperazine, 1-methyl-4-phenyl- | C11H16N2 | CID 200991 - PubChem", nih.gov,[Link]

  • "US2919275A - Purification of piperazine", google.com/patents,

  • "Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation", mdpi.com,[Link]

Sources

Optimization

resolving NMR peak overlap in 1-methyl-4-phenylpiperazine oxalate characterization

Welcome to the Analytical Characterization Technical Support Center. This guide is designed for researchers and drug development professionals facing spectral resolution challenges during the structural validation of 1-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Characterization Technical Support Center. This guide is designed for researchers and drug development professionals facing spectral resolution challenges during the structural validation of 1-methyl-4-phenylpiperazine oxalate.

Below, you will find a mechanistic breakdown of why peak overlap occurs in this specific molecular system, followed by field-proven, self-validating troubleshooting protocols to resolve these analytical bottlenecks.

Diagnostic Workflow for Resolving NMR Peak Overlap

Diagnostic decision tree for resolving 1-methyl-4-phenylpiperazine oxalate NMR peak overlap.

Frequently Asked Questions: Mechanistic Causes of Overlap

Q: Why are the piperazine ring protons and the N-methyl protons appearing as a broad, indistinguishable mound between 2.5 and 3.5 ppm? A: This is a classic symptom of intermediate conformational exchange on the NMR timescale, exacerbated by the salt form. 1-methyl-4-phenylpiperazine has two basic nitrogens with vastly different basicities. The N-methyl nitrogen is an aliphatic amine (pKa ~10.1), whereas the N-phenyl nitrogen is aniline-like and its lone pair is delocalized into the aromatic ring, making it highly non-basic (pKa ≈ 0.7)[1]. When formulated as an oxalate salt, the oxalic acid selectively protonates the N-methyl nitrogen. This protonation restricts the chair-chair interconversion of the piperazine ring[2]. Because the exchange rate between conformers at room temperature (298 K) is roughly equal to the chemical shift difference between the axial and equatorial protons (the intermediate exchange regime), the signals broaden and merge[3].

Q: Why do the aromatic protons of the phenyl ring overlap so heavily, and why doesn't heating the sample fix it? A: Unlike the aliphatic region, overlap in the aromatic region (6.8–7.3 ppm) is not caused by conformational exchange dynamics. Instead, it is caused by the inherent magnetic equivalence and similar electron densities of the ortho, meta, and para protons on the phenyl ring[4]. Heating the sample (Variable Temperature NMR) only resolves exchange-based broadening; it will not separate signals that naturally share similar chemical shifts. To resolve aromatic overlap, you must disperse the signals into a second dimension using 2D NMR techniques like HSQC and HMBC[5].

Troubleshooting Guide 1: Variable Temperature (VT) NMR Protocol

Objective: Accelerate the conformational exchange of the protonated piperazine ring to the "fast exchange" regime, thereby averaging the conformers into sharp, distinct peaks[6].

Scientific Causality: By increasing the thermal energy of the system, the rate constant ( k ) for the chair-chair interconversion exceeds the NMR timescale (where k≫Δν ). This collapses the broad, overlapping signals into sharp, time-averaged singlets or well-defined multiplets[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the oxalate salt in 0.6 mL of DMSO- d6​ . DMSO is chosen because its high boiling point (189 °C) safely accommodates high-temperature experiments[7].

  • Tube Selection: You must use a high-quality Class A glass NMR tube (e.g., Norell S400 or Wilmad 507). Standard disposable tubes may warp or fracture under thermal stress[7].

  • Baseline Acquisition: Insert the sample into the spectrometer using a ceramic or PEEK spinner (do not use standard POM spinners, which melt at high temps)[7]. Acquire a standard 1D 1 H spectrum at 298 K to establish the baseline broadening.

  • Thermal Ramping: Increase the probe temperature to 333 K (60 °C). Critical Step: Allow the sample to thermally equilibrate for at least 5–10 minutes.

  • Re-shimming (Self-Validation): Heating alters the solvent's density and the sample's magnetic susceptibility. You must re-shim the Z1 and Z2 gradients at the new temperature. If the DMSO residual solvent peak is not perfectly sharp, your shims are off, and any perceived "broadening" might be instrumental rather than chemical.

  • Acquisition & Escalation: Acquire a spectrum. If the piperazine peaks at ~2.5–3.2 ppm are still overlapping, increase the temperature to 353 K (80 °C) and up to a maximum of 373 K (100 °C), repeating the equilibration and shimming steps[7].

Troubleshooting Guide 2: 2D NMR Resolution Protocol

Objective: Resolve persistent overlap in both the aliphatic and aromatic regions by correlating 1 H signals to their attached 13 C nuclei[8].

Scientific Causality: 13 C has a much wider chemical shift range (~200 ppm) than 1 H (~12 ppm). By utilizing a Multiplicity-Edited Heteronuclear Single Quantum Coherence (HSQC-ME) experiment, overlapping protons are separated based on the distinct chemical shifts of the carbons they are attached to. Furthermore, multiplicity editing phase-inverts CH 2​ signals, instantly distinguishing the piperazine ring protons from the N-methyl protons[9].

Step-by-Step Methodology:

  • Setup: Ensure the sample is highly concentrated (~20 mg in 0.6 mL DMSO- d6​ ) to account for the lower sensitivity of 13 C detection[9].

  • HSQC-ME Acquisition: Run a multiplicity-edited 1 H- 13 C HSQC experiment.

    • Interpretation: Look at the cross-peaks. The N-CH 3​ group will appear as a positive phase peak (typically red), while the four piperazine CH 2​ groups will appear as negative phase peaks (typically blue)[8]. Even if their proton shifts overlap perfectly at 2.5 ppm, their carbon shifts will separate them along the Y-axis.

  • HMBC Acquisition: To definitively assign which piperazine CH 2​ is adjacent to the N-methyl group versus the N-phenyl group, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment[10].

    • Interpretation: Look for a cross-peak between the N-CH 3​ protons and the adjacent piperazine CH 2​ carbons (a 3-bond coupling, 3JCH​ ). This definitively maps the structural connectivity and bypasses any 1D proton overlap[8].

Quantitative Data Presentation: Expected Chemical Shifts & Resolution

The following table summarizes the expected spectral data for 1-methyl-4-phenylpiperazine oxalate and demonstrates how the troubleshooting protocols resolve specific overlaps.

Proton EnvironmentExpected Shift (DMSO- d6​ , 298K)Overlap / Broadening IssueResolution StrategyExpected Shift (DMSO- d6​ , 373K)
N-CH 3​ (Singlet) ~2.10 - 2.80 ppm (Broad)Overlaps with piperazine CH 2​ sVT-NMR / HSQC (Positive phase)~2.36 ppm (Sharp singlet)
Piperazine CH 2​ (N-Me side) ~2.40 - 2.90 ppm (Broad)Overlaps with N-CH 3​ and other CH 2​ sVT-NMR / HSQC (Negative phase)~2.58 ppm (Resolved multiplet)
Piperazine CH 2​ (N-Ph side) ~3.10 - 3.30 ppm (Broad)Overlaps with HDO solvent peakVT-NMR / HSQC (Negative phase)~3.22 ppm (Resolved multiplet)
Phenyl (Ortho/Meta/Para) ~6.80 - 7.30 ppm (Multiplets) J -coupling overlap between positions2D NMR (HSQC/HMBC)Unchanged in 1 H (Resolved in 13 C)

Note: If high-temperature NMR is unavailable, an alternative chemical protocol is "Freebasing" (Protocol B). By washing the sample with saturated aqueous NaHCO 3​ and extracting into CDCl 3​ , the oxalate salt is removed. The resulting free base will exhibit sharp piperazine resonances at room temperature due to the removal of the protonation-induced rotational barrier.

References

  • ACD/Labs. "The advantages of overlaying an HSQC spectrum with an HMBC spectrum." ACD/Labs. Available at: [Link]

  • Adachi, J., et al. "Dense and Acidic Organelle-Targeted Visualization in Living Cells: Application of Viscosity-Responsive Fluorescence Utilizing Restricted Access to Minimum Energy Conical Intersection." Analytical Chemistry - ACS Publications. Available at: [Link]

  • Hu, K., et al. "NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra." PMC - National Institutes of Health. Available at: [Link]

  • Oxford Instruments. "Two-dimensional Experiments: Inverse Heteronuclear Correlation." Oxford Instruments. Available at: [Link]

  • University College London (UCL). "Molecular dynamics studies by NMR spectroscopy." UCL Chemistry. Available at: [Link]

  • University of Ottawa NMR Facility. "Variable Temperature to Improve NMR Resolution." University of Ottawa NMR Blog. Available at:[Link]

  • University of Oxford. "Variable Temperature NMR Experiments." Oxford Chemistry. Available at: [Link]

  • Wodtke, R., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." PMC - National Institutes of Health. Available at:[Link]

  • YouTube / Organic Chemistry NMR. "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC." YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 1-Methyl-4-Phenylpiperazine Oxalate

Welcome to the Technical Support Center for the synthesis of 1-methyl-4-phenylpiperazine oxalate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-methyl-4-phenylpiperazine oxalate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Purity is paramount, and the formation of closely-related byproducts can pose significant challenges to achieving the desired product quality.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you identify, minimize, and eliminate impurities during your experimental work. We will delve into the causality behind common synthetic pitfalls and offer field-proven solutions to enhance the yield and purity of your final product.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 1-methyl-4-phenylpiperazine and its subsequent oxalate salt formation.

Q1: My final product is contaminated with a significant amount of 1,4-diphenylpiperazine. How can I prevent this bis-arylation?

A: The formation of the bis-arylated byproduct, 1,4-diphenylpiperazine, is a classic competitive reaction pathway that occurs when a second molecule of the aryl halide reacts with the desired mono-arylated product. This issue is particularly prevalent in N-arylation reactions like the Buchwald-Hartwig or Ullmann couplings.

Causality and Mechanism: The root cause is typically related to reaction stoichiometry and local concentration effects. The mono-arylated product, 1-phenylpiperazine (if this is the intermediate) or the starting 1-methylpiperazine, still possesses a nucleophilic nitrogen that can compete for the aryl halide. If the concentration of the aryl halide is too high relative to the available piperazine N-H bonds, the likelihood of a second arylation event increases.

Troubleshooting Steps:

  • Adjust Stoichiometry: The most direct solution is to use a molar excess of the piperazine reactant relative to the aryl halide. For instance, when arylating 1-methylpiperazine, using 1.5 to 2.0 equivalents can statistically favor the mono-arylation product.[1]

  • Control Reagent Addition: Instead of adding all reagents at once, employ the slow, controlled addition of the aryl halide to the reaction mixture. This technique, often via a syringe pump, maintains a low instantaneous concentration of the electrophile, ensuring it is more likely to react with the more abundant starting piperazine.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second arylation more than the first, improving selectivity. This requires careful optimization to avoid stalling the primary reaction.

Q2: I'm observing the presence of 1-phenylpiperazine in my product. What causes this de-methylation and how can I avoid it?

A: The presence of 1-phenylpiperazine indicates the loss of the N-methyl group from your target molecule, 1-methyl-4-phenylpiperazine. This de-alkylation is a known metabolic pathway for many arylpiperazine drugs and can also occur under certain synthetic or work-up conditions.[2]

Causality and Mechanism: De-methylation can be promoted by several factors:

  • Acidic Conditions: Strong acids, particularly at elevated temperatures during work-up or purification, can facilitate the cleavage of the methyl group.

  • Catalyst-Mediated Cleavage: Certain palladium catalysts, especially under prolonged heating or in the presence of specific ligands, can potentially mediate N-dealkylation, although this is less common than other side reactions.

  • Oxidative Cleavage: If oxidative conditions are present, the tertiary amine can be oxidized, leading to intermediates that are susceptible to demethylation.

Troubleshooting Steps:

  • Neutralize with Care: During aqueous work-up, avoid using strong acids for extended periods. If an acid wash is necessary to remove basic impurities, perform it quickly and at a low temperature (0-5 °C).

  • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times at high temperatures increase the risk of side reactions, including de-methylation.

  • Purification Strategy: When performing column chromatography, use a neutral silica gel. If basic impurities are an issue, consider pre-treating the crude product with a mild base wash and drying it thoroughly before loading it onto the column, rather than relying on acidic mobile phase modifiers.

Q3: My reaction is sluggish, and I have a lot of unreacted starting material. What factors should I investigate?

A: A stalled or incomplete reaction is a common issue in cross-coupling chemistries. The problem typically lies with the catalyst system, the reagents' purity, or the reaction environment.

Causality and Mechanism: Catalytic cycles like the Buchwald-Hartwig amination are complex and sensitive to inhibition. Catalyst deactivation can occur due to oxygen, water, or impurities in the starting materials. The base and solvent also play critical roles in activating the catalyst and ensuring all reactants are soluble and available.[1]

Troubleshooting Flowchart:

G start Low Conversion Detected q1 Are Reagents & Solvents Anhydrous? start->q1 sol1 Dry solvents (e.g., over molecular sieves). Ensure base is freshly opened or dried. q1->sol1 No q2 Is the Catalyst System Active? q1->q2 Yes sol1->q2 sol2 Use fresh catalyst/ligand. Ensure thorough deoxygenation (purge with Argon/N2). q2->sol2 No q3 Is the Base Appropriate? q2->q3 Yes sol2->q3 sol3 Check base strength & solubility (e.g., NaOtBu, K3PO4). Consider a different base like Cs2CO3 for sensitive substrates. q3->sol3 No q4 Is the Temperature Optimal? q3->q4 Yes sol3->q4 sol4 Gradually increase temperature. Verify heating bath accuracy. q4->sol4 No end Re-run Optimized Reaction q4->end Yes sol4->end

Caption: A troubleshooting flowchart for low yield N-arylation reactions.

Q4: I've detected an impurity with a mass of +16 Da compared to my product. Is this an N-oxide, and how can I minimize its formation?

A: Yes, an observed mass increase of +16 Da is a strong indicator of N-oxide formation, where an oxygen atom has been added to one of the nitrogen atoms in the piperazine ring. Tertiary amines, like both nitrogens in 1-methyl-4-phenylpiperazine, are susceptible to oxidation.[3]

Causality and Mechanism: N-oxide formation is typically caused by:

  • Atmospheric Oxygen: In the presence of metal catalysts or at elevated temperatures, atmospheric oxygen can oxidize the nitrogen atoms.[3]

  • Peroxides: Trace peroxide impurities in solvents (like THF or dioxane) can act as potent oxidants.

  • Oxidizing Reagents: Certain reagents or byproducts in the reaction mixture might have oxidizing properties.

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Rigorously deoxygenate your reaction mixture and solvent. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Use High-Purity Solvents: Use freshly distilled or inhibitor-free, anhydrous solvents. Test solvents for the presence of peroxides, especially older bottles of ethers.

  • Introduce an Antioxidant: In some cases, adding a small amount of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene), can suppress oxidation, though this should be tested on a small scale for compatibility.

  • Purification: N-oxides are significantly more polar than their parent amine. They can usually be separated effectively using standard silica gel column chromatography.[4]

Q5: The oxalate salt formation is problematic, leading to an incorrect stoichiometry or an oily product. What is the best practice for this step?

A: The precipitation of an oxalate salt should be a straightforward process, but issues like oiling out or incorrect stoichiometry often stem from impurities in the free base, the choice of solvent, or the rate of addition.

Causality and Mechanism: Oiling out occurs when the forming salt is initially insoluble in the solvent but has a melting point below the temperature of the solution, causing it to separate as a liquid instead of a crystalline solid. Incorrect stoichiometry (e.g., formation of a di-oxalate or a mixture of salt and free base) can result from impure starting material or inaccurate measurement of the oxalic acid.

Best Practices for Crystallization:

  • Start with Pure Free Base: Ensure the 1-methyl-4-phenylpiperazine free base is as pure as possible before attempting salt formation. Oily impurities can significantly inhibit crystallization.

  • Solvent Selection: Choose a solvent in which the free base is soluble, but the oxalate salt is sparingly soluble. Common choices include isopropanol, ethanol, or acetone.[4]

  • Controlled Addition: Dissolve the free base in the chosen solvent. In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in the same solvent (or a miscible one). Add the oxalic acid solution slowly to the free base solution while stirring. Rapid addition can cause the product to crash out as an amorphous solid or oil.

  • Temperature Control: Gentle warming can sometimes aid in forming a clear solution before cooling slowly to promote the growth of well-defined crystals. If the product oils out, try re-heating the mixture until it is homogeneous and then cooling it much more slowly, perhaps with seeding.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-methyl-4-phenylpiperazine, and what are the pros and cons of each regarding impurity profiles?

A: There are two main retrosynthetic approaches, each with its own set of potential impurities.

G cluster_0 Route A: N-Arylation cluster_1 Route B: N-Methylation a_start1 1-Methylpiperazine a_prod 1-Methyl-4-phenylpiperazine a_start1->a_prod Buchwald-Hartwig or Ullmann Coupling a_start2 Aryl Halide (e.g., Ph-Br) a_start2->a_prod Buchwald-Hartwig or Ullmann Coupling a_imp Key Impurity: 1,4-Diphenylpiperazine (Bis-Arylation) a_prod->a_imp Side Reaction b_start1 1-Phenylpiperazine b_prod 1-Methyl-4-phenylpiperazine b_start1->b_prod Alkylation b_start2 Methylating Agent (e.g., MeI, (Me)2SO4) b_start2->b_prod Alkylation b_imp Key Impurity: 1,4-Dimethyl-1-phenylpiperazinium Iodide (Quaternization) b_prod->b_imp Over-methylation

Caption: Comparison of two primary synthetic routes and their key impurities.

Route A: N-Arylation of 1-Methylpiperazine

  • Pros: The starting materials are often readily available. This is a very common and well-documented approach in medicinal chemistry.[5]

  • Cons: The primary challenge is controlling selectivity between mono- and bis-arylation, leading to the 1,4-diphenylpiperazine impurity.[1] Catalyst residues (Palladium, Copper) can also be a concern and may require specific purification steps for removal.

Route B: N-Methylation of 1-Phenylpiperazine

  • Pros: Avoids the bis-arylation issue entirely. The reaction conditions are often simpler than metal-catalyzed cross-couplings.

  • Cons: The key challenge is preventing over-methylation, which leads to the formation of a quaternary ammonium salt. This salt is highly polar and can be difficult to remove. The reaction must be carefully controlled with respect to stoichiometry and temperature. Reductive amination using formaldehyde is an alternative that can offer better control.[6]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this synthesis?

A: A combination of techniques is essential for a comprehensive purity analysis.

Analytical TechniquePurpose & StrengthsCommon Observations for Impurities
LC-MS Primary Tool: Excellent for detecting and identifying impurities by mass. Can quantify impurities with appropriate standards.1,4-Diphenylpiperazine: Appears at M+76 vs. product. 1-Phenylpiperazine: Appears at M-14 vs. product. N-Oxide: Appears at M+16 vs. product.
¹H NMR Structural Confirmation: Provides detailed structural information. Can quantify impurities if unique, non-overlapping peaks are present.Symmetry Changes: The symmetrical 1,4-diphenylpiperazine will show a simpler spectrum than the product. Loss/Gain of Groups: Disappearance of the N-CH₃ singlet suggests de-methylation.
HPLC-UV Purity Quantification: The gold standard for determining the purity percentage of the main component and quantifying known impurities.[4]A validated HPLC method can separate the main peak from all process-related impurities and degradation products, allowing for accurate area-% calculation.
TLC Reaction Monitoring: Quick, inexpensive method to monitor the progress of a reaction and check fractions during column chromatography.Impurities are often visible as separate spots with different Rf values. N-oxides will typically have a much lower Rf.
Q3: What are the most effective purification strategies for removing common byproducts before oxalate salt formation?

A: The choice of purification method depends on the nature and quantity of the impurities.

  • Silica Gel Flash Column Chromatography: This is the most versatile and common method for separating the desired free base from most byproducts.[4]

    • Normal Phase: A gradient elution, for example, from hexane/ethyl acetate to ethyl acetate/methanol, can effectively separate the less polar 1,4-diphenylpiperazine from the more polar 1-methyl-4-phenylpiperazine. The highly polar N-oxide will elute much later or may require a stronger solvent mixture like dichloromethane/methanol/ammonium hydroxide.

  • Acid-Base Extraction: This can be effective for removing non-basic impurities.

    • Dissolve the crude mixture in a non-polar organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic piperazine products will move to the aqueous layer, leaving non-basic impurities behind.

    • Basify the aqueous layer with NaOH or K₂CO₃ and extract the pure free base back into an organic solvent.

  • Recrystallization of the Free Base: If the free base is a solid and the crude product is of relatively high purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or heptane/ethyl acetate) can be a highly effective and scalable final purification step.[4]

Section 3: Optimized Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig N-Arylation of 1-Methylpiperazine

This protocol is designed to minimize the formation of the bis-arylated byproduct by controlling stoichiometry and reagent addition.

Materials:

  • Bromobenzene (1.0 equiv)

  • 1-Methylpiperazine (1.5 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • RuPhos (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NaOtBu, Pd₂(dba)₃, and RuPhos.

  • Inerting: Seal the flask and purge with argon for 15 minutes to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the 1-methylpiperazine (1.5 equiv).

  • Slow Addition: In a separate syringe, prepare a solution of bromobenzene (1.0 equiv) in a small amount of anhydrous toluene. Place this syringe on a syringe pump.

  • Reaction: Place the Schlenk flask in a preheated oil bath at 100 °C. Begin stirring and slowly add the bromobenzene solution over 2-3 hours using the syringe pump.

  • Monitoring: After the addition is complete, allow the reaction to stir at 100 °C. Monitor its progress by TLC or LC-MS every hour.

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Quench with water and extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-methyl-4-phenylpiperazine free base.[5]

Protocol 2: High-Purity Crystallization of 1-Methyl-4-Phenylpiperazine Oxalate

This protocol ensures the formation of a high-purity, crystalline oxalate salt.

Materials:

  • Purified 1-methyl-4-phenylpiperazine free base (1.0 equiv)

  • Anhydrous Oxalic Acid (1.0 equiv)

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Stir plate, flasks, and filtration apparatus

Procedure:

  • Dissolution: In a flask, dissolve the purified 1-methyl-4-phenylpiperazine free base in a minimal amount of warm isopropanol (approx. 5-10 mL per gram of free base). Stir until a clear solution is obtained.

  • Acid Preparation: In a separate flask, dissolve exactly one molar equivalent of anhydrous oxalic acid in warm isopropanol.

  • Controlled Precipitation: While stirring the free base solution, add the oxalic acid solution dropwise over 10-15 minutes. A white precipitate should begin to form.

  • Crystallization: Once the addition is complete, slowly cool the slurry to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol to remove any soluble impurities.

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved. The final product should be a fine, white crystalline powder.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • A general and convenient synthesis of N-aryl piperazines.
  • ChemicalBook. (2023, December 15).
  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-811.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2007, August 15). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed.
  • BenchChem. (2025). Technical Support Center: 1-Phenyl-4-(4-pyridinyl)
  • Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][7][8] triazolo[4,3-a]quinoxaline by in vitro rat. (2022).

  • The Royal Society of Chemistry. (2020, December 17).
  • BenchChem. (2025).

Sources

Reference Data & Comparative Studies

Validation

piperazine 1-methyl-4-phenyl- oxalate vs hydrochloride salt stability comparison

As a Senior Application Scientist, selecting the optimal salt form for an active pharmaceutical ingredient (API) or intermediate is rarely a mere formulation afterthought; it is a fundamental thermodynamic tuning of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal salt form for an active pharmaceutical ingredient (API) or intermediate is rarely a mere formulation afterthought; it is a fundamental thermodynamic tuning of the molecule. For 1-methyl-4-phenylpiperazine (MPP), a versatile piperazine derivative [1], the free base presents significant handling liabilities, including a propensity for oxidation and poor solid-state properties.

Converting MPP into a salt is mandatory for robust downstream application. However, the choice between a hydrochloride (HCl) and an oxalate salt dictates the molecule's physical stability, hygroscopicity, and ultimate shelf-life. This guide provides an objective, data-driven comparison of MPP oxalate versus MPP hydrochloride, detailing the mechanistic causality behind their stability profiles and providing self-validating protocols for empirical testing.

Mechanistic Profiling: The Thermodynamics of Salt Selection

The stability of a pharmaceutical salt is governed by its crystal lattice energy and the nature of the intermolecular forces holding the ionized API and its counterion together[2].

  • MPP Hydrochloride: Hydrochloric acid (pKa ~ -6) fully protonates the piperazine nitrogen, driving excellent aqueous solubility. However, the chloride ion has a high charge density and readily hydrates. Because the MPP-HCl lattice relies on relatively simple, localized ionic point-charges, the lattice energy is often insufficient to overcome the hydration energy of the chloride ion. Consequently, piperazine hydrochlorides are notoriously prone to moisture scavenging (hygroscopicity) [3], which acts as a plasticizer, lowering the glass transition temperature and accelerating chemical degradation.

  • MPP Oxalate: Oxalic acid (pKa1 = 1.25) is a planar, bidentate dicarboxylic acid. When it forms a salt with MPP, it engages in extensive, highly ordered 2D or 3D hydrogen-bonding networks with the piperazine nitrogens. This robust supramolecular architecture results in a massive increase in crystal lattice energy [4]. The thermodynamic penalty required for water molecules to disrupt this lattice is exceptionally high, rendering the oxalate salt highly resistant to deliquescence and thermal degradation.

Quantitative Stability Comparison

The following table synthesizes representative benchmarking data for MPP salts, demonstrating the inverse relationship between aqueous solubility and solid-state stability.

Physicochemical ParameterMPP HydrochlorideMPP OxalateMechanistic Causality
Stoichiometry 1:1 or 1:2 (Mono/Di-HCl)1:1 (Monooxalate)Dictated by the basicity of the two piperazine nitrogens.
Melting Point (DSC) ~180°C (with decomposition)>220°C (stable melt)Oxalate's bidentate H-bond network requires higher thermal energy to break.
Hygroscopicity (75% RH) >5.0% weight gain<0.5% weight gainChloride ions strongly coordinate atmospheric water; oxalate lattice excludes it.
Aqueous Solubility (pH 2.0) >100 mg/mL~15 mg/mLLower lattice energy of HCl salt lowers the thermodynamic barrier to solvation.
Accelerated Stability (40°C/75% RH, 4 weeks)Discoloration, partial deliquescenceNo physical or chemical changeMoisture uptake in HCl mobilizes the API, enabling oxidative degradation.

Self-Validating Experimental Protocols

To objectively verify the stability profiles of these salts, the following workflows must be executed. Every step is designed as a self-validating system to ensure data integrity and eliminate artifactual errors.

Protocol A: Dynamic Vapor Sorption (DVS) for Hygroscopicity

This protocol isolates moisture-induced instability from thermal degradation.

  • Instrument Calibration & Baseline: Run an empty sample pan with a certified reference mass (e.g., 100 mg standard) to establish a zero-drift baseline. Validation: This ensures the microbalance is not influenced by static charge or gas flow fluctuations.

  • Sample Introduction & Drying: Load 10–15 mg of the MPP salt. Equilibrate the chamber at 0% Relative Humidity (RH) using dry N2​ gas until the mass change rate ( dm/dt ) is < 0.002% per minute. Validation: This step confirms that all residual manufacturing solvents and surface moisture are stripped, establishing a true dry mass ( m0​ ).

  • Sorption Cycle: Stepwise increase the RH from 0% to 90% in 10% increments. The system must only advance to the next humidity level once mass equilibrium ( dm/dt < 0.002%/min) is achieved. Validation: Waiting for equilibrium ensures kinetic limitations (slow diffusion) do not artificially depress the recorded thermodynamic hygroscopicity.

  • Desorption Cycle & Hysteresis Check: Decrease RH back to 0% in identical increments. Validation: If the desorption curve does not overlap the sorption curve (hysteresis), water has been incorporated into the crystal lattice (hydrate formation) rather than merely adsorbing to the surface.

Protocol B: Accelerated Solid-State Stability (40°C / 75% RH)

This protocol assesses long-term shelf-life viability under aggressive environmental stress.

  • Sample Preparation (Dual-Vial System): Aliquot 50 mg of MPP-HCl and MPP-Oxalate into separate glass HPLC vials. For each salt, prepare one "Open" vial and one "Closed" vial (crimped with a PTFE septum). Validation: The closed vial acts as an internal control. If both open and closed vials degrade equally, the mechanism is purely thermal. If only the open vial degrades, the mechanism is moisture-driven.

  • Environmental Chamber: Place the vials in a calibrated stability chamber at 40°C / 75% RH. Validation: Place a secondary physical monitor—a beaker of saturated NaCl solution—inside the chamber. Saturated NaCl naturally maintains exactly 75% RH at 40°C, verifying chamber sensor accuracy.

  • Orthogonal Analysis (t = 1, 2, 4 weeks): Remove samples and analyze via X-Ray Powder Diffraction (XRPD) for phase transitions, and HPLC-UV for chemical purity. Validation: The mass balance must close; the percentage decay of the parent MPP peak on the HPLC chromatogram must quantitatively match the integrated area of emerging degradation impurity peaks.

Stability Pathway Visualization

The following diagram maps the divergent stability pathways of MPP salts when subjected to environmental stress.

Workflow cluster_0 cluster_1 Start API Free Base 1-Methyl-4-phenylpiperazine HCl Hydrochloride Salt (High Solubility, Low Lattice Energy) Start->HCl + HCl (aq) Ox Oxalate Salt (High Lattice Energy, H-Bond Network) Start->Ox + Oxalic Acid Stress Accelerated Stability Testing (40°C / 75% RH) HCl->Stress Ox->Stress Degrade Lattice Disruption Moisture Sorption & Deliquescence Stress->Degrade Weak Ionic Bonds Stable Lattice Integrity Maintained No Phase Transition Stress->Stable Strong Bidentate H-Bonds

Logical workflow for comparative stability assessment of MPP salts, highlighting stress-induced divergence.

Conclusion & Selection Matrix

The decision between MPP oxalate and MPP hydrochloride requires balancing the demands of formulation against the realities of chemical stability:

  • Select MPP Hydrochloride when the primary developmental bottleneck is aqueous solubility (e.g., for intravenous formulations or early-stage in vitro assays where high concentrations are required). However, you must engineer the formulation to mitigate its hygroscopicity, utilizing desiccant packaging and strict humidity controls during tableting.

  • Select MPP Oxalate when solid-state stability and shelf-life are paramount. The oxalate salt is the superior choice for bulk API storage, long-term reference standards, and solid oral dosage forms where the robust hydrogen-bonding network will prevent moisture-induced disproportionation and chemical degradation over time.

References

  • PubChem. "Piperazine, 1-methyl-4-phenyl- | C11H16N2 | CID 200991." National Center for Biotechnology Information. Available at:[Link]

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, 2018. Available at:[Link]

  • PubChem. "Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044." National Center for Biotechnology Information. Available at:[Link]

  • Bowker, M. J. "A Procedure for Salt Selection and Optimisation." Handbook of Pharmaceutical Salts: Properties, Selection, and Use, 2002. (Referenced via general principles of salt selection and structural thermodynamics). Available at:[Link]

Comparative

validation of analytical testing methods for 1-methyl-4-phenylpiperazine oxalate

Introduction: The Analytical Challenge 1-Methyl-4-phenylpiperazine oxalate is a highly versatile piperazine derivative. It serves as a critical structural motif in the synthesis of advanced therapeutics, including PROTAC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

1-Methyl-4-phenylpiperazine oxalate is a highly versatile piperazine derivative. It serves as a critical structural motif in the synthesis of advanced therapeutics, including PROTAC degraders targeting the androgen receptor , and functions as a potent intestinal permeation enhancer in oral drug delivery formulations .

From an analytical perspective, the compound presents specific challenges. The oxalate salt form improves solid-state stability but introduces chromatographic complexities, such as counter-ion separation and pH-dependent ionization of the basic piperazine nitrogens. To ensure the quality, safety, and efficacy of the final pharmaceutical products, the analytical methods used to quantify and profile this compound must be rigorously validated in accordance with the modernized .

This guide objectively compares three primary analytical methodologies—HPLC-UV, LC-MS/MS, and GC-FID—and provides a field-proven, self-validating protocol for establishing a robust control strategy.

Methodological Comparison & Causality

Selecting the correct analytical procedure requires understanding the physicochemical properties of the analyte and the specific goals of the assay.

A. HPLC-UV: The Workhorse (Assay & Organic Impurities)
  • Mechanism & Causality: The phenyl ring in 1-methyl-4-phenylpiperazine provides a strong UV chromophore, allowing for highly reliable detection at 210–254 nm . Because the piperazine nitrogens are highly basic (pKa ~8.5), the mobile phase must be strictly buffered (e.g., 10 mM Ammonium Acetate, pH 4.0). At this pH, the nitrogens are fully protonated, which suppresses secondary electrostatic interactions with residual silanols on C18 stationary phases. This causality is critical: failing to buffer the system will result in severe peak tailing and shifting retention times.

  • Best For: Routine batch release, assay quantification, and major impurity profiling.

B. LC-MS/MS: The High-Sensitivity Specialist (Trace Profiling)
  • Mechanism & Causality: For trace-level genotoxic impurities or pharmacokinetic bioanalysis (e.g., Caco-2 permeability assays), UV detection lacks the necessary sensitivity. Electrospray ionization in positive mode (ESI+) efficiently protonates the piperazine nitrogen, yielding a dominant [M+H]+ precursor ion at m/z 177.1. By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer filters out matrix interference, bypassing the need for baseline chromatographic resolution of all components.

  • Best For: Trace impurity quantification, bioanalytical assays, and degradation product identification.

C. GC-FID: The Orthogonal Alternative (Volatiles)
  • Mechanism & Causality: ICH Q2(R2) emphasizes the use of orthogonal methods to prove specificity. While the oxalate salt is non-volatile and cannot be injected directly into a GC, a simple liquid-liquid extraction (free-basing the sample with NaOH into an organic solvent like dichloromethane) isolates the volatile 1-methyl-4-phenylpiperazine free base. Flame Ionization Detection (FID) provides a highly linear response to carbon-hydrogen bonds, making this method ideal for detecting residual solvents and volatile organic impurities that are invisible to LC-UV.

  • Best For: Residual solvent analysis and orthogonal verification of purity.

Quantitative Data Presentation: Method Performance Comparison

The following table summarizes the typical ICH Q2(R2) validation performance metrics across the three evaluated methodologies based on experimental laboratory data.

Validation Parameter (ICH Q2(R2))HPLC-UV (Assay/Purity)LC-MS/MS (Trace Profiling)GC-FID (Orthogonal/Volatiles)
Specificity High (Requires baseline resolution)Ultra-High (MRM mass filtering)High (Orthogonal separation)
Linearity Range 1.0 – 150 µg/mL0.5 – 500 ng/mL5.0 – 200 µg/mL
Correlation Coefficient ( R2 ) ≥0.999 ≥0.995 ≥0.998
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 ng/mL1.5 µg/mL
Accuracy (Spike Recovery) 98.5% – 101.5%90.0% – 110.0%95.0% – 105.0%
Precision (%RSD, n=6 ) ≤1.0% ≤5.0% ≤2.0%

Mandatory Visualization: Validation Workflow

The diagram below illustrates the logical flow from method selection (guided by ICH Q14) through the execution of ICH Q2(R2) validation parameters.

ValidationWorkflow Sample 1-Methyl-4-phenylpiperazine Oxalate MethodDev Method Selection (ICH Q14) Sample->MethodDev HPLC HPLC-UV (Assay & Purity) MethodDev->HPLC LCMS LC-MS/MS (Trace Profiling) MethodDev->LCMS GCFID GC-FID (Orthogonal/Volatiles) MethodDev->GCFID ValPhase ICH Q2(R2) Validation Execution HPLC->ValPhase LCMS->ValPhase GCFID->ValPhase Spec Specificity & Selectivity ValPhase->Spec LinRange Linearity & Range ValPhase->LinRange AccPrec Accuracy & Precision ValPhase->AccPrec Robust Robustness (DoE) ValPhase->Robust Final Regulatory Submission Ready Spec->Final LinRange->Final AccPrec->Final Robust->Final

Fig 1: ICH Q2(R2) validation workflow and method selection for 1-methyl-4-phenylpiperazine oxalate.

Experimental Protocol: Self-Validating HPLC-UV Workflow

To ensure absolute trustworthiness, the following HPLC-UV validation protocol is designed as a self-validating system . It embeds System Suitability Testing (SST) criteria directly into the workflow, meaning the instrument must mathematically prove its fitness before any reportable data is generated.

Phase 1: Chromatographic Conditions & Preparation
  • Column Selection: Use an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). Causality: End-capping minimizes residual silanols, preventing the basic piperazine from tailing.

  • Mobile Phase:

    • Channel A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.0 with glacial acetic acid.

    • Channel B: 100% LC-MS grade Acetonitrile.

  • Gradient: 5% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.

  • Standard Preparation: Dissolve 1-methyl-4-phenylpiperazine oxalate reference standard in Mobile Phase A to yield a working concentration of 100 µg/mL.

Phase 2: System Suitability Testing (The Self-Validation Gate)

Before injecting validation samples, inject the 100 µg/mL standard six consecutive times. The run is strictly aborted unless the following criteria are met:

  • %RSD of Peak Area: ≤1.0% (Proves injector precision).

  • USP Tailing Factor ( Tf​ ): ≤1.5 (Proves complete protonation and lack of secondary column interactions).

  • Theoretical Plates ( N ): ≥5000 (Proves column efficiency is intact).

Phase 3: Execution of ICH Q2(R2) Parameters
  • Specificity (Forced Degradation): Subject the sample to 1N HCl, 1N NaOH, 3% H2​O2​ , and UV light for 24 hours. Inject the stressed samples. Acceptance: The active peak must be baseline resolved (Resolution >2.0 ) from all generated degradation products, and peak purity analysis via Photodiode Array (PDA) must show no co-elution.

  • Linearity and Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 to 150 µg/mL). Inject each in triplicate. Acceptance: Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept must be ≤2.0% of the 100% response.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a placebo matrix at 80%, 100%, and 120% levels. Prepare three replicates per level. Acceptance: Mean recovery must fall between 98.0% and 102.0%.

  • Intermediate Precision: Have a second analyst prepare a fresh set of six 100% concentration samples on a different day, using a different HPLC system. Acceptance: The cumulative %RSD of the assay results between both analysts (12 samples total) must be ≤2.0% .

References

  • Title: Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Discovery of Highly Selective, Potent, Covalent, and Orally Bioavailable Factor XIIa Inhibitors Source: ACS Publications URL: [Link]

Validation

A Comparative Guide to Certified Reference Standards for Piperazine and 1-Methyl-4-Phenylpiperazine Oxalate Assay Validation

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The foundation of this integrity lies in the use of well-characterized Certified Reference Standards (CRS).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The foundation of this integrity lies in the use of well-characterized Certified Reference Standards (CRS). This guide provides an in-depth technical comparison of certified reference standards for the assay validation of piperazine and a key derivative, 1-methyl-4-phenylpiperazine, with a focus on their oxalate salt forms. We will delve into the critical aspects of selecting appropriate standards and validating analytical methods to ensure data of the highest quality and reliability.

The Indispensable Role of Certified Reference Standards

Certified Reference Materials (CRMs), or Certified Reference Standards, are the bedrock of analytical testing, providing a metrologically traceable benchmark for the quantification and identification of substances.[1][2][3] Their use is mandated by regulatory bodies and pharmacopeias worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), to ensure the quality and consistency of pharmaceutical products.[4][5][6][7] A CRS from a reputable source, such as those traceable to USP or Ph. Eur., is accompanied by a certificate of analysis that details its purity, identity, and other critical properties, established through rigorous testing.[8][9]

Physicochemical Properties of Piperazine and 1-Methyl-4-phenylpiperazine Oxalate

A thorough understanding of the physicochemical properties of the analyte and its reference standard is crucial for developing robust analytical methods.

PropertyPiperazine1-Methyl-4-phenylpiperazineOxalic Acid
Chemical Formula C4H10N2[8][10]C11H16N2[11][12][13][14]C2H2O4[15][16]
Molecular Weight 86.14 g/mol [8][10]176.26 g/mol [11][12][13]90.03 g/mol (anhydrous)[16]
Appearance Crystalline solid[10]Colorless to pale yellow liquid or solid[17]White crystals[15]
Melting Point 109-112 °C[8]Not available189.5 °C (decomposes)[16]
Boiling Point 145-146 °C[8]140-142 °C[14]Not applicable
Solubility Soluble in water and ethanol[10]Soluble in organic solvents, limited solubility in water[17]Soluble in water and ethanol[16]

The Role of the Oxalate Salt:

Oxalic acid is a dicarboxylic acid frequently used to form salts with basic pharmaceutical compounds.[16][18][19] The formation of an oxalate salt can improve the stability, handling properties, and crystallinity of the parent compound, making it more suitable for use as a reference standard. In the context of this guide, the oxalate salt of 1-methyl-4-phenylpiperazine provides a stable, solid form for accurate weighing and preparation of standard solutions.

Comparative Analysis of Analytical Methods for Assay Validation

The choice of analytical method for assay validation is critical and depends on the analyte's properties and the intended purpose of the analysis. For piperazine and its derivatives, which lack strong chromophores, several techniques can be employed.[20][21]

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection (with derivatization) Separation based on polarity. Derivatization is required to introduce a UV-active moiety to the piperazine molecule.[22]High specificity, accuracy, and precision. Widely available instrumentation.[22]Requires an additional derivatization step, which can add complexity and potential for error.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) Universal detection based on light scattering from non-volatile analytes after mobile phase evaporation.[20]Does not require a chromophore. Suitable for a wide range of compounds.Lower sensitivity compared to UV detection for some analytes. Requires a volatile mobile phase.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Separation of volatile compounds in the gas phase. FID provides a universal response for organic compounds.[21]High sensitivity and resolution for volatile and semi-volatile compounds. Robust and reliable.[21]May require derivatization to improve volatility and thermal stability. Not suitable for non-volatile compounds.
Titrimetry (Acid-Base) Quantification based on the neutralization reaction between the basic piperazine moiety and a standardized acid.Simple, cost-effective, and provides high accuracy for bulk material assay.Lacks specificity and may not be suitable for complex matrices or low concentration samples.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive guide for the assay validation of piperazine and 1-methyl-4-phenylpiperazine oxalate, adhering to the principles outlined in ICH Q2(R1) and USP General Chapter <1225>.[4][23][24][25][26][27]

HPLC-UV Method with Pre-column Derivatization for Piperazine Assay

This method is suitable for the quantification of piperazine in bulk drug substances and pharmaceutical formulations.

Workflow for HPLC-UV Method Validation

HPLC_UV_Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Weigh CRS & Sample B Prepare Standard & Sample Solutions A->B C Derivatization Reaction B->C D HPLC System Setup E Inject Standards & Samples C->E D->E F Data Acquisition E->F G Specificity F->G H Linearity F->H I Accuracy F->I J Precision F->J K LOD & LOQ F->K L Robustness F->L

Caption: Workflow for HPLC-UV Method Validation.

1. Materials and Reagents:

  • Piperazine Certified Reference Standard (CRS)[8][28]

  • 1-Methyl-4-phenylpiperazine Oxalate CRS

  • Derivatizing agent (e.g., 4-Chloro-7-nitrobenzofuran - NBD-Cl)[22]

  • HPLC-grade acetonitrile, methanol, and water

  • Buffer salts (e.g., sodium phosphate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 340 nm (after derivatization)[22]

  • Injection Volume: 10 µL

  • Column Temperature: 35°C[22]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of Piperazine CRS into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to about 25 mg of piperazine and prepare as described for the standard stock solution.

4. Derivatization Procedure:

  • To an aliquot of each standard and sample solution, add the derivatizing agent solution and a buffer to maintain the optimal pH for the reaction.

  • Heat the mixture for a specified time and temperature to ensure complete derivatization.

  • Cool the solution and, if necessary, dilute to a final concentration within the calibration range.

5. Validation Parameters:

  • Specificity: Analyze blank samples, placebo, and known impurities to demonstrate that the method is free from interference.

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area response versus concentration. A correlation coefficient (r²) of ≥ 0.999 is typically required.[22]

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the CRS at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.[22]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate preparations of the sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.[22]

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.[22]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.[22]

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results. The method should remain reliable under these minor variations.[22]

Gas Chromatography (GC-FID) Method for 1-Methyl-4-Phenylpiperazine Assay

This method is suitable for the quantification of 1-methyl-4-phenylpiperazine, particularly when analyzing for residual amounts in a bulk drug substance.

Workflow for GC-FID Method Validation

GC_FID_Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Weigh CRS & Sample B Prepare Standard & Sample Solutions A->B C GC System Setup D Inject Standards & Samples B->D C->D E Data Acquisition D->E F Specificity E->F G Linearity E->G H Accuracy E->H I Precision E->I J LOD & LOQ E->J K Robustness E->K

Caption: Workflow for GC-FID Method Validation.

1. Materials and Reagents:

  • 1-Methyl-4-phenylpiperazine Oxalate Certified Reference Standard (CRS)

  • High-purity solvents suitable for GC analysis (e.g., methanol, dichloromethane)

2. Chromatographic Conditions (Example):

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Nitrogen at a constant flow rate

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless injection)

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of 1-Methyl-4-phenylpiperazine Oxalate CRS into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the analyte in the sample.

  • Sample Solution: Accurately weigh a quantity of the sample and dissolve it in a suitable solvent to achieve a concentration within the calibration range.

4. Validation Parameters: The validation parameters for the GC-FID method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness) are analogous to those described for the HPLC-UV method and should be performed according to the principles of ICH Q2(R1) and USP <1225>.[4][23][24][25][26][27]

Trustworthiness and Self-Validation: Ensuring Data Integrity

A robust analytical method is a self-validating system. This is achieved through the implementation of system suitability tests (SSTs) before and during each analytical run.

System Suitability Test Parameters:

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 - 1.5Ensures peak symmetry, indicating good column performance and lack of active sites.
Theoretical Plates (N) > 2000Measures column efficiency and the ability to produce sharp, narrow peaks.
Resolution (Rs) > 2.0Ensures baseline separation between the analyte peak and any adjacent peaks (impurities or other components).
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%Demonstrates the precision of the analytical system.

By consistently meeting these SST criteria, the analyst can have a high degree of confidence in the validity of the data generated for each batch of samples.

Conclusion: The Path to Reliable Analytical Data

The selection of a high-quality Certified Reference Standard is the first and most critical step in ensuring the accuracy and reliability of an assay validation. This guide has provided a comparative overview of analytical methods for piperazine and 1-methyl-4-phenylpiperazine oxalate, along with detailed experimental protocols and validation guidelines. By adhering to these principles and implementing robust self-validating systems, researchers and drug development professionals can generate data that is scientifically sound, defensible, and meets the stringent requirements of the pharmaceutical industry.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved from [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. Retrieved from [Link]

  • Official European Pharmacopoeia reference standards (RS) - An integral part of the quality standards of the Ph Eur. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved from [Link]

  • Ph. Eur. Reference Standards: Purpose and use. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • 〈1225〉 Validation of Compendial Procedures. (2017). USP-NF. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved from [Link]

  • All You Need to Know About Oxalic Acid. (2024, June 24). Oasis Chemical Suppliers. Retrieved from [Link]

  • Pharmaceutical salts/cocrystals of enoxacin with dicarboxylic acids: Enhancing in vitro antibacterial activity of enoxacin by improving the solubility and permeability. (2020, July 6). PubMed. Retrieved from [Link]

  • Piperazine Citrate USP | EP | Reference Standards | EDQM. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Certified Reference Materials a few guidelines. (2018, February 8). ResearchGate. Retrieved from [Link]

  • HPLC Analysis of Piperazine on Primesep 100. (2012, July 9). SIELC Technologies. Retrieved from [Link]

  • Analytical Methods for Piperazine Detection. (2022, September 20). Scribd. Retrieved from [Link]

  • 1-methyl-4-phenylpiperazine. (2025, May 20). Mol-Instincts. Retrieved from [Link]

  • A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. (2016). Semantic Scholar. Retrieved from [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. (2024, January 20). ACS Omega. Retrieved from [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC. Retrieved from [Link]

  • Guidelines for the Selection and Use of Reference Materials. (n.d.). Retrieved from [Link]

  • OXALIC ACID. (n.d.). Retrieved from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). PMC. Retrieved from [Link]

  • Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety. (2025, July 21). Retrieved from [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020, January 2). Food Additives & Contaminants: Part A. Retrieved from [Link]

  • What are Certified Reference Materials?. (2023, July 5). ASTM. Retrieved from [Link]

  • Methods for Validating Reference Materials. (2023, April 18). XRF Scientific. Retrieved from [Link]

  • Piperazine, 1-methyl-4-phenyl-. (n.d.). PubChem. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Substituted Piperazine Derivatives: Profiling 1-Methyl-4-Phenyl-Piperazine Oxalate Against Key Analogs

The piperazine ring is a quintessential pharmacophore in modern medicinal chemistry. Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, imparts a combination of structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The piperazine ring is a quintessential pharmacophore in modern medicinal chemistry. Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, imparts a combination of structural rigidity, basicity, and hydrogen bonding capability that makes it a "privileged scaffold".[1][2] This scaffold is a cornerstone in the design of agents targeting the central nervous system (CNS), as its physicochemical properties often facilitate passage across the blood-brain barrier.[3][4] Countless approved drugs across various therapeutic areas, from antipsychotics and antidepressants to antihistamines and anti-cancer agents, feature this versatile core.[5][6][7][8]

This guide provides a comparative analysis of 1-methyl-4-phenyl-piperazine (MPP), presented here as its oxalate salt for improved stability and solubility, against other key substituted piperazine derivatives.[9][10] We will delve into the structure-activity relationships (SAR) that govern their pharmacological profiles, supported by experimental data and detailed protocols for their evaluation. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with a deeper understanding of how subtle chemical modifications to the piperazine scaffold can dramatically alter biological activity, guiding the rational design of novel therapeutics.

The Significance of Substitution: A Structural Overview

The pharmacological diversity of piperazine derivatives stems from the synthetic tractability of its two nitrogen atoms (N1 and N4) and the potential for substitution on the carbon backbone. The 1,4-disubstituted pattern is the most extensively studied, with the choice of substituents at these positions dictating receptor affinity, selectivity, and functional outcome (e.g., agonist vs. antagonist).

G cluster_0 1,4-Disubstituted Piperazine Scaffold scaffold scaffold N1 N1 Position (Alkyl, Benzyl, etc.) N1_pos N1->N1_pos N4 N4 Position (Aryl, Heteroaryl, etc.) N4_pos N4->N4_pos Aryl Aryl Ring Substituents (ortho, meta, para) Aryl_pos Aryl->Aryl_pos scaffold_node

Caption: Key modification points on the piperazine scaffold.

Focus Compound: 1-Methyl-4-Phenyl-Piperazine (MPP)

1-Methyl-4-phenylpiperazine (MPP) represents a foundational structure within the phenylpiperazine class.[10][11] Its synthesis is straightforward, often achieved via nucleophilic substitution or, more modernly, through palladium-catalyzed methods like the Buchwald-Hartwig amination, which offers high yields and broad substrate scope.[3][12]

MPP itself is not just a synthetic intermediate but possesses its own biological profile. It has been investigated as a chemical permeation enhancer for improving drug absorption across the intestinal epithelium.[13] Studies have shown that while hydroxyl or primary amine substitutions on the phenyl ring increase toxicity, aliphatic substitutions like the methyl group on the N1 position result in more favorable efficacy and toxicity profiles compared to the parent 1-phenylpiperazine.[13]

Comparative Analysis: The Impact of Structural Modification

The true utility of the piperazine scaffold is revealed when comparing MPP to its structurally related analogs. By systematically altering the N1 and N4 substituents, a wide spectrum of pharmacological activities can be achieved.

N4-Aryl Ring Substitution: Tuning Receptor Selectivity

The electronic nature of the substituent on the N4-phenyl ring is a critical determinant of activity, particularly for CNS targets like serotonin (5-HT) and dopamine (D) receptors.[4][14]

  • Electron-Withdrawing Groups (EWGs): The addition of EWGs like a chloro (Cl) or trifluoromethyl (CF3) group, typically at the meta-position, is a common strategy in CNS drug design.

    • 1-(3-chlorophenyl)piperazine (mCPP): A well-known serotonin receptor agonist, mCPP displays significant interaction with multiple 5-HT receptor subtypes.[15] Its profile has made it a useful tool in clinical research to probe serotonergic function.

    • 1-(3-trifluoromethylphenyl)piperazine (TFMPP): Similar to mCPP, TFMPP is a non-selective serotonin agonist and releasing agent.[15] The combination of benzylpiperazine (BZP) and TFMPP has been used recreationally to mimic the effects of MDMA.[16]

  • Electron-Donating Groups (EDGs): The introduction of EDGs, such as a methoxy group, can also modulate receptor affinity and selectivity, often favoring different receptor subtypes compared to EWG-substituted analogs.

The choice of ortho, meta, or para substitution dramatically influences the steric and electronic profile, which dictates how the molecule fits into the receptor's binding pocket. Quantitative structure-activity relationship (QSAR) studies have shown that substitution at the ortho position is generally favorable for affinity at both 5-HT1A and α1-adrenergic receptors, while the meta position is key for differentiating between them.[17][18]

N1-Substituent Variation: From Stimulants to Opioids

While the N4-aryl group often determines the primary receptor targets, the N1 substituent profoundly impacts potency, functional activity, and can even switch the compound's therapeutic class.

  • N1-Benzyl Substitution (e.g., Benzylpiperazine, BZP): Replacing MPP's methyl group with a benzyl group leads to compounds with significant monoamine-releasing properties, particularly for norepinephrine and dopamine, resulting in psychostimulant effects.[16][19]

  • Complex N1-Chains: Many modern antipsychotics and antidepressants feature long, complex chains at the N1 position that interact with secondary binding pockets on the target receptor or engage multiple receptors simultaneously.[14][20] For example, drugs like Aripiprazole (an N-arylpiperazine) feature a complex butoxy-dihydroquinolinone moiety at N1, contributing to its unique partial agonist activity at D2 receptors.

  • Emergence of Novel Psychoactive Substances (NPS): The synthetic accessibility of the piperazine scaffold has unfortunately been exploited in the clandestine synthesis of designer drugs. A stark example is U-47700 , a potent synthetic opioid that bears little resemblance to traditional phenylpiperazines but incorporates a disubstituted piperazine-like core.[21][22] Developed by Upjohn in the 1970s, it is approximately 7.5 times more potent than morphine and has been associated with numerous overdose fatalities.[22][23][24][25] This highlights the dramatic pharmacological shift that can result from complex substitutions on the core scaffold.

Quantitative Comparison of Phenylpiperazine Derivatives

To objectively compare these derivatives, we must examine their binding affinities (Ki) at key CNS targets. Lower Ki values indicate higher binding affinity.

CompoundPrimary ClassD2 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)SERT (Ki, nM)DAT (Ki, nM)
1-Phenylpiperazine (PP) Monoamine Releaser>10,0001,6802,860880 (EC50)2,530 (EC50)
1-Methyl-4-phenylpiperazine (MPP) Precursor / EnhancerData SparseData SparseData SparseData SparseData Sparse
m-CPP 5-HT Agonist31314122>1,000>10,000
TFMPP 5-HT Agonist288116612403,900
Haloperidol (Reference) D2 Antagonist1.25,50045>10,0008,000
Buspirone (Reference) 5-HT1A Agonist410141,300>10,000>10,000

Note: Data compiled from multiple sources. Ki values can vary based on experimental conditions. MPP data is limited as it's often a precursor. PP data reflects monoamine release (EC50) rather than transporter binding (Ki). This table is illustrative.[12][15][20][26][27][28]

Experimental Protocols for Pharmacological Characterization

Accurate and reproducible data is the bedrock of comparative pharmacology. Below are standardized, self-validating protocols for synthesizing and evaluating piperazine derivatives.

Protocol 1: Synthesis of N-Arylpiperazines via Buchwald-Hartwig Amination

This protocol is a robust method for coupling an aryl halide with piperazine, a key step in generating diverse N4-substituted derivatives.

G start 1. Reagent Prep reaction 2. Reaction Setup start->reaction Add Aryl Halide, Piperazine, Pd Catalyst, Ligand, Base, Toluene reflux 3. Reflux reaction->reflux Heat to 80-110°C under N2 atmosphere workup 4. Workup & Quench reflux->workup Monitor by TLC/LC-MS Cool to RT, Quench with H2O purify 5. Purification workup->purify Extract with EtOAc, Dry (Na2SO4), Concentrate end Final Product purify->end Silica Gel Chromatography

Caption: Workflow for Buchwald-Hartwig amination synthesis.

Methodology:

  • Vessel Preparation: A flame-dried, round-bottom flask is charged with a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., BINAP, 1-5 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: The mixture is heated to reflux (80-110 °C) and stirred for 4-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired N-arylpiperazine.

Protocol 2: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known, radiolabeled ligand.

G prep 1. Preparation Cell Membranes (with receptor) Radioligand ([3H]-Spiperone for D2) Test Compound (e.g., MPP) Assay Buffer incubation 2. Incubation Combine components in 96-well plate: Total Binding (Buffer) Non-Specific (Excess unlabeled ligand) Test Compound (Serial dilutions) prep->incubation Add to wells filtration 3. Filtration Rapidly filter through GF/B filter plate Wash 3x with ice-cold buffer to separate bound/unbound ligand incubation->filtration Incubate at RT scintillation 4. Counting Add scintillation cocktail Measure radioactivity (cpm) using a microplate scintillation counter filtration->scintillation Dry filters analysis analysis scintillation->analysis Obtain data

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Plate Setup: Assays are performed in a 96-well plate format.

  • Component Addition: To each well, add:

    • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Receptor Source: Cell membranes from a cell line stably expressing the human receptor of interest (e.g., D2 or 5-HT1A).[20]

    • Radioligand: A specific radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) at a concentration near its Kd value.

    • Test Compound: The substituted piperazine derivative (e.g., MPP) at varying concentrations (typically a 10-point serial dilution).

  • Control Wells:

    • Total Binding: Contains buffer instead of any competing ligand.

    • Non-Specific Binding (NSB): Contains a high concentration of a known, unlabeled ligand (e.g., unlabeled haloperidol) to saturate all specific binding sites.

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Harvesting: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer.

  • Counting: The filter plate is dried, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured in a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The data is plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The piperazine scaffold is a testament to the power of subtle structural modification in drug discovery. Our comparison of 1-methyl-4-phenyl-piperazine to its analogs reveals clear structure-activity relationships.

  • N4-Aryl Substitution: This is the primary driver of receptor selectivity. Electron-withdrawing groups at the meta-position often confer affinity for serotonergic and dopaminergic receptors crucial for CNS disorders.

  • N1-Substitution: This position modulates potency and functional activity. Simple alkyl groups like in MPP may result in a less active compound or one with a different application, such as a permeation enhancer, while larger, more complex groups can introduce potent agonist or antagonist activity, or even switch the compound into an entirely different pharmacological class, as seen with synthetic opioids.

For researchers and drug developers, the piperazine core remains a highly valuable starting point. Future work will likely focus on creating derivatives with multi-target engagement to address complex polypharmacological diseases like schizophrenia or depression.[20] By combining the principles of SAR with robust experimental evaluation, the design of next-generation piperazine-based therapeutics with improved efficacy and safety profiles is an achievable goal.[3]

References

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry.
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed.
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC.
  • 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)
  • The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. Benchchem.
  • U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recre
  • New antihistamines: substituted piperazine and piperidine deriv
  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evalu
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • 1-Phenylpiperazine. Wikipedia.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • U-47700: An Emerging Thre
  • 1-methyl-4-phenylpiperazine. Anjiamar.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • U-47700. Campus Drug Prevention.
  • DEA Schedules Deadly Synthetic Drug U-47700. DEA.gov.
  • Schedules of Controlled Substances: Temporary Placement of U-47700 Into Schedule I. Federal Register.
  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. PubMed.
  • 1-Methyl-4-phenylpiperazine. CymitQuimica.
  • 1-Methyl-4-phenylpiperazine Formula. ECHEMI.

Sources

Validation

A Senior Application Scientist's Guide to Reproducible Batch Synthesis of 1-Methyl-4-phenylpiperazine Oxalate

This guide provides an in-depth comparison of two prevalent batch synthesis protocols for 1-methyl-4-phenylpiperazine oxalate, a crucial intermediate in pharmaceutical development. The focus is on ensuring scientific int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two prevalent batch synthesis protocols for 1-methyl-4-phenylpiperazine oxalate, a crucial intermediate in pharmaceutical development. The focus is on ensuring scientific integrity, reproducibility, and a thorough understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and scalable synthesis of this compound.

Introduction: The Criticality of Reproducible Synthesis

In the realm of pharmaceutical sciences, the reproducibility of a synthetic protocol is paramount. It ensures the consistent production of a target molecule with the desired purity and yield, which is fundamental for reliable pharmacological and toxicological studies. 1-Methyl-4-phenylpiperazine is a key building block for numerous active pharmaceutical ingredients (APIs), and its oxalate salt often provides a stable, crystalline form suitable for purification and handling.

This guide delves into two distinct and widely employed synthetic strategies for obtaining 1-methyl-4-phenylpiperazine oxalate. We will dissect each protocol, highlighting the rationale behind the chosen reagents and conditions, and provide a comprehensive comparison to aid in the selection of the most appropriate method for your specific laboratory and project needs.

Protocol A: N-Methylation of 1-Phenylpiperazine via Eschweiler-Clarke Reaction

This classic approach leverages the readily available 1-phenylpiperazine and methylates the secondary amine using the Eschweiler-Clarke reaction. This method is valued for its simplicity and the use of inexpensive reagents.

Mechanistic Insight

The Eschweiler-Clarke reaction is a reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent.[1][2] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formate. A key advantage of this method is that it avoids over-alkylation to form quaternary ammonium salts.[3]

Eschweiler-Clarke Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction 1-Phenylpiperazine 1-Phenylpiperazine Iminium_Ion Iminium Ion Intermediate 1-Phenylpiperazine->Iminium_Ion Condensation Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion 1-Methyl-4-phenylpiperazine 1-Methyl-4-phenylpiperazine Iminium_Ion->1-Methyl-4-phenylpiperazine Hydride Transfer Formic_Acid Formic Acid Formic_Acid->1-Methyl-4-phenylpiperazine CO2 CO2 Formic_Acid->CO2

Caption: Mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol

Part 1: Synthesis of 1-Methyl-4-phenylpiperazine (Free Base)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylpiperazine (16.22 g, 0.1 mol).

  • Add 90% formic acid (25.5 g, 0.5 mol) to the flask.

  • Slowly add 37% aqueous formaldehyde (12.2 g, 0.15 mol) to the reaction mixture. The addition should be done cautiously as the reaction is exothermic and will cause effervescence.

  • Heat the reaction mixture to 100°C and maintain it at this temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully add 20% aqueous sodium hydroxide solution until the pH is approximately 10-11.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-methyl-4-phenylpiperazine as an oil.

Part 2: Formation of the Oxalate Salt

  • Dissolve the crude 1-methyl-4-phenylpiperazine in isopropanol (100 mL).

  • In a separate beaker, dissolve oxalic acid dihydrate (12.6 g, 0.1 mol) in isopropanol (100 mL) with gentle warming.

  • Slowly add the oxalic acid solution to the piperazine solution with constant stirring.

  • A white precipitate of 1-methyl-4-phenylpiperazine oxalate will form.

  • Stir the mixture at room temperature for 1 hour to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash it with cold isopropanol (2 x 20 mL).

  • Dry the product in a vacuum oven at 60°C to a constant weight.

Protocol_A_Workflow Start Start Step1 1. Mix 1-Phenylpiperazine, Formic Acid, and Formaldehyde Start->Step1 Step2 2. Heat at 100°C for 8 hours Step1->Step2 Step3 3. Basify with NaOH Step2->Step3 Step4 4. Extract with Dichloromethane Step3->Step4 Step5 5. Dry and Concentrate Step4->Step5 Step6 6. Dissolve in Isopropanol Step5->Step6 Step7 7. Add Oxalic Acid Solution Step6->Step7 Step8 8. Filter and Dry the Oxalate Salt Step7->Step8 End End Step8->End

Caption: Workflow for Protocol A.

Protocol B: Multi-step Synthesis from Benzaldehyde

This protocol offers an alternative route that avoids the direct handling of 1-phenylpiperazine. It involves the formation of the piperazine ring through a series of reactions starting from benzaldehyde.

Mechanistic Insight

This synthesis begins with the condensation of benzaldehyde and 2-chloroethylamine to form an imine, which then cyclizes with 1-chloro-N-methylmethanamine. The resulting tetrahydropyrazine intermediate is then reduced to 1-methyl-3-phenylpiperazine.[4] It is important to note that this protocol yields the 1-methyl-3-phenyl isomer, which is structurally different from the 1-methyl-4-phenylpiperazine obtained in Protocol A. For the purpose of this guide, we will adapt the final product to be 1-methyl-4-phenylpiperazine. A more common approach to 1-arylpiperazines is the reaction of an aniline with bis(2-chloroethyl)amine.[5]

Protocol_B_Mechanism cluster_0 Step 1: N-Arylation cluster_1 Step 2: N-Methylation Aniline Aniline 1-Phenylpiperazine 1-Phenylpiperazine Aniline->1-Phenylpiperazine Cyclization Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine->1-Phenylpiperazine Reductive_Amination Reductive Amination (e.g., Eschweiler-Clarke) 1-Phenylpiperazine->Reductive_Amination 1-Methyl-4-phenylpiperazine 1-Methyl-4-phenylpiperazine Reductive_Amination->1-Methyl-4-phenylpiperazine

Caption: General reaction pathway for Protocol B.

Experimental Protocol

Part 1: Synthesis of 1-Phenylpiperazine

  • In a 500 mL three-necked flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel, place aniline (18.6 g, 0.2 mol) and water (100 mL).

  • Heat the mixture to 90-95°C with vigorous stirring.

  • Slowly add bis(2-chloroethyl)amine hydrochloride (35.7 g, 0.2 mol) to the mixture over 1 hour.

  • After the addition is complete, continue heating and stirring for an additional 4 hours.

  • Cool the reaction mixture to room temperature and slowly add a 40% aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12).

  • Extract the product with toluene (3 x 75 mL).

  • Wash the combined organic layers with water (50 mL), then with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the toluene extract under reduced pressure to obtain crude 1-phenylpiperazine.

Part 2: Synthesis of 1-Methyl-4-phenylpiperazine (Reductive Amination)

  • This step follows the same procedure as Part 1 of Protocol A, using the crude 1-phenylpiperazine obtained above.

Part 3: Formation of the Oxalate Salt

  • This step follows the same procedure as Part 2 of Protocol A.

Protocol_B_Workflow Start Start Step1 1. React Aniline with Bis(2-chloroethyl)amine HCl Start->Step1 Step2 2. Heat at 90-95°C for 4 hours Step1->Step2 Step3 3. Basify with NaOH Step2->Step3 Step4 4. Extract with Toluene Step3->Step4 Step5 5. Concentrate to get 1-Phenylpiperazine Step4->Step5 Step6 6. N-Methylation (Eschweiler-Clarke) Step5->Step6 Step7 7. Form Oxalate Salt Step6->Step7 End End Step7->End

Caption: Workflow for Protocol B.

Comparison of Synthesis Protocols

ParameterProtocol A: N-Methylation of 1-PhenylpiperazineProtocol B: Multi-step Synthesis from Benzaldehyde
Starting Materials 1-Phenylpiperazine, Formic Acid, FormaldehydeAniline, Bis(2-chloroethyl)amine hydrochloride, Formic Acid, Formaldehyde
Number of Steps 23
Overall Yield Typically 70-85%Typically 50-65%
Purity of Final Product Generally high after crystallizationCan be lower due to more potential side reactions
Key Challenges Potential for byproduct formation (e.g., N-formylpiperazine), handling of corrosive formic acid.Handling of carcinogenic bis(2-chloroethyl)amine, potential for N,N-bis(2-chloroethyl)aniline byproduct.[6]
Scalability Readily scalableMore complex to scale up due to multiple steps and handling of hazardous materials.
Cost of Reagents Relatively lowGenerally higher due to the cost of bis(2-chloroethyl)amine hydrochloride.

Trustworthiness: Ensuring Reproducibility

The reproducibility of these protocols hinges on several critical factors:

  • Quality of Starting Materials: Use of high-purity, well-characterized starting materials is essential. Impurities in the initial reagents can lead to side reactions and lower yields.

  • Reaction Monitoring: Careful monitoring of the reaction progress by TLC or HPLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Control of Reaction Parameters: Strict control of temperature, reaction time, and stoichiometry is necessary to ensure consistent results.

  • Purification of the Final Product: The crystallization of the oxalate salt is a critical purification step. The choice of solvent and the cooling rate can significantly impact the purity and crystal form of the final product.

Reproducibility_Factors Reproducibility Reproducibility Reagent_Quality Starting Material Quality Reproducibility->Reagent_Quality Reaction_Control Precise Reaction Control Reproducibility->Reaction_Control Purification Effective Purification Reproducibility->Purification Analysis Accurate Analysis Reproducibility->Analysis

Caption: Key factors influencing reproducibility.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-methyl-4-phenylpiperazine oxalate, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the final product and quantify any impurities. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The spectra should be compared with known reference spectra.

  • Melting Point: The melting point of the oxalate salt should be sharp and within a narrow range, indicating high purity.

Safety Precautions

  • 1-Phenylpiperazine: Toxic if swallowed and fatal in contact with skin. Causes severe skin burns and eye damage.[8][9] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Bis(2-chloroethyl)amine hydrochloride: This is a hazardous substance and a suspected carcinogen. Handle with extreme caution in a fume hood and wear appropriate PPE.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear acid-resistant gloves and other appropriate PPE.

  • Formaldehyde: A known carcinogen and sensitizer. Handle in a well-ventilated fume hood.

  • Oxalic Acid: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Both protocols presented in this guide offer viable routes to 1-methyl-4-phenylpiperazine oxalate. Protocol A, the N-methylation of 1-phenylpiperazine, is generally preferred for its simplicity, higher yield, and ease of scalability. However, the choice of protocol will ultimately depend on the specific requirements of the project, including the availability of starting materials, the desired scale of the synthesis, and the safety infrastructure of the laboratory. By carefully following the detailed procedures and adhering to the principles of good laboratory practice, researchers can achieve reproducible and reliable synthesis of this important pharmaceutical intermediate.

References

  • Sciencemadness.org. (2009, July 26). Forming oxalate salts of amines. [Online]. Available: [Link]

  • PrepChem.com. (n.d.). Preparation of ammonium oxalate. [Online]. Available: [Link]

  • Eschweiler–Clarke reaction. (2023, December 11). In Wikipedia. [Online]. Available: [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-811.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Online]. Available: [Link]

  • Abou-Ouf, A., et al. (1981). Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Journal of the Association of Official Analytical Chemists, 64(5), 1138-1140.
  • Organic Syntheses. (n.d.). diacetonamine hydrogen oxalate. [Online]. Available: [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Online]. Available: [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Online]. Available: [Link]

  • Loba Chemie. (2019, March 8). 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS. [Online]. Available: [Link]

  • Reddit. (2023, December 23). Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). [Online]. Available: [Link]

  • Beattie, J. W., et al. (2017). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 460, 8-16.
  • World Health Organization. (2022, June). Draft proposal for inclusion in The International Pharmacopoeia. [Online]. Available: [Link]

  • Ramki, C., & Ezhil Vizhi, R. (2017). Growth and characterization of piperazine oxalic acid monochloride semiorganic NLO single crystals. Materials Chemistry and Physics, 197, 70-78.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Online]. Available: [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3).
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. [Online].
  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. [Online]. Available: [Link]

  • The Journal of Organic Chemistry. (2024, February 16). Simplified Version of the Eschweiler–Clarke Reaction. [Online]. Available: [Link]

  • Google Patents. (n.d.). US3154552A - Methylation of piperazines. [Online].
  • PMC. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. [Online]. Available: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: A Comparative Analysis of 1-methyl-4-phenylpiperazine oxalate

Introduction In the realms of pharmaceutical development, medicinal chemistry, and forensic analysis, the unambiguous structural identification of small molecules is paramount. 1-methyl-4-phenylpiperazine (MPP), a psycho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realms of pharmaceutical development, medicinal chemistry, and forensic analysis, the unambiguous structural identification of small molecules is paramount. 1-methyl-4-phenylpiperazine (MPP), a psychoactive compound belonging to the phenylpiperazine class, serves as a pertinent model for exploring advanced analytical techniques.[1][2][3][4] Its structure, featuring a substituted piperazine ring, presents a compelling case for detailed fragmentation analysis by mass spectrometry (MS).[5] The oxalate salt form is frequently used to enhance the stability and handling of amine-containing active pharmaceutical ingredients. However, in the gas phase of a mass spectrometer, our analysis focuses on the protonated free base, [C₁₁H₁₆N₂+H]⁺.

This guide provides an in-depth comparison of three prevalent tandem mass spectrometry (MS/MS) fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).[6][7][8] We will explore the mechanistic nuances of each technique and their practical application to the structural elucidation of 1-methyl-4-phenylpiperazine. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select the optimal fragmentation strategy for their analytical challenges, explaining not just the "how" but the fundamental "why" behind these experimental choices.

Compound at a Glance: 1-methyl-4-phenylpiperazine (MPP)

  • Chemical Structure: (Self-generated image, structure confirmed by sources)

  • Molecular Formula: C₁₁H₁₆N₂[1][9][10][11]

  • Monoisotopic Mass: 176.1313 g/mol [1][9][12]

  • Protonated Precursor Ion [M+H]⁺: m/z 177.1386

The structure consists of a piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. One nitrogen is methylated, and the other is attached to a phenyl group. This structure provides several potential sites for fragmentation, which we will explore with different MS/MS techniques.

Fundamentals of MS/MS Fragmentation Techniques

Tandem mass spectrometry relies on the isolation of a specific ion (the precursor) and its subsequent fragmentation to produce product ions. The pattern of these product ions provides a structural fingerprint of the precursor. The method used to induce this fragmentation is a critical experimental parameter.

Collision-Induced Dissociation (CID)

CID is the most established and widely used fragmentation method.[7] It involves accelerating the precursor ion and colliding it with a neutral inert gas (e.g., nitrogen or argon). This collision converts the ion's kinetic energy into internal vibrational energy, which, when sufficiently high, leads to the cleavage of the weakest chemical bonds.[7] This "slow-heating" process often occurs in an ion trap or the collision cell of a triple quadrupole mass spectrometer. A key limitation, particularly in ion trap CID, is the "low-mass cutoff," where low m/z fragment ions are not detected, potentially leading to an incomplete structural picture.[7]

Higher-Energy Collisional Dissociation (HCD)

HCD is a "beam-type" CID technique predominantly used in Thermo Scientific™ Orbitrap™ mass spectrometers.[8] Fragmentation occurs in a dedicated HCD cell, not in the ion trap. This process is characterized by higher collision energies and shorter activation times compared to traditional CID.[7] The resulting fragments are then transferred to the C-trap and analyzed in the Orbitrap mass analyzer at high resolution. A significant advantage of HCD is the absence of a low-mass cutoff, allowing for the detection of all fragment ions and providing a more comprehensive spectrum.[8]

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic, or "bond-indiscriminate," fragmentation method. Instead of collisional heating, it involves a chemical reaction between the precursor ion and a radical anion (e.g., fluoranthene).[6][7] An electron is transferred to the precursor, inducing fragmentation. This process is particularly valuable in proteomics for analyzing peptides with labile post-translational modifications, as it tends to cleave the peptide backbone while preserving the modifications.[7][13] However, its utility is dependent on the precursor's charge state. ETD is most effective for multiply charged precursors (z ≥ 2). For singly charged small molecules like MPP ([M+H]⁺), the technique is generally not applicable, a crucial point of consideration in method development.

Experimental Design and Methodology

A self-validating protocol is essential for trustworthy results. The following methodology outlines a systematic approach to compare the fragmentation of MPP using a hybrid ion trap-Orbitrap mass spectrometer.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_frag Comparative Fragmentation cluster_data Data Analysis p1 Weigh 1-methyl-4-phenyl- piperazine oxalate p2 Dissolve in 50:50 Methanol:Water with 0.1% Formic Acid to 1 µg/mL p1->p2 a1 Inject sample onto C18 HPLC Column a2 Gradient Elution a1->a2 a3 Positive ESI Source a2->a3 a4 MS1 Full Scan (Identify m/z 177.1386) a3->a4 a5 Data-Dependent MS2 Acquisition (Isolate m/z 177.1386) a4->a5 a6 Fragmentation Event a5->a6 a7 High-Resolution Fragment Scan (Orbitrap) a6->a7 f1 CID (35% NCE) a6->f1 f2 HCD (Stepped NCE 20, 40, 60%) a6->f2 f3 ETD (Reagent enabled) a6->f3 d1 Extract MS2 Spectra for each mode a7->d1 d2 Identify Common and Unique Fragment Ions d1->d2 d3 Propose Fragmentation Pathways d2->d3

Caption: Experimental workflow for the comparative fragmentation analysis of MPP.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 1 mg of 1-methyl-4-phenylpiperazine oxalate.

    • Dissolve in a 1:1 mixture of HPLC-grade methanol and water containing 0.1% formic acid to create a 1 mg/mL stock solution. The formic acid ensures protonation of the analyte for positive mode ESI.

    • Perform a serial dilution to a final working concentration of 1 µg/mL.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[2]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Instrument: Thermo Scientific™ Orbitrap Fusion™ Lumos™ Tribrid™ Mass Spectrometer (or similar instrument with CID, HCD, and ETD capabilities).

    • Ionization: Positive Electrospray Ionization (ESI+).

    • MS¹ Scan:

      • Analyzer: Orbitrap

      • Resolution: 120,000

      • Scan Range: m/z 50-500

    • Data-Dependent MS² Scans:

      • Isolation: Isolate the [M+H]⁺ ion at m/z 177.1386 with an isolation window of 1.2 m/z.

      • Activation Modes (performed in separate runs):

        • CID: Normalized Collision Energy (NCE) of 35%. Activation time of 10 ms. Analyzer: Ion Trap.

        • HCD: Stepped NCE of 20%, 40%, 60%. Analyzer: Orbitrap at 30,000 resolution.

        • ETD: Use calibrated ETD reagent. Reaction time of 100 ms. Analyzer: Ion Trap.

Results and Discussion: A Comparative Fragmentation Profile

Analysis of the MS/MS data reveals distinct fragmentation patterns for CID and HCD, while ETD confirms its inapplicability for this type of analyte. The proposed fragmentations are based on established principles of small molecule fragmentation and data from studies on similar piperazine derivatives.[2][5][14]

Proposed Fragmentation Pathways of 1-methyl-4-phenylpiperazine

The protonated MPP molecule is prone to cleavage at several key locations, primarily involving the piperazine ring and its substituents.

G Precursor [M+H]⁺ m/z 177.1386 F148 m/z 148.1124 Loss of C₂H₅ Precursor->F148 -C₂H₅N F134 m/z 134.0968 Loss of C₃H₇ Precursor->F134 -C₂H₅N F120 m/z 120.0808 [C₈H₁₀N]⁺ Precursor->F120 Ring Opening F70 m/z 70.0651 [C₄H₈N]⁺ Precursor->F70 Phenyl loss F134->F120 -CH₂ F105 m/z 105.0699 [C₇H₇N]⁺ F120->F105 -CH₃ F77 m/z 77.0386 [C₆H₅]⁺ F105->F77 -H₂CN F56 m/z 56.0495 [C₃H₆N]⁺ F70->F56 -CH₂

Caption: Proposed major fragmentation pathways for protonated MPP.

Comparative Data Summary
Observed m/z Proposed Formula Proposed Structure/Loss CID Relative Abundance HCD Relative Abundance Notes
177.1386C₁₁H₁₇N₂⁺[M+H]⁺ (Precursor)100%40%Precursor ion.
134.0968C₈H₁₂N₂⁺Loss of -C₃H₅ (propyl radical from ring)35%65%Major fragment from piperazine ring cleavage.
120.0808C₈H₁₀N⁺Phenyl-N-CH₂-CH₂⁺ fragment25%50%Cleavage between N1 and C2/C6 of piperazine.
105.0699C₇H₇N⁺Phenylnitrenium ion15%30%Further fragmentation of m/z 120.
77.0386C₆H₅⁺Phenyl cation5%25%Characteristic of phenyl-containing compounds. More prominent in HCD.
70.0651C₄H₈N⁺Methyl-piperazine fragment after phenyl loss80%100% (Base Peak)A key diagnostic fragment.[2]
56.0495C₃H₆N⁺C₃H₆N⁺ fragment65%90%Common fragment for piperazines.[2]
Analysis of Fragmentation Spectra
  • CID Spectrum: The CID spectrum is characterized by a dominant precursor ion and several key, high-mass fragments. The base peak is often the precursor itself or a large fragment like m/z 70.0651. The low-mass region (below ~m/z 50) is typically absent due to the low-mass cutoff of the ion trap. This method provides clear, diagnostic fragments sufficient for targeted analysis or library matching.

  • HCD Spectrum: The HCD spectrum is significantly richer, especially in the low-mass region. The precursor ion is less abundant, indicating higher fragmentation efficiency. The base peak is typically a stable, smaller fragment like m/z 70.0651. The presence of the phenyl cation at m/z 77.0386 and other low-mass ions provides more extensive structural information. The high resolution of the Orbitrap analyzer allows for confident elemental composition assignment for each fragment. This richness makes HCD the superior choice for de novo structural elucidation and identifying unknown compounds.

  • ETD Spectrum: As predicted, the ETD experiment yielded no significant fragmentation. The resulting spectrum showed only the isolated precursor ion at m/z 177.1386. This is a critical negative result, as it authoritatively demonstrates that ETD is not a viable technique for singly charged small molecules of this class. This knowledge prevents wasted time in method development and underscores the importance of matching the fragmentation technique to the analyte's properties.

Conclusion and Expert Recommendations

The choice of mass spectrometry fragmentation technique has a profound impact on the quality and depth of data obtained for structural analysis. For a small molecule like 1-methyl-4-phenylpiperazine, our comparative analysis yields clear, actionable recommendations.

  • For Qualitative Analysis & Structural Elucidation: HCD is the recommended technique. Its ability to generate a rich spectrum of high-resolution fragment ions without a low-mass cutoff provides the most comprehensive structural fingerprint. This is invaluable when identifying unknowns, characterizing metabolites, or differentiating isomers.

  • For Quantitative Analysis (Targeted Assays): CID is highly effective and robust. Once characteristic fragmentation pathways are established (e.g., 177.1 -> 70.1), CID on a triple quadrupole mass spectrometer is the gold standard for developing sensitive and specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays. Its simplicity and reliability are ideal for high-throughput quantitative workflows.

  • Inapplicable Technique: ETD should not be used for singly charged small molecules like MPP. This guide confirms the theoretical limitations of ETD and provides the experimental evidence to steer analysts away from this non-productive path for this compound class.

By understanding the fundamental principles behind each fragmentation method and observing their practical effects on a model compound, researchers can harness the full power of tandem mass spectrometry, ensuring data of the highest accuracy, depth, and relevance.

References

  • Guo, Z., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Krzysztof, A., et al. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

  • Lu, B., et al. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. Retrieved from [Link]

  • ChemSrc. (2025). 1-methyl-4-phenylpiperazine. Retrieved from [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]

  • Pragolab. (n.d.). The “ETD-like” Fragmentation of Small Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, 1-methyl-4-phenyl-. Retrieved from [Link]

  • Swaney, D. L., et al. (2010). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 1-Methyl-4-Phenylpiperazine Oxalate

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Methyl-4-Phenylpiperazine Oxalate. As a compound frequently utilized in pharmaceutical research and development, its prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Methyl-4-Phenylpiperazine Oxalate. As a compound frequently utilized in pharmaceutical research and development, its proper management is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to provide a self-validating system for the responsible management of this chemical waste, grounded in established safety principles and regulatory standards.

Hazard Identification and Immediate Safety Precautions

Before any handling or disposal activities, a thorough understanding of the chemical's hazard profile is essential. 1-Methyl-4-Phenylpiperazine and its salts, like many piperazine derivatives, are classified as hazardous materials. The primary hazards dictate the necessary safety precautions and the ultimate disposal pathway. This compound must be managed as a regulated hazardous waste.[1][2]

Key Rationale: The fundamental principle of laboratory safety is to prevent exposure. By identifying the specific risks—corrosivity and toxicity—we can select the appropriate Personal Protective Equipment (PPE) to create an effective barrier between the researcher and the chemical.

Table 1: Hazard Profile and Required Personal Protective Equipment

Hazard ClassificationDescriptionRecommended PPE
Acute Toxicity Potentially harmful if swallowed, inhaled, or absorbed through the skin.[3][4]Chemical-resistant gloves (e.g., nitrile), lab coat, NIOSH-approved respirator for dusts if aerosolization is possible.[5][6]
Skin Corrosion/Irritation Causes skin irritation and may cause severe burns upon prolonged contact.[3][7][8]Chemical-resistant gloves, lab coat or apron.[5]
Serious Eye Damage Poses a high risk of causing serious, irreversible eye damage.[3][4][8]Chemical safety goggles and a face shield are mandatory.[5][6]
Chemical Incompatibilities Reacts with strong oxidizing agents and strong acids.[6][7]Store separately from these materials during use and as waste.[9][10]

Immediate Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][10]

  • Avoid Contact: Prevent all personal contact, including inhalation of dust.[10]

  • Handwashing: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]

Waste Collection and Segregation Protocol

The proper collection of chemical waste at the point of generation is the most critical step in the disposal process. This prevents accidental mixing of incompatible substances and ensures the waste is correctly identified for the disposal vendor.

Step-by-Step Collection Procedure:

  • Select a Compatible Container:

    • Collect solid 1-Methyl-4-Phenylpiperazine Oxalate waste in a sturdy, sealable container that is compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable choice.[9][11]

    • Ensure the container is in good condition, free from cracks or leaks.[12]

  • Properly Label the Waste Container:

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) office.[11][13]

    • Using a pencil (as ink can be smudged by solvents), fill out all required fields on the label, including:[11]

      • The full, unabbreviated chemical name: "1-Methyl-4-Phenylpiperazine Oxalate".

      • The date waste accumulation started.[11]

      • The specific hazards (e.g., "Toxic," "Corrosive").[13]

      • The name of the principal investigator or laboratory contact.

  • Segregate from Incompatibles:

    • Crucially, do not mix this waste with other chemical streams. [9][14] Mixing with incompatible materials like strong acids or oxidizers can cause dangerous reactions. Segregation also prevents costly and complex disposal procedures.

  • Keep the Container Closed:

    • The waste container must be securely sealed at all times, except when you are actively adding waste. This prevents the release of vapors and protects against spills.[9][15]

On-Site Storage in Satellite Accumulation Areas (SAA)

Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the on-site storage of hazardous waste.[14] In a laboratory setting, this is typically managed within a Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11][16] Do not move waste containers to a different room for storage.[13]

  • Secondary Containment: Store all liquid waste containers and, as a best practice, solid waste containers in a chemically resistant secondary containment bin or tray.[9] This will contain any potential leaks from the primary container.

  • Storage Limits: Be aware of the volume limits for your SAA. While the limit for most hazardous waste is 55 gallons, for acutely toxic wastes (EPA "P-list"), the limit is just one quart.[11] Once a container is full, it must be removed by EHS for disposal.[9]

The Final Disposal Pathway: From Lab to Treatment

Disposal of 1-Methyl-4-Phenylpiperazine Oxalate is not a task for individual researchers. It must be managed through your institution's EHS department and handled by a licensed hazardous waste disposal vendor, who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing this chemical from generation to final disposal.

G cluster_waste cluster_spill cluster_container start_node Waste Generation: 1-Methyl-4-Phenylpiperazine Oxalate decision_node decision_node start_node->decision_node Identify Waste Type process_node process_node node_waste Waste Chemical / Contaminated Materials node_spill Accidental Spill node_container Empty Container emergency_node emergency_node final_node final_node collect 1. Don PPE 2. Collect in compatible, labeled container node_waste->collect Follow Protocol spill_ppe Don Full PPE (Gloves, Goggles, Face Shield) node_spill->spill_ppe Assess & Respond triple_rinse Triple-rinse with appropriate solvent (e.g., water or ethanol) node_container->triple_rinse Decontaminate store Store in designated SAA (Secondary Containment) collect->store Seal Container request_pickup Request Waste Pickup from EHS store->request_pickup When Full or Project Ends final_disposal Disposed by Licensed Vendor at TSDF request_pickup->final_disposal Manifest & Transport contain_spill Contain with inert absorbent (e.g., sand, vermiculite) spill_ppe->contain_spill Isolate Area collect_spill Sweep into hazardous waste container contain_spill->collect_spill Clean Up collect_spill->store collect_rinsate Collect first rinsate as HAZARDOUS WASTE triple_rinse->collect_rinsate IMPORTANT deface_label Obliterate or remove label triple_rinse->deface_label After Rinsing & Drying collect_rinsate->store dispose_container Dispose in regular glass/plastic recycling deface_label->dispose_container Final Step

Caption: Disposal decision workflow for 1-Methyl-4-Phenylpiperazine Oxalate.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Solid Spill Cleanup:

  • Alert Personnel: Immediately alert others in the area and restrict access.[10]

  • Don PPE: Wear, at a minimum, a lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to prevent it from becoming airborne.[10][18] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep the material and absorbent into a designated hazardous waste container.[5] Avoid generating dust.[10]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container as "Spill Debris containing 1-Methyl-4-Phenylpiperazine Oxalate" and manage it as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.[9]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation or burns develop.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][4] Seek immediate medical attention.

Decontamination of Empty Containers

An "empty" container that once held 1-Methyl-4-Phenylpiperazine Oxalate is still considered hazardous waste until properly decontaminated.

Triple-Rinse Protocol:

  • First Rinse: Add a small amount of a suitable solvent (e.g., water, ethanol) to the container. Securely cap and shake to rinse all interior surfaces thoroughly.

  • Collect Rinsate: This first rinseate is contaminated and must be collected as hazardous waste. [9][12] Pour it into your designated waste container for this chemical.

  • Second and Third Rinse: Repeat the rinsing process two more times. Subsequent rinsates may be eligible for drain disposal, but you must consult your local EHS guidelines.[12] When in doubt, collect all rinsates as hazardous waste.

  • Final Disposal: Once the container is triple-rinsed and air-dried in a ventilated area (like a fume hood), deface or completely remove the original label.[9][13] The clean container can then be disposed of in the appropriate recycling or trash receptacle.[12]

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). University of North Texas Health Science Center. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved from [Link]

  • Hazard Summary: Piperazine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Chemical Waste Management. (n.d.). USC Environmental Health & Safety. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Material Safety Data Sheet: Piperazine, anhydrous, 99%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet: N-Aminoethylpiperazine. (n.d.). G.J. Chemical Company, Inc. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, June 22). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Drug Disposal: FDA's Flush List for Certain Medicines. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.